molecular formula C25H41NO10 B8106102 N-Benzyl-N-bis(PEG3-acid)

N-Benzyl-N-bis(PEG3-acid)

Cat. No.: B8106102
M. Wt: 515.6 g/mol
InChI Key: YQSOIFQMGAZDSN-UHFFFAOYSA-N
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Description

N-Benzyl-N-bis(PEG3-acid) is a versatile, branched PEG-based linker designed for advanced bioconjugation applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and other biopharmaceuticals . This compound features a central amine protected by a benzyl group, which can be selectively removed via hydrogenolysis, providing a handle for further functionalization . Extending from this core are two PEG3-acid chains. The terminal carboxylic acid groups of these chains can be activated with common agents like EDC or HATU to form stable amide bonds with primary amines on target molecules, such as proteins, peptides, or drug compounds . The incorporation of multiple polyethylene glycol (PEG) chains significantly enhances the water solubility of the final conjugate, a critical factor for the pharmacokinetics and bioavailability of therapeutic agents . PEGylation is a well-established strategy to shield biomolecules from the immune system, protect them from proteolytic degradation, and reduce their rate of renal clearance, thereby increasing their circulatory half-life . This linker is classified as non-cleavable, meaning it forms a permanent, stable link between its payloads, which is desirable for applications where the release of the active agent is intended to occur only upon internalization and complete degradation of the antibody-drug conjugate within the target cell . Researchers can leverage N-Benzyl-N-bis(PEG3-acid) to create well-defined, complex conjugates for targeted drug delivery, diagnostic imaging, and solubility enhancement of hydrophobic compounds. It is supplied with a high purity of ≥95% and should be stored at -20°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-[2-[2-[benzyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO10/c27-24(28)6-10-31-14-18-35-20-16-33-12-8-26(22-23-4-2-1-3-5-23)9-13-34-17-21-36-19-15-32-11-7-25(29)30/h1-5H,6-22H2,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSOIFQMGAZDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-N-bis(PEG3-acid): A Versatile Linker for PROTACs and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of chemical biology and drug discovery. Its unique architecture, featuring a central benzyl-protected amine and two terminal carboxylic acid functionalities connected by polyethylene (B3416737) glycol (PEG) spacers, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzyl-N-bis(PEG3-acid), with a particular focus on its utility as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use and relevant data are presented to assist researchers in its effective implementation.

Introduction

The targeted degradation of cellular proteins has become a transformative therapeutic modality, largely driven by the development of PROTACs. These chimeric molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A critical component of any PROTAC is the linker that connects the two key moieties: a ligand for the target protein and a ligand for an E3 ubiquitin ligase. The nature of this linker significantly influences the physicochemical properties, cell permeability, and ultimately, the efficacy of the PROTAC.

N-Benzyl-N-bis(PEG3-acid) is a PEG-based PROTAC linker designed to offer a balance of hydrophilicity, conformational flexibility, and synthetic versatility.[1] The two PEG3 chains enhance aqueous solubility, a common challenge in PROTAC development, while the two carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules. The central benzyl (B1604629) group serves as a protecting group for the tertiary amine, which can be selectively removed to enable further functionalization.

Physicochemical and Chemical Properties

A thorough understanding of the properties of N-Benzyl-N-bis(PEG3-acid) is essential for its successful application. Key quantitative data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₅H₄₁NO₁₀[2]
Molecular Weight 515.6 g/mol [2]
CAS Number 2093154-03-9[2]
Purity ≥95-98%[2]
Appearance White to off-white solid or oilGeneral
Solubility Soluble in DMF, DMSO, and waterGeneral

Key Chemical Features:

  • Two Terminal Carboxylic Acids: These groups are readily activated for reaction with primary and secondary amines to form stable amide bonds.[3]

  • PEG Spacers: The two triethylene glycol (PEG3) units impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.

  • Benzyl Protecting Group: The benzyl group protects the central tertiary amine and can be removed under specific conditions, most commonly through catalytic hydrogenolysis, to reveal a secondary amine for further conjugation.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations involving N-Benzyl-N-bis(PEG3-acid).

Amide Bond Formation using HATU Coupling

This protocol describes the coupling of the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) to an amine-containing molecule (e.g., a protein ligand or an E3 ligase ligand).

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing molecule (1 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (4 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent) and the amine-containing molecule in a minimal amount of anhydrous DMF.

  • In a separate vial, dissolve HATU (2.2 equivalents) in anhydrous DMF.

  • Add the HATU solution to the solution of the linker and amine-containing molecule.

  • Add DIPEA (4 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

N-Benzyl Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to expose the secondary amine.

Materials:

Procedure:

  • Dissolve the N-benzylated compound in methanol or ethanol in a round-bottom flask.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.

Application in PROTAC Synthesis

N-Benzyl-N-bis(PEG3-acid) is particularly well-suited for the modular synthesis of PROTACs. The two carboxylic acid groups can be coupled to two different amine-functionalized ligands (one for the protein of interest and one for the E3 ligase) in a stepwise or one-pot fashion. Alternatively, the central amine can be deprotected and used as a conjugation point.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using N-Benzyl-N-bis(PEG3-acid).

PROTAC_synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps Linker N-Benzyl-N-bis(PEG3-acid) Coupling1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling1 POI_Ligand POI Ligand (amine-functionalized) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (amine-functionalized) Coupling2 Step 2: Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Coupling2 Intermediate Intermediate: Linker-POI Ligand Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: A logical workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with N-Benzyl-N-bis(PEG3-acid) linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: The general mechanism of PROTAC-mediated protein degradation.

Conclusion

N-Benzyl-N-bis(PEG3-acid) represents a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring hydrophilic PEG spacers and reactive carboxylic acid handles, makes it an attractive linker for the construction of PROTACs and other bioconjugates. The synthetic tractability, including straightforward amide coupling and selective deprotection of the central amine, allows for the modular and efficient synthesis of complex molecules. While specific examples of its application in clinically advanced PROTACs are yet to be widely published, its properties suggest significant potential for the development of novel therapeutics. This guide provides the foundational knowledge and experimental protocols necessary for the effective utilization of N-Benzyl-N-bis(PEG3-acid) in research and development settings.

References

An In-depth Technical Guide to N-Benzyl-N-bis(PEG3-acid): A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Benzyl-N-bis(PEG3-acid), a bifunctional linker increasingly utilized in the development of sophisticated therapeutic modalities. With a focus on its role in Proteolysis Targeting Chimeras (PROTACs), this document details relevant experimental protocols and explores the underlying biochemical pathways.

Core Chemical Structure and Properties

N-Benzyl-N-bis(PEG3-acid) is a versatile linker molecule featuring a central benzyl-protected tertiary amine scaffold from which two polyethylene (B3416737) glycol (PEG) chains extend, each terminating in a carboxylic acid. This unique architecture imparts a combination of hydrophilicity and reactive functionality, making it a valuable tool in bioconjugation and drug design.[1][2]

The key structural features include:

  • A Benzyl-Protected Amine: The benzyl (B1604629) group serves as a stable protecting group for the central tertiary amine. This group can be selectively removed under mild conditions via catalytic hydrogenolysis, revealing a secondary amine that can be used for further conjugation.[1][3]

  • Two PEG3 Spacers: Each arm of the linker consists of three repeating ethylene (B1197577) glycol units. These PEG chains enhance the aqueous solubility of the molecule and any conjugate it is incorporated into.[1] The flexibility and length of these spacers are critical for optimizing the spatial orientation between conjugated moieties.[4][5]

  • Two Terminal Carboxylic Acids: The molecule is bifunctional, presenting two terminal carboxylic acid groups. These functional groups can be readily activated to react with primary amines, forming stable amide bonds.[1] This allows for the conjugation of two separate molecules to the linker.

The molecular formula for N-Benzyl-N-bis(PEG3-acid) is C25H41NO10, with a molecular weight of 515.6 g/mol .[6]

Physicochemical Properties

The integration of PEG chains significantly influences the physicochemical properties of molecules. While specific experimental data for N-Benzyl-N-bis(PEG3-acid) is not extensively published, the properties of short PEG linkers are well-documented and provide valuable insights.

PropertyDescriptionTypical Values/Observations for short PEG Linkers
Solubility The ether oxygens in the PEG chains form hydrogen bonds with water, significantly increasing the aqueous solubility of the molecule and its conjugates.[7][8]Soluble in water and polar organic solvents such as DMSO and DMF.[1][2]
Biocompatibility PEG is known for its low toxicity and minimal immunogenicity, making it a suitable component for in vivo applications.[7]Generally considered biocompatible and safe for therapeutic use.
Flexibility The rotatable C-O bonds within the PEG backbone provide considerable conformational flexibility.[7] This allows for optimal positioning of conjugated molecules.Enables the formation of stable ternary complexes in PROTACs by allowing the warhead and E3 ligase ligand to bind their targets simultaneously.
Hydrodynamic Radius The presence of PEG increases the effective size of a molecule in solution, which can reduce renal clearance and extend its in vivo half-life.[8]Contributes to improved pharmacokinetic profiles of resulting conjugates.
Metabolic Stability The ether backbone of PEG is generally more resistant to oxidative metabolism compared to alkyl chains.[]Offers good stability in biological systems.

Applications in Drug Development: PROTACs

A primary application for N-Benzyl-N-bis(PEG3-acid) is in the synthesis of PROTACs.[1][10] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[11]

A PROTAC molecule typically consists of:

  • A "warhead" that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand.

N-Benzyl-N-bis(PEG3-acid) is an ideal candidate for the linker component. Its two carboxylic acid groups allow for the sequential or simultaneous conjugation of the warhead and the E3 ligase ligand. The PEG spacers provide the necessary length and flexibility to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[5][11]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism by which a PROTAC facilitates the degradation of a target protein is a cyclical process.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation ARV825_Pathway ARV825 ARV-825 (PROTAC) Ternary_Complex BRD4-ARV825-CRBN Ternary Complex ARV825->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMYC c-MYC Gene BRD4->cMYC Promotes transcription of CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_Cascade Ubiquitination Cascade Ternary_Complex->Ub_Cascade Recruits Ub_BRD4 Poly-ubiquitinated BRD4 Ub_Cascade->Ub_BRD4 Ubiquitinates BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Targeted to Degradation BRD4 Degradation Proteasome->Degradation Leads to Transcription Transcription Downregulation Degradation->Transcription Results in Transcription->cMYC Inhibits Synthesis_Workflow Start Benzylamine + 2 eq. PEG3-t-butyl ester derivative Reaction1 N-Alkylation (e.g., reductive amination or alkylation with a leaving group) Start->Reaction1 Intermediate N-Benzyl-N-bis(PEG3-t-butyl ester) Reaction1->Intermediate Reaction2 Acidic Deprotection (e.g., TFA in DCM) Intermediate->Reaction2 Purification Purification (e.g., Chromatography) Reaction2->Purification Product N-Benzyl-N-bis(PEG3-acid) Purification->Product

References

N-Benzyl-N-bis(PEG3-acid): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, characteristics, and applications of N-Benzyl-N-bis(PEG3-acid), a versatile heterobifunctional linker. This document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates key chemical transformations.

Core Properties and Characteristics

N-Benzyl-N-bis(PEG3-acid) is a polyethylene (B3416737) glycol (PEG)-based linker molecule widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] Its structure features a central nitrogen atom to which a protective benzyl (B1604629) group and two hydrophilic PEG3-acid arms are attached.[2] This unique arrangement offers several advantageous features:

  • Protected Amine: The benzyl group serves as a protecting group for the tertiary amine, which can be selectively removed through hydrogenolysis.[2]

  • Reactive Carboxylic Acids: The two terminal carboxylic acid groups can be readily conjugated to primary amine-containing molecules, such as proteins, peptides, or small molecule ligands, through the formation of stable amide bonds.[2] This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[2][3]

  • Hydrophilic Spacer: The PEG3 linker arms enhance the aqueous solubility of the resulting conjugate, which can improve bioavailability and reduce aggregation.[2][4]

Chemical and Physical Data

A summary of the key quantitative data for N-Benzyl-N-bis(PEG3-acid) is presented in the table below.

PropertyValueReference(s)
Chemical Formula C25H41NO10[2]
Molecular Weight 515.6 g/mol [2]
CAS Number 2093154-03-9[2]
Purity Typically ≥95% - 98%[2][5][6]
Appearance Pale yellow or colorless oily matter or solid[]
Storage Conditions -20°C[2]
Solubility Soluble in DMSO, DCM, DMF[1]

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving N-Benzyl-N-bis(PEG3-acid). These are generalized protocols and may require optimization for specific substrates and reaction scales.

Deprotection of the Benzyl Group (Hydrogenolysis)

This procedure outlines the removal of the benzyl protecting group to yield the free tertiary amine.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF))[5]

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)[8][9]

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a round-bottom flask, dissolve N-Benzyl-N-bis(PEG3-acid) in a suitable solvent.

  • Purge the flask with an inert gas.

  • Carefully add Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • If using hydrogen gas, evacuate the flask and backfill with H₂ (this is often done using a balloon or a hydrogenator). If using a hydrogen transfer reagent, add it to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Workup Dissolve Substrate Dissolve N-Benzyl-N-bis(PEG3-acid) in solvent Add Catalyst Add Pd/C catalyst Dissolve Substrate->Add Catalyst Inert atmosphere Introduce Hydrogen Introduce H2 source (gas or transfer reagent) Add Catalyst->Introduce Hydrogen Stir Stir at room temperature Introduce Hydrogen->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Filter Filter through Celite® Monitor->Filter Reaction complete Evaporate Evaporate solvent Filter->Evaporate Product Deprotected Product Evaporate->Product

Figure 1: Experimental workflow for the hydrogenolysis of N-Benzyl-N-bis(PEG3-acid).
Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) to a primary amine-containing molecule using EDC/NHS chemistry.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[10]

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)[10]

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)[10]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[10]

Procedure:

  • Dissolve N-Benzyl-N-bis(PEG3-acid) in the Activation Buffer.

  • Add EDC (typically 1.5-2.0 molar excess over each carboxylic acid group) and NHS (typically 1.5-2.0 molar excess over each carboxylic acid group) to the solution.[10]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[10]

  • In a separate vessel, dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the solution of the activated N-Benzyl-N-bis(PEG3-acid) to the amine solution.

  • Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.[10]

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Once the reaction is complete, add the Quenching Solution to quench any unreacted NHS esters.

  • Purify the resulting conjugate using an appropriate method, such as chromatography.

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling PEG_Acid N-Benzyl-N-bis(PEG3-acid) Activators EDC + NHS (pH 6.0) PEG_Acid->Activators Activated_Ester NHS-activated Ester Intermediate Activators->Activated_Ester Coupling Amide Bond Formation (pH 7.5) Activated_Ester->Coupling Primary_Amine Primary Amine (R-NH2) Primary_Amine->Coupling Conjugate Amide Conjugate Coupling->Conjugate

Figure 2: Signaling pathway for the amide coupling reaction.

Applications in Drug Development

The primary application of N-Benzyl-N-bis(PEG3-acid) is as a linker in the construction of complex bioconjugates.

PROTAC Synthesis

In the field of targeted protein degradation, N-Benzyl-N-bis(PEG3-acid) is a valuable building block for the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in orienting these two binding moieties at an optimal distance and angle for effective ternary complex formation. The hydrophilic nature of the N-Benzyl-N-bis(PEG3-acid) linker can enhance the solubility and cell permeability of the final PROTAC molecule.

PROTAC_Logic Target_Ligand Target Protein Ligand Linker N-Benzyl-N-bis(PEG3-acid) (after modification) Target_Ligand->Linker PROTAC PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Linker

Figure 3: Logical relationship in PROTAC assembly using the linker.

Conclusion

N-Benzyl-N-bis(PEG3-acid) is a highly useful and versatile chemical tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Its well-defined structure, featuring a protected amine and two reactive carboxylic acid functionalities, combined with the beneficial properties of the PEG spacer, makes it an ideal component for the synthesis of sophisticated bioconjugates, most notably PROTACs. The experimental protocols provided herein offer a foundation for the successful application of this linker in various research endeavors.

References

The Benzyl Group in N-Benzyl-N-bis(PEG3-acid): A Technical Guide to its Function and Application in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract

N-Benzyl-N-bis(PEG3-acid) is a branched, heterobifunctional linker increasingly utilized in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the multifaceted role of the benzyl (B1604629) group in this molecule, targeting researchers, scientists, and drug development professionals. The primary function of the benzyl group is to serve as a stable and reliable protecting group for the central tertiary amine, enabling sequential and controlled conjugation strategies. Beyond this fundamental role, the aromatic nature of the benzyl group can impart conformational rigidity to the linker, a factor that can be critical in the rational design of PROTACs and other targeted therapeutics. This whitepaper will detail the chemical properties conferred by the benzyl group, provide comprehensive experimental protocols for its removal, and present a logical workflow for the application of N-Benzyl-N-bis(PEG3-acid) in advanced bioconjugation.

Introduction: The Strategic Importance of Linker Design

The linker component of a heterobifunctional molecule, such as a PROTAC, is not merely a spacer but a critical determinant of the molecule's overall efficacy, influencing its solubility, cell permeability, and the geometric orientation of the ligands it connects.[1] N-Benzyl-N-bis(PEG3-acid) is a sophisticated linker that offers a unique combination of features: a central tertiary amine for branching, two polyethylene (B3416737) glycol (PEG) arms to enhance hydrophilicity, and two terminal carboxylic acid groups for conjugation.[2] The strategic inclusion of a benzyl group on the central nitrogen atom is a key design element that dictates its synthetic utility.

The Primary Function: A Robust Protecting Group

The principal role of the benzyl (Bn) group in N-Benzyl-N-bis(PEG3-acid) is to act as a protecting group for the central tertiary amine.[2][3] This protection is crucial for preventing undesired reactions of the amine during the initial stages of a multi-step synthesis, thereby allowing for a controlled and sequential conjugation strategy.

The benzyl group offers a favorable balance of stability and removability. It is stable under a wide range of reaction conditions, including those typically used for amide bond formation involving the terminal carboxylic acid groups.[4] This stability ensures that the central amine remains unreactive until its deprotection is intentionally triggered.

The removal of the benzyl group is most commonly and efficiently achieved through catalytic hydrogenolysis.[3] This reaction involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[4] An alternative and often more convenient method is catalytic transfer hydrogenolysis, which avoids the need for flammable hydrogen gas by using a hydrogen donor such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate.

Physicochemical Properties

The physicochemical properties of N-Benzyl-N-bis(PEG3-acid) are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C25H41NO10[2]
Molecular Weight 515.6 g/mol [2]
CAS Number 2093154-03-9[2]
Purity Typically >95-98%[2]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, and chlorinated solvents[5]

Secondary Roles of the Benzyl Group in PROTAC Design

While its primary function is protection, the benzyl group, as part of the broader class of aromatic linkers, can play a significant secondary role in the context of the final PROTAC molecule. The introduction of an aromatic ring into the linker can:

  • Impart Conformational Rigidity: Flexible linkers like PEG and alkyl chains can adopt numerous conformations, some of which may not be conducive to the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). A rigid element like a benzyl group can restrict the conformational freedom of the linker, potentially pre-organizing the PROTAC into a bioactive conformation.[6][7]

  • Facilitate Non-Covalent Interactions: The aromatic ring of the benzyl group can engage in π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) on the surface of the target protein or the E3 ligase. Such interactions can contribute to the stability of the ternary complex, a critical factor for efficient protein degradation.[6][7]

  • Modulate Physicochemical Properties: The inclusion of a hydrophobic benzyl group can influence the overall polarity and cell permeability of the PROTAC.[6]

Experimental Protocols

The following sections provide detailed methodologies for key transformations involving N-Benzyl-N-bis(PEG3-acid). These protocols are intended as a guide and may require optimization based on the specific substrates and desired outcomes.

Amide Bond Formation with Terminal Carboxylic Acids

This protocol describes the coupling of a primary amine-containing molecule to the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid).

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing molecule of interest

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve N-Benzyl-N-bis(PEG3-acid) (1.0 eq) and the amine-containing molecule (2.2 eq) in anhydrous DMF.

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by column chromatography on silica (B1680970) gel.

Deprotection of the Benzyl Group

Two common methods for N-debenzylation are provided below.

Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This method is highly efficient but requires the handling of hydrogen gas.

Materials:

Procedure:

  • Dissolve the N-benzyl protected conjugate (1.0 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This protocol offers a safer alternative to using hydrogen gas.[8]

Materials:

  • N-Benzyl protected conjugate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Solvent: Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve the N-benzyl protected conjugate (1.0 mmol) in methanol or ethanol (10 mL).

  • Add 10% Pd/C (typically 10-20 mol% Pd) and ammonium formate (4-5 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter through Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified further if necessary.

Deprotection MethodCatalystHydrogen SourceTypical ConditionsAdvantagesDisadvantagesReference(s)
Standard Hydrogenolysis 10% Pd/CH₂ gas (1 atm)Room temperature, MeOH or EtOHClean reaction, high yieldRequires handling of flammable H₂ gas
Transfer Hydrogenolysis 10% Pd/CAmmonium FormateReflux, MeOH or EtOHAvoids H₂ gas, convenientRequires heating, potential for side reactions

Logical Workflow and Visualizations

The use of N-Benzyl-N-bis(PEG3-acid) in the synthesis of a heterobifunctional molecule like a PROTAC typically follows a logical sequence of steps. This workflow is designed to first functionalize the more readily available carboxylic acid groups, followed by the deprotection and subsequent reaction of the central amine.

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using N-Benzyl-N-bis(PEG3-acid) where two molecules of a protein of interest (POI) ligand are attached, followed by deprotection and attachment of an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation linker N-Benzyl-N-bis(PEG3-acid) coupling Amide Coupling (HATU, DIPEA) linker->coupling intermediate1_node Benzyl-protected PROTAC intermediate poi_ligand POI Ligand (with amine) poi_ligand->coupling intermediate1 intermediate1 coupling->intermediate1 Benzyl-protected PROTAC intermediate hydrogenolysis Hydrogenolysis (Pd/C, H₂) intermediate1_node->hydrogenolysis intermediate2 intermediate2 hydrogenolysis->intermediate2 Deprotected Amine Intermediate final_coupling Coupling Reaction intermediate2_node Deprotected Amine Intermediate intermediate2_node->final_coupling e3_ligand E3 Ligase Ligand (with reactive group) e3_ligand->final_coupling final_protac final_protac final_coupling->final_protac Final PROTAC

Caption: Synthetic workflow for a PROTAC using N-Benzyl-N-bis(PEG3-acid).

Benzyl Group Deprotection Mechanism

The mechanism of catalytic hydrogenolysis involves the adsorption of the N-benzyl compound and hydrogen onto the palladium surface, followed by cleavage of the C-N bond.

Deprotection_Mechanism start N-Benzyl Compound + H₂ adsorption Adsorption onto Catalyst Surface start->adsorption catalyst Pd/C Catalyst Surface catalyst->adsorption cleavage Cleavage of Benzylic C-N Bond adsorption->cleavage desorption Desorption of Products cleavage->desorption desorption->catalyst Regenerated Catalyst products Deprotected Amine + Toluene desorption->products

Caption: Simplified mechanism of catalytic hydrogenolysis for N-benzyl deprotection.

Conclusion

The benzyl group in N-Benzyl-N-bis(PEG3-acid) serves as a cornerstone of its synthetic utility. Its primary function as a robust yet removable protecting group for the central amine enables the strategic, multi-step synthesis of complex molecules like PROTACs. Furthermore, the inherent properties of the aromatic ring can be leveraged to influence the conformational dynamics and intermolecular interactions of the final bioconjugate. A thorough understanding of the role of the benzyl group and the reliable protocols for its removal are essential for researchers and drug developers aiming to harness the full potential of this versatile linker in creating next-generation therapeutics.

References

The Role of PEG3 Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the rapidly advancing fields of drug development and biotechnology, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—has become a cornerstone technology. This approach is central to the creation of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] A critical component in the design of these complex molecules is the chemical linker, which connects the constituent parts and significantly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[3]

Among the most versatile and widely utilized linkers are those based on polyethylene (B3416737) glycol (PEG).[4] PEG linkers are prized for their hydrophilicity, biocompatibility, and ability to improve the pharmaceutical properties of conjugated molecules.[5][6][7] This guide focuses specifically on the role of short, monodisperse PEG linkers, particularly the PEG3 linker, which consists of three repeating ethylene (B1197577) glycol units. Its well-defined structure provides a precise and powerful tool for researchers to rationally design and optimize next-generation bioconjugates.[1][2]

Core Properties of PEG3 Linkers

The efficacy of PEG3 linkers in bioconjugation stems from a unique combination of physicochemical properties inherent to their structure.

  • Structure and Monodispersity: A PEG3 linker is a discrete chemical entity with an exact molecular weight and a defined chain length of three ethylene glycol units.[1][2] This monodispersity is a key advantage over traditional polydisperse PEG polymers, as it ensures batch-to-batch consistency and results in a homogeneous final bioconjugate, simplifying analysis and improving predictability.

  • Hydrophilicity: The repeating ethylene oxide units in the PEG3 chain are highly hydrophilic, capable of forming hydrogen bonds with water molecules.[4][7] This property is invaluable for increasing the aqueous solubility of hydrophobic molecules, such as many potent cytotoxic drugs used in ADCs.[8][9][10] By mitigating the hydrophobicity of the payload, PEG3 linkers help prevent aggregation and improve the overall stability of the conjugate in biological fluids.[11][12]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a non-toxic and biocompatible polymer.[1][7] When used as a linker, it can create a "hydration shell" around the bioconjugate, effectively masking it from the immune system.[7][13] This "stealth" effect can reduce the immunogenicity of the conjugate and protect it from enzymatic degradation.[4]

  • Pharmacokinetic Modulation: The inclusion of a PEG linker increases the overall size and hydrodynamic radius of a bioconjugate.[][15] This increase in size can reduce the rate of renal clearance, thereby extending the molecule's circulation half-life in the bloodstream.[9] This prolonged exposure can lead to improved therapeutic efficacy, particularly for targeted therapies that require sustained engagement with their target.[8][10]

  • Flexible Spacer: The PEG3 chain acts as a flexible spacer, providing spatial separation between the conjugated molecules. This separation can minimize steric hindrance, ensuring that a targeting antibody, for example, retains its binding affinity for its antigen after a drug molecule is attached.[4]

Key Applications of PEG3 Linkers in Bioconjugation

The advantageous properties of PEG3 linkers have led to their widespread adoption in several cutting-edge therapeutic and research applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[] The linker connecting these two components is critical to the ADC's success.[3]

PEG3 linkers are frequently incorporated into ADC design to address the challenges posed by highly hydrophobic payloads. By enhancing the hydrophilicity of the overall construct, PEG linkers allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation, which can otherwise lead to poor stability and rapid clearance from circulation.[6][9] The defined length of the PEG3 linker provides precise control over the spacing between the antibody and the drug, which is essential for optimizing both stability and potency.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Targeting Antibody (e.g., mAb) Linker PEG3 Linker Antibody->Linker Conjugation Site (e.g., Cys, Lys) Drug Cytotoxic Drug (Payload) Linker->Drug

Caption: General structure of an Antibody-Drug Conjugate with a PEG3 linker.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins.[16] A PROTAC consists of two active ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[16][17]

The linker is a crucial element, as its length and composition dictate the geometry and stability of the key ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[16] PEG3 is a frequently used linker in PROTAC design.[17][18] Its hydrophilicity can improve the often-poor solubility of PROTAC molecules, enhancing cell permeability and overall drug-like properties.[16][18] The flexibility and defined length of the PEG3 chain allow for the precise spatial positioning of the two ligands to facilitate efficient ubiquitination and subsequent degradation of the target protein.[18]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule (Target Binder - PEG3 - E3 Ligase Ligand) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin (Ub) E3->Ub Recruits PolyUb Poly-Ubiquitinated Target Protein Ub->PolyUb Transfer Proteasome Proteasome PolyUb->Proteasome Enters for Degradation Degraded Degraded Peptide Fragments Proteasome->Degraded cluster_ternary cluster_ternary

Caption: Mechanism of action for a PROTAC utilizing a PEG3 linker.

Other Bioconjugation Applications

Beyond ADCs and PROTACs, PEG3 linkers are valuable in a range of other applications:

  • Nanoparticle Functionalization: Thiol-PEG3-acid linkers are used to attach targeting ligands or other molecules to the surface of gold nanoparticles, creating a stable, biocompatible coating that prevents aggregation and reduces non-specific binding.[19]

  • Peptide and Protein Modification: PEGylation with short, discrete linkers like PEG3 can improve the stability, solubility, and therapeutic profile of peptides and small proteins.[][13]

  • Diagnostics and Imaging: PEG3 linkers can be used to attach fluorescent dyes, radioisotopes, or other imaging agents to antibodies or other targeting molecules, improving their properties for in vivo imaging and diagnostic assays.[13]

Quantitative Impact of PEG Linkers on Bioconjugate Performance

While specific quantitative data is highly dependent on the particular antibody, payload, and conjugation strategy, general trends regarding the impact of PEG linker length have been established in the literature. The use of a PEG3 linker places it in the "short" category, and its effects can be understood within this context.

Table 1: General Impact of PEG Linker Length on ADC Properties

PropertyShort Linker (e.g., PEG2-PEG4)Intermediate Linker (e.g., PEG8-PEG12)Long Linker (e.g., PEG24+)
Solubility & Stability Provides a moderate increase in hydrophilicity, helping to prevent aggregation of conjugates with lower DARs.Offers a significant improvement in solubility, enabling higher DARs with hydrophobic payloads.Provides the highest level of hydrophilicity, but may not always be necessary and could introduce other liabilities.
Pharmacokinetics (PK) May lead to faster clearance and a shorter half-life compared to longer PEG chains.[15]Generally improves PK profiles, with slower clearance and a longer half-life.[15]Can significantly prolong half-life, but may also lead to undesirable accumulation.[15]
In Vitro Potency Often retains high in vitro potency as the payload is kept in close proximity to the antibody.[15]May cause a moderate decrease in in vitro potency in some systems.[15]Can sometimes lead to a more substantial reduction in in vitro cytotoxicity.[15]
In Vivo Efficacy Efficacy can be limited by the faster clearance rate.[15]Often shows a significant improvement in in vivo efficacy, representing a balance between PK and potency.[15]Can lead to the highest in vivo efficacy, especially if prolonged exposure is required.[15]

This table summarizes general trends observed across multiple studies.[8][10][15]

Experimental Protocols for Bioconjugation with PEG3 Linkers

The versatility of PEG3 linkers is enhanced by the wide array of reactive functional groups that can be placed at their termini, allowing for tailored conjugation strategies.

Protocol 1: Amine-Reactive Conjugation via NHS Ester

This is a common method for conjugating a linker to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

Methodology:

  • Activation: A PEG3 linker containing a terminal carboxylic acid group is dissolved in an anhydrous organic solvent (e.g., DMF). N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added to activate the carboxylic acid, forming a reactive NHS ester. The reaction is typically stirred at room temperature for 1-2 hours.[20]

  • Conjugation: The activated NHS ester-PEG3 linker solution is added to the biomolecule (e.g., an antibody) in a suitable aqueous buffer, typically at a pH of 7.5-8.5.[4] The reaction mixture is incubated to allow the NHS ester to react with the primary amines on the biomolecule, forming a stable amide bond.

  • Purification: The final conjugate is purified from excess linker and reagents using a method appropriate for the size of the biomolecule, such as size-exclusion chromatography (SEC) or dialysis.[20]

NHS_Ester_Workflow Start Carboxyl-PEG3-X Reagents1 EDC / NHS in Anhydrous DMF Activation Activation to NHS-Ester-PEG3-X Start->Activation Reagents1->Activation Conjugation Conjugation Reaction (pH 7.5-8.5) Activation->Conjugation Biomolecule Biomolecule with Amine Groups (R-NH₂) Biomolecule->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final Final Bioconjugate Purification->Final

Caption: Workflow for amine-reactive conjugation using an NHS ester.

Protocol 2: Thiol-Reactive Conjugation via Maleimide (B117702)

This method provides a more site-specific approach by targeting sulfhydryl groups, such as those on cysteine residues.

Methodology:

  • Thiol Preparation: If necessary, native disulfide bonds in a protein can be reduced using a mild reducing agent (e.g., TCEP) to generate free thiols. The reducing agent must then be removed.

  • Conjugation: A PEG3 linker functionalized with a maleimide group is dissolved in a suitable buffer and added to the thiol-containing biomolecule. The reaction is typically performed at a pH between 6.5 and 7.5 to ensure the selectivity of the maleimide for thiols over amines.[19] The reaction proceeds at room temperature for 1-2 hours.[19]

  • Quenching & Purification: The reaction can be quenched by adding an excess of a small molecule thiol (e.g., cysteine). The final conjugate is then purified, typically using SEC.

Maleimide_Workflow Start Maleimide-PEG3-X Conjugation Conjugation Reaction (pH 6.5-7.5) Start->Conjugation Biomolecule Biomolecule with Thiol Groups (R-SH) Biomolecule->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final Final Bioconjugate Purification->Final

Caption: Workflow for thiol-reactive conjugation using a maleimide.

Protocol 3: Bioorthogonal "Click Chemistry" Conjugation

Click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offer extremely high specificity and efficiency.

Methodology:

  • Functionalization: One molecule (e.g., the biomolecule) is functionalized with an azide (B81097) group, while the other molecule (e.g., a payload) is attached to an alkyne-PEG3-linker (or vice-versa).

  • Conjugation (CuAAC): The two components are mixed in the presence of a copper (I) catalyst to form a stable triazole linkage.

  • Conjugation (SPAAC): If using a strained alkyne like DBCO, the reaction proceeds rapidly upon mixing with the azide-functionalized component without the need for a catalyst, making it highly suitable for use in complex biological systems.[5]

  • Purification: The conjugate is purified to remove any unreacted components.

Click_Chemistry_Concept MoleculeA Molecule A (with Azide) Reaction Click Reaction (e.g., CuAAC or SPAAC) MoleculeA->Reaction LinkerB Alkyne-PEG3-Molecule B LinkerB->Reaction Product A - Triazole - PEG3 - B (Stable Conjugate) Reaction->Product

Caption: Conceptual diagram of a click chemistry conjugation reaction.

Conclusion

The PEG3 linker represents a powerful and versatile tool in the field of bioconjugation. Its well-defined, monodisperse structure provides a level of precision that is essential for the development of complex, next-generation therapeutics. By imparting crucial properties such as enhanced solubility, improved stability, and favorable pharmacokinetics, PEG3 linkers enable researchers and drug developers to overcome significant challenges, particularly in the formulation of ADCs and PROTACs. The availability of diverse functional group chemistries further expands its utility, allowing for tailored conjugation strategies to meet the specific demands of a wide range of biological applications. As the quest for more effective and safer targeted therapies continues, the rational incorporation of discrete linkers like PEG3 will remain a key strategy for success.

References

N-Benzyl-N-bis(PEG3-acid): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Benzyl-N-bis(PEG3-acid), a branched polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, applications, and a representative experimental workflow for its use in bioconjugation.

Core Compound Specifications

N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional linker characterized by a benzyl-protected central amine and two terminal carboxylic acid functionalities. The PEG spacers enhance the solubility and pharmacokinetic profile of the resulting conjugate.

PropertyValueSource
CAS Number 2093154-03-9[1][2][3]
Molecular Weight 515.6 g/mol [1][3]
Molecular Formula C25H41NO10[1][3]
Purity Typically ≥95%

Applications in Drug Development

N-Benzyl-N-bis(PEG3-acid) serves as a critical component in the construction of complex bioconjugates. Its primary application is as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. The branched nature of this linker allows for the potential attachment of multiple molecules, and the PEG chains improve the overall solubility and in-vivo stability of the PROTAC molecule.

Additionally, this linker is suitable for the development of ADCs. In this context, it connects a monoclonal antibody to a cytotoxic payload. The hydrophilic PEG chains can help to mitigate aggregation and improve the pharmacokinetic properties of the ADC.

General Experimental Protocols

While specific experimental conditions can vary based on the substrates, the following represents a generalized, two-step protocol for the use of N-Benzyl-N-bis(PEG3-acid) in the synthesis of a bioconjugate, such as a PROTAC.

Step 1: Deprotection of the Benzyl (B1604629) Group

The benzyl group serves as a protecting group for the central amine and is typically removed via hydrogenolysis.

  • Reaction: The N-benzyl-N-bis(PEG3-acid) is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Catalyst: A palladium-on-carbon (Pd/C) catalyst is added to the solution.

  • Hydrogen Source: The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected linker.

Step 2: Amide Bond Formation

The two terminal carboxylic acid groups are reacted with primary amines on the target molecules (e.g., an E3 ligase ligand and a target protein ligand for a PROTAC) to form stable amide bonds. This is typically achieved using a coupling agent.

  • Activation: The deprotected linker is dissolved in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Coupling Agents: A peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU), is added along with an activator base like N,N-Diisopropylethylamine (DIPEA).

  • Reaction with Amine: The amine-containing molecules are added to the activated linker solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight.

  • Monitoring and Purification: The reaction progress is monitored by LC-MS. The final product is purified using preparative high-performance liquid chromatography (HPLC).

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for utilizing N-Benzyl-N-bis(PEG3-acid) in the synthesis of a bioconjugate.

G cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Conjugation cluster_purification Purification & Analysis start N-Benzyl-N-bis(PEG3-acid) deprotection Hydrogenolysis (H2, Pd/C) start->deprotection deprotected_linker Deprotected Linker (Free Amine) deprotection->deprotected_linker activation Carboxylic Acid Activation (EDC/HATU) deprotected_linker->activation conjugation Amide Bond Formation activation->conjugation amine_molecule Amine-Containing Molecule(s) amine_molecule->conjugation final_conjugate Final Bioconjugate (e.g., PROTAC, ADC) conjugation->final_conjugate purification Purification (Preparative HPLC) final_conjugate->purification analysis Characterization (LC-MS, NMR) purification->analysis PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recruitment Degradation Protein Degradation Proteasome->Degradation Mediates

References

A Technical Guide to the Synthesis and Purification of N-Benzyl-N-bis(PEG3-acid) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of N-Benzyl-N-bis(PEG3-acid), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides detailed experimental protocols, expected characterization data, and a practical application workflow.

Overview of N-Benzyl-N-bis(PEG3-acid)

N-Benzyl-N-bis(PEG3-acid) is a versatile linker molecule featuring a central benzyl-protected secondary amine and two terminal carboxylic acid groups connected via polyethylene (B3416737) glycol (PEG) spacers. The key attributes of this linker are:

  • Bifunctionality : The two carboxylic acid groups allow for the conjugation of two different molecules, while the central amine, after deprotection, can serve as a third attachment point or be used to modulate the linker's properties.

  • PEG Spacers : The PEG3 moieties enhance the solubility and bioavailability of the resulting conjugate in aqueous media, a crucial factor in pharmaceutical development.[1][2]

  • Protected Amine : The N-benzyl group serves as a stable protecting group for the central amine, which can be selectively removed via hydrogenolysis, offering orthogonal reactivity.[3]

Physicochemical Properties
PropertyValue
Molecular Formula C25H41NO10
Molecular Weight 515.6 g/mol
CAS Number 2093154-03-9
Purity (Typical) ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthesis of N-Benzyl-N-bis(PEG3-acid)

The synthesis of N-Benzyl-N-bis(PEG3-acid) is a two-step process involving the N-alkylation of benzylamine (B48309) with a protected PEG3-acid derivative, followed by the deprotection of the carboxylic acid groups. A common strategy employs a t-butyl ester as the protecting group for the carboxylic acid.

Synthesis Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A Benzylamine C N-Benzyl-N-bis(PEG3-t-butyl ester) A->C Base (e.g., K2CO3) Solvent (e.g., ACN) Reflux B 2 x Acid-PEG3-t-butyl ester B->C D N-Benzyl-N-bis(PEG3-t-butyl ester) E N-Benzyl-N-bis(PEG3-acid) D->E Acid (e.g., TFA) Solvent (e.g., DCM)

Caption: Synthetic pathway for N-Benzyl-N-bis(PEG3-acid).

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Benzyl-N-bis(PEG3-t-butyl ester)

  • Materials:

    • Benzylamine

    • Acid-PEG3-t-butyl ester

    • Potassium carbonate (K2CO3), anhydrous

    • Acetonitrile (ACN), anhydrous

  • Procedure:

    • To a solution of benzylamine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (3.0 equivalents).

    • Add Acid-PEG3-t-butyl ester (2.2 equivalents) to the suspension.

    • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude N-Benzyl-N-bis(PEG3-t-butyl ester) by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Synthesis of N-Benzyl-N-bis(PEG3-acid)

  • Materials:

  • Procedure:

    • Dissolve N-Benzyl-N-bis(PEG3-t-butyl ester) (1.0 equivalent) in anhydrous dichloromethane.

    • Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with dichloromethane (3x) to ensure complete removal of residual TFA.

    • The resulting N-Benzyl-N-bis(PEG3-acid) is often used without further purification or can be purified by reverse-phase HPLC if necessary.

Purification and Characterization

Purification Methods
MethodDescription
Column Chromatography Used for the purification of the intermediate, N-Benzyl-N-bis(PEG3-t-butyl ester). Silica gel is a common stationary phase, with a mobile phase gradient of ethyl acetate in hexanes.
Reverse-Phase HPLC High-performance liquid chromatography can be used for the final purification of N-Benzyl-N-bis(PEG3-acid), especially for achieving high purity required for biological applications.
Dialysis For larger scale purifications or to remove small molecule impurities, dialysis against deionized water can be effective due to the PEGylated nature of the molecule.[4]
Expected Characterization Data
TechniqueExpected Results
¹H NMR - Aromatic protons of the benzyl (B1604629) group (δ ~7.2-7.4 ppm).- Methylene protons of the benzyl group (δ ~3.6-3.8 ppm).- Methylene protons of the PEG chains (δ ~3.5-3.7 ppm).- Methylene protons adjacent to the carboxylic acid (δ ~2.4-2.6 ppm).
¹³C NMR - Aromatic carbons of the benzyl group (δ ~127-140 ppm).- Methylene carbon of the benzyl group (δ ~58-60 ppm).- Methylene carbons of the PEG chains (δ ~68-72 ppm).- Methylene carbon adjacent to the carboxylic acid (δ ~34-36 ppm).- Carbonyl carbon of the carboxylic acid (δ ~172-175 ppm).
Mass Spectrometry (ESI-MS) - Expected [M+H]⁺ ion at m/z 516.27. - Other adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.[5]
HPLC Purity assessment, typically showing a major peak corresponding to the desired product (purity >95%).

Application in PROTAC Synthesis: An Experimental Workflow

N-Benzyl-N-bis(PEG3-acid) is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][2] The two carboxylic acid groups allow for the sequential conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Workflow

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation cluster_2 Optional Step 3: Deprotection A N-Benzyl-N-bis(PEG3-acid) C Mono-conjugated Intermediate A->C EDC/NHS Coupling B Target Protein Ligand (with amine group) B->C D Mono-conjugated Intermediate F Final PROTAC Molecule D->F EDC/NHS Coupling E E3 Ligase Ligand (with amine group) E->F G Final PROTAC Molecule H Deprotected PROTAC G->H Hydrogenolysis (Pd/C, H2)

Caption: Workflow for PROTAC synthesis using the linker.

Experimental Protocol: PROTAC Synthesis

Step 1: Conjugation to the Target Protein Ligand

  • Materials:

    • N-Benzyl-N-bis(PEG3-acid)

    • Target protein ligand with a primary amine

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) (1.0 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to activate one of the carboxylic acid groups. Stir at room temperature for 15-30 minutes.

    • In a separate flask, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.

    • Add the activated linker solution to the ligand solution and stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Purify the mono-conjugated intermediate by reverse-phase HPLC.

Step 2: Conjugation to the E3 Ligase Ligand

  • Materials:

    • Mono-conjugated intermediate

    • E3 ligase ligand with a primary amine

    • EDC and NHS

    • DMF, anhydrous

  • Procedure:

    • Dissolve the purified mono-conjugated intermediate (1.0 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to activate the remaining carboxylic acid group. Stir at room temperature for 15-30 minutes.

    • In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • Add the activated intermediate solution to the E3 ligase ligand solution and stir at room temperature for 12-24 hours.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

    • Purify the final PROTAC by reverse-phase HPLC.

Optional Step 3: Deprotection of the N-Benzyl Group

  • Materials:

    • Final PROTAC molecule

    • Palladium on carbon (10% Pd/C)

    • Methanol (B129727) or Ethanol

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the purified PROTAC in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

    • Monitor the debenzylation by LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected PROTAC.

This technical guide provides a comprehensive framework for the synthesis, purification, and application of N-Benzyl-N-bis(PEG3-acid). The provided protocols are intended as a starting point and may require optimization based on the specific substrates and experimental conditions.

References

N-Benzyl-N-bis(PEG3-acid): An In-depth Technical Guide to its Mechanism of Action in Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of N-Benzyl-N-bis(PEG3-acid), a heterobifunctional crosslinking reagent increasingly utilized in the fields of bioconjugation, drug delivery, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to N-Benzyl-N-bis(PEG3-acid)

N-Benzyl-N-bis(PEG3-acid) is a versatile PEGylated linker characterized by a central, benzyl-protected secondary amine and two terminal carboxylic acid functionalities. The polyethylene (B3416737) glycol (PEG3) spacers enhance aqueous solubility and provide a flexible scaffold, which can be crucial for maintaining the biological activity of conjugated molecules. Its unique trifunctional nature, with two reactive carboxyl groups and a protected amine, allows for a controlled, stepwise conjugation strategy. This makes it a valuable tool for assembling complex molecular architectures where precise control over the linkage of different components is paramount.

The terminal carboxylic acids can be activated to react with primary amines, forming stable amide bonds.[1] The benzyl (B1604629) protecting group on the central nitrogen can be selectively removed under mild hydrogenolysis conditions, revealing a secondary amine for subsequent conjugation.[1] This orthogonal reactivity is a key feature of the molecule.

Physicochemical Properties:

PropertyValueReference
Chemical Formula C25H41NO10[2][3]
Molecular Weight 515.6 g/mol [2][3]
CAS Number 2093154-03-9[2][3]
Purity Typically >95%[2][3]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents[4]
Storage -20°C[2]

Core Mechanism of Action in Crosslinking

The crosslinking functionality of N-Benzyl-N-bis(PEG3-acid) is primarily governed by two distinct chemical transformations: the formation of amide bonds via its terminal carboxylic acids and the deprotection of its central benzyl-protected amine.

Amide Bond Formation via Carboxylic Acid Activation

The two terminal carboxylic acid groups are the primary sites for conjugation to molecules bearing primary amine groups (e.g., lysine (B10760008) residues in proteins, amine-functionalized drugs). This reaction does not proceed spontaneously; it requires the activation of the carboxyl group to a more electrophilic species. The most common methods for this activation in bioconjugation are the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analogue (Sulfo-NHS), or the use of uronium/aminium salts like HATU.

This is a widely used, two-step method for forming stable amide bonds.[5][6]

  • Activation: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate.[5]

  • Stabilization and Coupling: This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[5] The addition of NHS or Sulfo-NHS traps the activated carboxyl group by forming a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing NHS.[5][7]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amide Bond Formation R_COOH R-COOH (N-Benzyl-N-bis(PEG3-acid)) O_acylisourea O-acylisourea intermediate (highly reactive) R_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS ester (amine-reactive, more stable) O_acylisourea->NHS_ester + NHS NHS NHS Amide R-CO-NH-R' (Stable Amide Bond) NHS_ester->Amide + R'-NH2 R_NH2 R'-NH2 (Target Molecule)

Caption: EDC/NHS-mediated amide bond formation pathway.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amines or for reactions where racemization of chiral centers is a concern.[8]

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-activated ester.[2]

  • Coupling: The amine nucleophile then attacks the activated ester to form the amide bond, releasing HOAt (1-hydroxy-7-azabenzotriazole).[2]

HATU_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Bond Formation R_COOH R-COOH (N-Benzyl-N-bis(PEG3-acid)) OAt_ester OAt-activated ester (highly reactive) R_COOH->OAt_ester + HATU/Base HATU HATU + Base (DIPEA) Amide R-CO-NH-R' (Stable Amide Bond) OAt_ester->Amide + R'-NH2 R_NH2 R'-NH2 (Target Molecule) Hydrogenolysis_Mechanism cluster_deprotection Benzyl Group Deprotection Protected_Amine R-N(Bn)-R (Benzyl-protected amine) Deprotected_Amine R-NH-R (Free secondary amine) Protected_Amine->Deprotected_Amine + H2, Pd/C H2_PdC H2, Pd/C (or transfer hydrogenation) Toluene Toluene (Byproduct) Experimental_Workflow cluster_start Starting Materials cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation Linker N-Benzyl-N-bis(PEG3-acid) Coupling_1 EDC/NHS or HATU Coupling Linker->Coupling_1 Molecule_A Molecule A (with -NH2 group) Molecule_A->Coupling_1 Molecule_B Molecule B (with -COOH or other reactive group) Coupling_2 Second Coupling Reaction (e.g., another amide bond formation) Molecule_B->Coupling_2 Intermediate_1 Intermediate Conjugate (Molecule A linked via amide bond) Coupling_1->Intermediate_1 Deprotection Hydrogenolysis (H2, Pd/C) Intermediate_1->Deprotection Intermediate_2 Deprotected Intermediate (Free secondary amine) Deprotection->Intermediate_2 Intermediate_2->Coupling_2 Final_Product Final Tri-molecular Conjugate (A - Linker - B) Coupling_2->Final_Product

References

The Bifunctional Nature of N-Benzyl-N-bis(PEG3-acid): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Linker for Targeted Therapeutics

In the rapidly evolving landscape of targeted drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount to the efficacy and developability of the therapeutic agent. N-Benzyl-N-bis(PEG3-acid) has emerged as a critical building block, offering a unique combination of features that address several key challenges in the design of complex bioconjugates. This technical guide provides a comprehensive overview of the bifunctional nature of N-Benzyl-N-bis(PEG3-acid), its physicochemical properties, and detailed methodologies for its application in the synthesis of targeted therapeutics.

Core Attributes and Bifunctional Architecture

N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional linker characterized by a central tertiary amine protected by a benzyl (B1604629) group, and two terminal carboxylic acid functionalities at the distal ends of two polyethylene (B3416737) glycol (PEG) chains. This distinct architecture imparts a dual reactivity that is central to its utility.

The two terminal carboxylic acid groups serve as primary points of conjugation. These can be activated to readily react with primary or secondary amines on a target molecule, such as an E3 ligase ligand or a payload drug, to form stable amide bonds.[1] The presence of two such groups allows for the potential attachment of two molecules of interest, or provides multiple attachment points to a larger molecule, enhancing avidity.

The second functional aspect of this linker is the benzyl-protected tertiary amine. The benzyl group serves as a stable protecting group for the amine, which can be selectively removed under specific chemical conditions, most commonly through hydrogenolysis.[1] Once deprotected, the newly revealed secondary amine provides an additional, orthogonal site for conjugation. This trifunctional potential allows for the construction of more complex molecular architectures.

The incorporation of two PEG3 linkers contributes significantly to the desirable physicochemical properties of the final conjugate. The PEG chains are hydrophilic, which can enhance the aqueous solubility of the entire molecule, a common challenge in drug development, particularly with hydrophobic small molecule payloads.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for N-Benzyl-N-bis(PEG3-acid), compiled from various suppliers and chemical information resources.

PropertyValueReference
Molecular Formula C25H41NO10[1]
Molecular Weight 515.59 g/mol [2][3]
CAS Number 2093154-03-9[1]
Purity Typically ≥95%[1]
Appearance White to off-white solid or oil-
Storage Conditions -20°C, desiccated[1]
Solubility Soluble in DMSO, DMF, and chlorinated solvents-

Experimental Protocols

The following sections provide detailed experimental protocols for the key chemical transformations involving N-Benzyl-N-bis(PEG3-acid). These protocols are based on established chemical principles and analogous reactions found in the scientific literature.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of the terminal carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) to an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing molecule of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous DMF (Dimethylformamide)

  • Reaction vessel and magnetic stirrer

  • Standard work-up and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Activation of Carboxylic Acids: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Benzyl-N-bis(PEG3-acid) (1.0 eq) in anhydrous DMF.

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution. If using EDC/NHS, add EDC (2.2 eq) and NHS (2.2 eq).

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid groups.

  • Conjugation: In a separate vessel, dissolve the amine-containing molecule of interest (2.0 eq, assuming conjugation to both carboxylic acids) in anhydrous DMF.

  • Slowly add the solution of the amine-containing molecule to the activated N-Benzyl-N-bis(PEG3-acid) solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Protocol 2: Deprotection of the Benzyl Group via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to reveal the secondary amine.

Materials:

  • N-Benzyl-N-bis(PEG3-acid) conjugate (from Protocol 1 or other synthesis)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas (H2) balloon or hydrogenator

  • Inert filtering aid (e.g., Celite®)

  • Reaction flask

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve the N-benzyl protected compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenator.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol or ethanol to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The product may be used in the next step without further purification.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts related to the application of N-Benzyl-N-bis(PEG3-acid).

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (e.g., IRAK-4) PROTAC PROTAC Molecule (with N-Benzyl-N-bis(PEG3-acid) linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Ub Ubiquitin Ub->E3_Ligase

Caption: PROTAC-mediated degradation of a target protein.

The diagram above illustrates the mechanism of action for a PROTAC, a key application for N-Benzyl-N-bis(PEG3-acid). The PROTAC molecule simultaneously binds to the target protein of interest (e.g., IRAK-4) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental_Workflow start Start: N-Benzyl-N-bis(PEG3-acid) step1 Step 1: Amide Coupling (Activate COOH, add Amine-Molecule A) start->step1 product1 Intermediate 1: Benzyl-Protected Conjugate step1->product1 step2 Step 2: Hydrogenolysis (Pd/C, H2) product1->step2 product2 Intermediate 2: Deprotected Amine Conjugate step2->product2 step3 Step 3: (Optional) Second Conjugation (at deprotected amine) product2->step3 final_product Final Bifunctional Molecule product2->final_product Final Product (if step 3 is skipped) step3->final_product

Caption: Synthetic workflow using N-Benzyl-N-bis(PEG3-acid).

This diagram outlines a typical synthetic workflow utilizing the bifunctional nature of N-Benzyl-N-bis(PEG3-acid). The process begins with the conjugation of a molecule to the carboxylic acid termini, followed by the deprotection of the benzyl group to reveal a reactive amine, which can then be used for a subsequent conjugation step to create a complex, multifunctional molecule.

Application in Targeted Protein Degradation: The Case of IRAK-4

A prominent application for linkers such as N-Benzyl-N-bis(PEG3-acid) is in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of IRAK-4 signaling is implicated in various inflammatory diseases and cancers.

A PROTAC designed to degrade IRAK-4 would typically consist of a small molecule that binds to IRAK-4, linked via a flexible and hydrophilic linker like N-Benzyl-N-bis(PEG3-acid), to a ligand for an E3 ubiquitin ligase, such as cereblon or VHL. By inducing the degradation of IRAK-4, such a PROTAC could offer a more profound and sustained inhibition of the downstream signaling cascade compared to traditional kinase inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Response Inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Inflammatory_Response MAPK->Inflammatory_Response PROTAC IRAK-4 PROTAC (via N-Benzyl-N-bis(PEG3-acid) linker) PROTAC->IRAK4 Induces Degradation

Caption: IRAK-4 signaling pathway and PROTAC intervention.

The above diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway, leading to the activation of NF-κB and MAPK and subsequent inflammatory gene expression. An IRAK-4-targeting PROTAC, synthesized using a linker like N-Benzyl-N-bis(PEG3-acid), would intervene by inducing the degradation of IRAK-4, thereby blocking this entire downstream cascade.

Conclusion

N-Benzyl-N-bis(PEG3-acid) is a versatile and valuable tool for researchers and scientists in the field of drug development. Its well-defined bifunctional nature, coupled with the beneficial properties of the integrated PEG linkers, provides a robust platform for the synthesis of complex and potent targeted therapeutics. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective utilization of this important chemical entity in the ongoing quest for novel and improved medicines.

References

An In-Depth Technical Guide to PROTAC Linkers: Featuring N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1][2]

This technical guide provides a comprehensive overview of PROTAC linkers, with a specific focus on the branched polyethylene (B3416737) glycol (PEG)-based linker, N-Benzyl-N-bis(PEG3-acid). We will delve into its structure, synthesis, and role in PROTAC design, supplemented with quantitative data from related linkers, detailed experimental protocols, and visualizations of key biological and experimental workflows.

The Core of PROTACs: The Linker

The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. Its length, rigidity, and chemical composition influence key properties such as:

  • Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to facilitate favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex.[2]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3]

  • Degradation Efficacy: The choice of linker can profoundly affect the potency (DC50) and maximum level of degradation (Dmax) of the PROTAC.

PEG linkers are frequently utilized in PROTAC design due to their advantageous properties.[3] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[3] Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2][3]

Featured Linker: N-Benzyl-N-bis(PEG3-acid)

N-Benzyl-N-bis(PEG3-acid) is a branched, PEG-based PROTAC linker. Its unique structure offers several advantages for PROTAC design:

  • Dual Conjugation Points: The two carboxylic acid groups provide two points for conjugation, allowing for the attachment of either two POI ligands, two E3 ligase ligands, or one of each, potentially enabling the creation of homo- or hetero-bifunctional PROTACs.

  • Hydrophilicity: The PEG chains impart hydrophilicity, which can improve the solubility of the resulting PROTAC, a common challenge for these relatively large molecules.[3]

  • Flexibility and Spacing: The PEG3 units provide a flexible spacer to orient the bound proteins for optimal ternary complex formation.

Quantitative Data on PEG Linker Performance

Table 1: Impact of PEG Linker Length on BRD4 Degradation

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Data synthesized from a study on BRD4-targeting PROTACs, demonstrating that a PEG5 linker provided the optimal degradation potency in this context.[4]

Table 2: Influence of Linker Length on TBK1 Degradation

Linker Length (atoms)Degradation Activity
< 12No apparent activity
> 12Robust degradation

Data from a study on TBK1 degradation, indicating a minimum linker length is required to induce degradation.[5]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of a PROTAC, it is essential to visualize its mechanism of action and the experimental procedures used for its characterization.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Synthesis PROTAC Synthesis Purification Purification & Characterization Synthesis->Purification Ternary_Complex_Assay Ternary Complex Formation Assay Purification->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (MTS/MTT) Degradation_Assay->Viability_Assay

PROTAC Evaluation Workflow

Experimental Protocols

Protocol 1: Representative Synthesis of a PROTAC using a Di-Acid PEG Linker

This protocol describes a general strategy for synthesizing a PROTAC using a di-acid PEG linker, such as N-Benzyl-N-bis(PEG3-acid). The synthesis involves sequential amide bond formations.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-functionalized POI ligand (POI-NH2)

  • Amine-functionalized E3 ligase ligand (E3-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Preparative HPLC system

Procedure:

  • First Amide Coupling:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add the POI-NH2 (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring the reaction by LC-MS.

    • Upon completion, purify the mono-functionalized intermediate by preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified intermediate from step 1 (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add the E3-NH2 (1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight, monitoring the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase complex

  • Purified POI

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC stock solution in DMSO

  • SDS-PAGE gels

  • Primary antibody against the POI

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

    • Add the PROTAC at the desired concentration (or DMSO for a negative control).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and resolve them by SDS-PAGE.

    • Perform a Western blot as described in Protocol 2, probing with the anti-POI antibody.

  • Interpretation:

    • The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates successful poly-ubiquitination.

Conclusion

The linker is a pivotal component in the design of effective PROTACs. Branched PEG linkers, such as N-Benzyl-N-bis(PEG3-acid), offer unique advantages in terms of creating diverse PROTAC architectures with favorable physicochemical properties. While the empirical "trial and error" approach to linker design is still prevalent, a deeper understanding of the structure-activity relationships, guided by quantitative data and robust experimental evaluation, is paving the way for the rational design of next-generation protein degraders. The protocols and conceptual frameworks provided in this guide aim to equip researchers with the necessary tools to navigate the complexities of PROTAC design and accelerate the development of these promising therapeutics.

References

The Core Principles of N-Benzyl-N-bis(PEG3-acid) in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis(PEG3-acid) is a versatile, heterobifunctional linker increasingly utilized in biomedical research and drug development. Its unique architecture, featuring a benzyl-protected secondary amine and two terminal carboxylic acid groups connected by polyethylene (B3416737) glycol (PEG) spacers, offers a powerful tool for the synthesis of complex bioconjugates. This guide delves into the fundamental principles of using N-Benzyl-N-bis(PEG3-acid), providing a comprehensive overview of its properties, applications, and the experimental protocols central to its use. The incorporation of short PEG chains enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it a valuable component in the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Core Properties and Chemical Structure

N-Benzyl-N-bis(PEG3-acid) is characterized by a central nitrogen atom to which a protective benzyl (B1604629) group and two PEG3-acid arms are attached. This structure provides distinct functionalities that can be orthogonally addressed during synthesis.

Key Structural Features:

  • Benzyl-Protected Amine: The benzyl group serves as a temporary protecting group for the secondary amine.[1] It can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis, to reveal a reactive secondary amine.[1] This amine can then be used for conjugation to a second molecule of interest.

  • Bis(PEG3-acid) Arms: The two arms of the linker each terminate in a carboxylic acid group. These acids can be readily activated, typically using carbodiimide (B86325) chemistry (e.g., EDC with NHS), to form stable amide bonds with primary or secondary amines on target molecules such as proteins, peptides, or small molecule drugs.[1][2]

  • PEG3 Spacers: The presence of three ethylene (B1197577) glycol units in each arm imparts hydrophilicity to the linker. This is a crucial feature that can improve the aqueous solubility of the final conjugate, reduce non-specific binding, and enhance in vivo pharmacokinetic profiles by minimizing aggregation and immunogenicity.[3]

A summary of the key physicochemical properties of N-Benzyl-N-bis(PEG3-acid) is presented in the table below.

PropertyValueSource(s)
Chemical Formula C25H41NO10[1]
Molecular Weight 515.6 g/mol [1]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DMF, and water[1]
Storage Conditions -20°C, desiccated[1]

Key Applications in Research

The unique trifunctional nature of N-Benzyl-N-bis(PEG3-acid) makes it a valuable tool in the construction of complex molecular architectures for various research applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, N-Benzyl-N-bis(PEG3-acid) can be used as a branched linker to attach two drug molecules to a single attachment point on an antibody. This can be advantageous for increasing the drug-to-antibody ratio (DAR) in a controlled manner. The carboxylic acid groups can be conjugated to an amine-functionalized payload, and after deprotection of the benzyl group, the central amine can be attached to the antibody. The PEG chains help to mitigate the hydrophobicity of the payload, improving the overall properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. N-Benzyl-N-bis(PEG3-acid) can serve as a versatile linker to connect the target-binding ligand and the E3 ligase ligand. The two carboxylic acid ends allow for the attachment of one of the ligands, and the central amine (after deprotection) can be coupled to the second ligand. The PEGylated nature of the linker is crucial for optimizing the solubility and cell permeability of the PROTAC, as well as for achieving the optimal distance and orientation between the two recruited proteins for efficient ternary complex formation.[3]

Nanoparticle Functionalization and Surface Modification

The carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) can be used to functionalize the surface of nanoparticles or other materials that have amine groups. This process, often referred to as PEGylation, can improve the biocompatibility and stability of the nanoparticles in biological systems. The benzyl-protected amine provides a latent reactive site that can be deprotected for the subsequent attachment of targeting ligands, imaging agents, or other functional molecules.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving N-Benzyl-N-bis(PEG3-acid). These protocols are intended as a guide and may require optimization based on the specific molecules being conjugated.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) and subsequent conjugation to an amine-containing molecule (e.g., a small molecule drug or peptide).

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (2.2 equivalents) to the solution.

    • Add EDC (2.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • In a separate flask, dissolve the amine-containing molecule (2.0-2.2 equivalents) in the reaction buffer or an appropriate solvent.

    • If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (3-4 equivalents) to neutralize it.

    • Slowly add the activated N-Benzyl-N-bis(PEG3-acid)-NHS ester solution to the amine-containing molecule solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

    • Monitor the reaction progress by LC-MS.

    • Purify the conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

Protocol 2: Benzyl Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to expose the central secondary amine.

Materials:

  • Benzyl-protected conjugate from Protocol 1

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium (B1175870) formate (B1220265)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite® for filtration

Procedure:

  • Reaction Setup:

    • Dissolve the benzyl-protected conjugate in the chosen anhydrous solvent in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.

    • If using hydrogen gas, equip the flask with a hydrogen balloon. If using a hydrogen donor, add ammonium formate (5 equivalents) to the mixture.

  • Hydrogenolysis Reaction:

    • If using hydrogen gas, evacuate the flask and backfill with hydrogen three times. Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

    • If using ammonium formate, heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Work-up and Purification:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting deprotected conjugate can often be used in the next step without further purification. If necessary, purify by chromatography.

Data Presentation

Quantitative data is crucial for evaluating the success of conjugation reactions and the properties of the final bioconjugate. The following tables provide a template for the types of data that should be collected and analyzed.

Table 1: Quantitative Data for Conjugation Reactions

ParameterExpected/Typical ValueMethod of Analysis
Reaction Yield (%) 40-80%Gravimetric, UV-Vis
Purity of Conjugate (%) >95%HPLC, LC-MS
Conjugation Efficiency (%) >70%Mass Spectrometry

Table 2: Characterization of the Final Bioconjugate

ParameterExpected/Typical ValueMethod of Analysis
Molecular Weight Matches calculated valueMass Spectrometry
Drug-to-Antibody Ratio (DAR) Varies by applicationHIC, Mass Spectrometry
Solubility in Aqueous Buffer Improved over payload aloneVisual, Turbidity Assay
In Vitro Stability (e.g., in plasma) Half-life > 24 hoursLC-MS

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows involving N-Benzyl-N-bis(PEG3-acid).

experimental_workflow cluster_step1 Step 1: Payload Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Antibody/Ligand Conjugation Linker N-Benzyl-N-bis(PEG3-acid) ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker EDC, NHS Payload Amine-Payload Conjugate1 Benzyl-Protected Conjugate Payload->Conjugate1 ActivatedLinker->Conjugate1 Deprotection Hydrogenolysis (Pd/C, H2) Conjugate1->Deprotection DeprotectedConjugate Deprotected Conjugate Deprotection->DeprotectedConjugate FinalConjugate Final Bioconjugate (e.g., ADC) DeprotectedConjugate->FinalConjugate Antibody Antibody/Ligand Antibody->FinalConjugate

Caption: General experimental workflow for bioconjugate synthesis.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Tumor Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage DNA_Damage DNA Damage & Apoptosis PayloadRelease->DNA_Damage

Caption: Mechanism of action for an Antibody-Drug Conjugate.

protac_moa cluster_cellular Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

N-Benzyl-N-bis(PEG3-acid) is a powerful and versatile linker for the construction of complex bioconjugates. Its unique trifunctional nature, combined with the beneficial properties of the PEG spacers, makes it an invaluable tool in the development of next-generation therapeutics such as ADCs and PROTACs. A thorough understanding of its chemical properties and the appropriate experimental protocols is essential for its successful application in research and drug development. The methodologies and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this important chemical entity in their work.

References

A Technical Guide to the Safety and Handling of N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-Benzyl-N-bis(PEG3-acid). A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is based on data for structurally related compounds and general principles of laboratory safety. It is not a substitute for a compound-specific risk assessment, which should be conducted by qualified personnel before handling.

Introduction

N-Benzyl-N-bis(PEG3-acid) is a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker utilized in the synthesis of PROTAC molecules.[1] Its structure incorporates a benzyl (B1604629) group, which can act as a protecting group for the amine, and two PEG3-acid arms.[2] The terminal carboxylic acid groups allow for conjugation with primary amine groups to form stable amide bonds, while the PEG linker enhances the water solubility of the resulting compound.[2] Given its application in drug development, understanding its safety and handling is paramount for researchers.

Compound Identification and Physical Properties

A summary of the key identification and physical properties of N-Benzyl-N-bis(PEG3-acid) is presented in Table 1.

PropertyValueSource
Chemical Name N-Benzyl-N-bis(PEG3-acid)[2][3]
CAS Number 2093154-03-9[2][3]
Molecular Formula C25H41NO10[2][3]
Molecular Weight 515.6 g/mol [2][3]
Purity Typically ≥95-98%[2][3]
Appearance Not explicitly stated; likely a solid or oil
Solubility The PEG linker increases water solubility[2]

Hazard Identification and Classification

Note: The presence of azide (B81097) groups in the related compound may significantly influence its hazard profile. The following classifications should be considered indicative and require verification through a formal risk assessment.

Hazard ClassGHS Classification (for N-(acid-PEG3)-N-bis(PEG3-azide))Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source:[4]

Handling and Storage

Based on general laboratory practice and information for related compounds, the following handling and storage procedures are recommended.

AspectGuidelineSource
Storage Store at -20°C.[2]
Handling Avoid inhalation, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Personal Protective Equipment (PPE) Wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[4][5]
Incompatible Materials Strong oxidizing agents.[5]

First Aid Measures

The following first aid measures are based on the potential hazards identified for a related compound and should be adapted to the specific exposure situation.

Exposure RouteFirst Aid ProcedureSource
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][5]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[4][5]

Experimental Protocols and Safety Assessment

No specific experimental protocols for the safety assessment of N-Benzyl-N-bis(PEG3-acid) were identified in the public domain. A comprehensive toxicological evaluation would typically involve:

  • In vitro cytotoxicity assays to determine the effect on cell viability.

  • Ames test to assess mutagenic potential.

  • In vivo acute toxicity studies to determine LD50 values.

  • Skin and eye irritation studies following OECD guidelines.

Researchers should consult with their institution's environmental health and safety department to ensure appropriate safety assessments are conducted prior to extensive use.

Visualized Workflows

The following diagram illustrates a general workflow for the safe handling of chemical linkers like N-Benzyl-N-bis(PEG3-acid) in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, etc.) A->B C Don Personal Protective Equipment (PPE) B->C D Retrieve Compound from -20°C Storage C->D E Weigh Compound in Ventilated Enclosure D->E F Perform Experimental Procedure E->F G Decontaminate Work Area F->G K Exposure Occurs F->K If Exposure H Dispose of Waste (Follow Institutional Guidelines) G->H I Doff and Dispose/Clean PPE H->I J Wash Hands Thoroughly I->J L Initiate First Aid (See Table 4) K->L M Notify Supervisor and Seek Medical Attention L->M

Caption: General workflow for safe handling of chemical linkers.

References

Optimal Storage and Handling of N-Benzyl-N-bis(PEG3-acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-bis(PEG3-acid) is a bifunctional, PEG-based linker molecule integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The stability and purity of this reagent are paramount to ensure the reproducibility and efficacy of subsequent applications. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of N-Benzyl-N-bis(PEG3-acid).

Recommended Storage Conditions

To maintain the integrity and reactivity of N-Benzyl-N-bis(PEG3-acid), it is crucial to adhere to stringent storage protocols. The following conditions are recommended based on information from various suppliers and the general principles of handling polyethylene (B3416737) glycol (PEG) derivatives.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.[1][2][3] 2-8°C for short-term storage is also suggested by some suppliers.Minimizes the rate of chemical degradation, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the polyether chains, a primary degradation pathway for PEG compounds.
Light Exposure Store in the dark.Protects the molecule from light-induced degradation.
Moisture Store in a desiccated environment.The carboxylic acid moieties are hygroscopic, and moisture can facilitate hydrolysis of the ether linkages.
Container Use well-sealed, airtight containers.Prevents exposure to atmospheric moisture and oxygen.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold compound.

Potential Degradation Pathways

N-Benzyl-N-bis(PEG3-acid) is susceptible to degradation through several chemical pathways, primarily involving the polyether backbone and the carboxylic acid functional groups. Understanding these pathways is essential for developing appropriate storage and handling procedures.

  • Oxidative Degradation: The polyethylene glycol chain is prone to auto-oxidation, a free-radical chain reaction that can be initiated by light, heat, or the presence of transition metal ions. This process can lead to chain cleavage, resulting in the formation of various byproducts, including aldehydes, ketones, and shorter PEG fragments. Storing under an inert atmosphere and in the dark is the most effective way to mitigate oxidative degradation.

  • Hydrolysis: The ether linkages in the PEG backbone can undergo acid- or base-catalyzed hydrolysis, although this process is generally slow under neutral conditions. The presence of moisture can facilitate this degradation pathway.

  • Reactivity of Carboxylic Acids: The terminal carboxylic acid groups are chemically reactive and can participate in various reactions if not stored properly. For instance, they can react with residual alcohols or other nucleophiles, especially at elevated temperatures.

Below is a diagram illustrating the key factors that can lead to the degradation of N-Benzyl-N-bis(PEG3-acid).

Factors Influencing N-Benzyl-N-bis(PEG3-acid) Degradation cluster_environmental_factors Environmental Factors cluster_degradation_pathways Degradation Pathways Temperature Elevated Temperature Oxidation Oxidative Degradation (Chain Scission) Temperature->Oxidation Hydrolysis Hydrolysis of Ether Linkages Temperature->Hydrolysis SideReactions Side Reactions of Carboxylic Acids Temperature->SideReactions Light Light Exposure Light->Oxidation Oxygen Atmospheric Oxygen Oxygen->Oxidation Moisture Moisture/Humidity Moisture->Hydrolysis Degradation N-Benzyl-N-bis(PEG3-acid) Degradation Oxidation->Degradation Hydrolysis->Degradation SideReactions->Degradation

Caption: Key environmental factors and the resulting chemical degradation pathways for N-Benzyl-N-bis(PEG3-acid).

Experimental Protocols for Stability Assessment

A comprehensive stability study is essential to determine the shelf-life and optimal storage conditions for N-Benzyl-N-bis(PEG3-acid). A generalized protocol for a forced degradation study is outlined below.

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Materials and Methods:

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at 60°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 24, 48, and 72 hours.

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analytical Method:

    • A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) detector is recommended.

    • Column: A C18 or a more polar embedded column suitable for separating polar compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection:

      • HPLC-CAD: Provides a near-universal response for non-volatile analytes, making it suitable for quantifying the parent compound and its degradation products.

      • LC-MS (e.g., LC-HRMS): Essential for the identification and structural elucidation of degradation products.

  • Procedure:

    • Prepare solutions of N-Benzyl-N-bis(PEG3-acid) at a known concentration (e.g., 1 mg/mL).

    • Subject the solutions (for hydrolysis and oxidation) and the solid compound (for thermal and photostability) to the stress conditions outlined above.

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration for analysis.

    • Analyze the samples using the developed stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Characterize the major degradation products using LC-MS.

The workflow for conducting a stability study is illustrated in the diagram below.

Workflow for Stability Assessment of N-Benzyl-N-bis(PEG3-acid) cluster_stress_conditions Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis Base->StressedSamples Oxidation Oxidation (H₂O₂) Oxidation->StressedSamples Thermal Thermal Stress Thermal->StressedSamples Photo Photostability Photo->StressedSamples HPLC Stability-Indicating HPLC-CAD/MS Characterization Degradant Characterization (LC-HRMS) HPLC->Characterization DataAnalysis Data Analysis & Pathway Elucidation Characterization->DataAnalysis Start Start: Pure Compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo StressedSamples->HPLC Report End: Stability Report DataAnalysis->Report

Caption: A generalized workflow for conducting a forced degradation and stability study of N-Benzyl-N-bis(PEG3-acid).

Conclusion

The chemical integrity of N-Benzyl-N-bis(PEG3-acid) is critical for its successful application in research and drug development. Adherence to strict storage conditions, including low temperatures, protection from light and moisture, and an inert atmosphere, is essential to prevent degradation. Understanding the potential degradation pathways allows for the implementation of appropriate handling procedures and the development of robust analytical methods for quality control. The provided guidelines and experimental protocols serve as a valuable resource for ensuring the long-term stability and reliable performance of this important bifunctional linker.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1][2] This process can improve protein stability, increase serum half-life, and reduce immunogenicity.[1][2] This document provides a detailed protocol for the bioconjugation of proteins using N-Benzyl-N-bis(PEG3-acid), a branched PEG linker. The unique structure of this reagent allows for the introduction of a dual-PEG3 linker to a single amine site on a protein, following a two-step process of deprotection and conjugation.

The N-Benzyl-N-bis(PEG3-acid) linker features a benzyl-protected central amine and two terminal carboxylic acid groups.[3] The benzyl (B1604629) group is removed via hydrogenolysis, a catalytic hydrogenation reaction, to expose the reactive amine.[3][4][5] Subsequently, the two carboxylic acid groups can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the target protein.[6][7][8]

These application notes provide a comprehensive workflow, from linker deprotection to the purification and characterization of the final protein-PEG conjugate.

Experimental Protocols

Protocol 1: Deprotection of N-Benzyl-N-bis(PEG3-acid) via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group from the N-Benzyl-N-bis(PEG3-acid) linker to yield the reactive N,N-bis(PEG3-acid) amine.

Materials and Reagents:

  • N-Benzyl-N-bis(PEG3-acid)

  • Palladium on carbon (Pd/C), 10%

  • Methanol (B129727) (MeOH), anhydrous

  • Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)

  • Argon or Nitrogen gas for inert atmosphere

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Syringe filter (0.2 µm, PTFE)

  • Rotary evaporator

Procedure:

  • Preparation: In a clean, dry reaction flask, dissolve N-Benzyl-N-bis(PEG3-acid) in anhydrous methanol to a concentration of 10-20 mg/mL.

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The catalyst loading should be approximately 10-20% by weight relative to the starting linker.

  • Hydrogenation:

    • Using Hydrogen Gas: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

    • Using a Hydrogen Donor: If using a hydrogen transfer reagent like ammonium formate, add it to the reaction mixture in a 3-5 fold molar excess relative to the linker.

  • Reaction Monitoring: Monitor the progress of the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a 0.2 µm syringe filter to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the deprotected N,N-bis(PEG3-acid) amine. The product can be used directly in the next step.

Protocol 2: Bioconjugation of Deprotected Linker to a Protein

This protocol details the conjugation of the N,N-bis(PEG3-acid) amine to a target protein using EDC/NHS chemistry. The following is a general guideline and may require optimization for specific proteins.[9]

Materials and Reagents:

  • Deprotected N,N-bis(PEG3-acid) amine (from Protocol 1)

  • Target Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction tubes

  • Orbital shaker or rocker

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the deprotected linker in Activation Buffer (e.g., 10-20 mM).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use. A typical starting concentration is 100 mM.

    • Prepare the target protein at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction tube, add the deprotected linker solution.

    • Add EDC and NHS to the linker solution. A common starting molar ratio is 1:2:2 (linker:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing. This step forms the more stable, amine-reactive NHS ester.[6]

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized but can be started in the range of 10:1 to 50:1.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to consume any unreacted NHS esters.

  • Purification of the PEGylated Protein: Proceed immediately to purification as described in Protocol 3.

Protocol 3: Purification of the PEGylated Protein

Purification is crucial to remove excess PEG linker, unreacted protein, and reaction byproducts.[] A combination of chromatography techniques is often employed.[10][12]

Methods:

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from the smaller, unreacted linker and other low molecular weight reagents.[10][]

    • Column: Choose a column with a fractionation range appropriate for the size of your protein and the PEGylated conjugate.

    • Mobile Phase: Use a suitable buffer, such as PBS, at a constant flow rate.

    • Detection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the PEGylated protein peak, which will elute earlier than the unmodified protein.

  • Ion-Exchange Chromatography (IEX): IEX can separate proteins based on differences in their net surface charge. PEGylation can shield the protein's surface charges, altering its elution profile compared to the native protein.[12][13] This technique is particularly useful for separating mono-, di-, and multi-PEGylated species.[10][14]

    • Column: Select a cation or anion exchange column based on the isoelectric point (pI) of the protein and the buffer pH.

    • Elution: Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). PEGylated proteins will typically elute at a different salt concentration than the unmodified protein.

General Procedure:

  • Load the quenched reaction mixture onto the equilibrated chromatography column.

  • Run the appropriate buffer and gradient to separate the components.

  • Collect fractions and analyze them using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pool the desired fractions and buffer exchange into a suitable storage buffer using dialysis or ultrafiltration.

Characterization of the Protein-PEG Conjugate

The purified conjugate should be thoroughly characterized to determine the degree of PEGylation, purity, and integrity.[15][16]

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will appear as a band with higher apparent molecular weight compared to the unmodified protein.[1]

  • HPLC Analysis: Techniques like Reverse-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can be used to assess the purity and heterogeneity of the conjugate.[][18][19]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the conjugate, which allows for the calculation of the number of attached PEG linkers (degree of PEGylation).[15][20][21][22][23]

Data Presentation

The following table summarizes expected quantitative data from the characterization of a model protein (e.g., a 150 kDa IgG) conjugated with N-Benzyl-N-bis(PEG3-acid).

ParameterMethodExpected Result
Purity SDS-PAGE> 95% (single major band at a higher MW)
SEC-HPLC> 95% (main peak with minimal aggregation)
Degree of PEGylation MALDI-TOF MS1-3 linkers per protein
Conjugation Efficiency HPLC Analysis60-80%
Protein Recovery UV-Vis (A280)> 70%
Endotoxin Levels LAL Assay< 0.1 EU/mg

Visualizations

Experimental Workflow

experimental_workflow cluster_deprotection Protocol 1: Linker Deprotection cluster_conjugation Protocol 2: Bioconjugation cluster_purification Protocol 3: Purification cluster_characterization Characterization deprotection_start Dissolve N-Benzyl-N-bis(PEG3-acid) in MeOH add_catalyst Add Pd/C catalyst deprotection_start->add_catalyst hydrogenolysis Hydrogenolysis (H₂ gas) add_catalyst->hydrogenolysis filter_catalyst Filter to remove catalyst hydrogenolysis->filter_catalyst evaporate Evaporate solvent filter_catalyst->evaporate deprotected_linker Deprotected N,N-bis(PEG3-acid) amine evaporate->deprotected_linker activate_linker Activate deprotected linker with EDC/NHS deprotected_linker->activate_linker add_protein Add target protein activate_linker->add_protein conjugation Incubate (conjugation reaction) add_protein->conjugation quench Quench reaction with Tris buffer conjugation->quench crude_conjugate Crude Protein-PEG Conjugate quench->crude_conjugate purification Purify by SEC and/or IEX crude_conjugate->purification purified_conjugate Purified Protein-PEG Conjugate purification->purified_conjugate sds_page SDS-PAGE purified_conjugate->sds_page hplc HPLC purified_conjugate->hplc ms Mass Spectrometry purified_conjugate->ms

Caption: Experimental workflow for protein bioconjugation.

Bioconjugation Signaling Pathway

bioconjugation_pathway cluster_activation Linker Activation cluster_conjugation Conjugation linker N,N-bis(PEG3-acid) activated_linker NHS-activated Linker linker->activated_linker Activation edc_nhs EDC + NHS conjugate Protein-PEG Conjugate activated_linker->conjugate protein Protein (-NH₂) protein->conjugate Amide Bond Formation

Caption: Reaction scheme for protein bioconjugation.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of N-Benzyl-N-bis(PEG3-acid)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By inducing the proximity of the POI to the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism of action presents a powerful therapeutic modality, particularly for targeting proteins that have been traditionally considered "undruggable".

The linker component of a PROTAC is a critical determinant of its efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. N-Benzyl-N-bis(PEG3-acid) is a novel, branched polyethylene (B3416737) glycol (PEG)-based linker designed for PROTAC synthesis. Its unique architecture offers several potential advantages:

  • Bifunctional Reactivity : The two terminal carboxylic acid groups allow for the simultaneous or sequential conjugation of two different ligands, or potentially a multivalent attachment to a single ligand, offering flexibility in PROTAC design.

  • Central Tertiary Amine : The nitrogen atom provides a branch point, creating a "Y-shaped" linker. The benzyl (B1604629) group serves as a protecting group for this amine, which can be removed via hydrogenolysis to reveal a secondary amine for further functionalization if desired.

  • PEG Spacers : The two PEG3 arms enhance hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG chains also provides spatial separation between the two ligands, which is crucial for optimal ternary complex formation.

This document provides detailed protocols for the synthesis of a PROTAC utilizing the N-Benzyl-N-bis(PEG3-acid) linker, along with methods for its characterization and the evaluation of its biological activity.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Complex Formation cluster_2 Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Proteolysis Synthesis_Workflow start Start Materials: - N-Benzyl-N-bis(PEG3-acid) - Amine-functionalized E3 Ligase Ligand - Amine-functionalized POI Ligand step1 Step 1: First Amide Coupling (E3 Ligase Ligand) start->step1 intermediate1 Intermediate 1: E3-Linker-COOH step1->intermediate1 step2 Step 2: Second Amide Coupling (POI Ligand) intermediate1->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end Purified PROTAC characterization->end

References

Application Notes and Protocols for N-Benzyl-N-bis(PEG3-acid) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Benzyl-N-bis(PEG3-acid) as a branched linker in the development of antibody-drug conjugates (ADCs). This bifunctional linker, featuring two polyethylene (B3416737) glycol (PEG) arms, offers enhanced hydrophilicity to the ADC, potentially improving its pharmacokinetic profile and enabling a higher drug-to-antibody ratio (DAR) without inducing aggregation.[1][2][3]

The N-Benzyl-N-bis(PEG3-acid) linker is strategically designed with two terminal carboxylic acid groups for payload attachment and a benzyl-protected amine for subsequent antibody conjugation.[4][5] This allows for a modular and controlled approach to ADC synthesis.

Principle of N-Benzyl-N-bis(PEG3-acid) in ADC Synthesis

The synthesis of an ADC using N-Benzyl-N-bis(PEG3-acid) involves a three-stage process:

  • Payload Conjugation: The two carboxylic acid moieties of the linker are activated to react with amine-containing cytotoxic payloads, allowing for the attachment of two drug molecules per linker.

  • Deprotection: The benzyl (B1604629) protecting group on the linker's central amine is removed via hydrogenolysis to reveal a primary amine.[6][7]

  • Antibody Conjugation: The newly exposed amine on the drug-linker construct is then conjugated to a monoclonal antibody (mAb), typically through an appropriate crosslinker, to form the final ADC.

This branched structure facilitates a higher drug loading capacity, which can be advantageous for payloads with moderate potency.[8][9] The PEG components contribute to improved solubility and stability of the final ADC.[1][3][10]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using N-Benzyl-N-bis(PEG3-acid).

Protocol 1: Conjugation of Cytotoxic Payload to N-Benzyl-N-bis(PEG3-acid)

This protocol describes the attachment of an amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) to the N-Benzyl-N-bis(PEG3-acid) linker via amide bond formation.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent), EDC (2.2 equivalents), and NHS (2.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid groups by forming NHS esters.[4][11]

  • Conjugation to Payload:

    • In a separate flask, dissolve the amine-containing cytotoxic payload (2.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the payload solution to act as a base.

    • Slowly add the activated linker solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress using LC-MS.

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

    • Collect and lyophilize the pure fractions to obtain the final product: Payload-N-Benzyl-N-bis(PEG3)-Payload.

Workflow for Payload Conjugation

cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Linker N-Benzyl-N-bis(PEG3-acid) Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker 1-2h, RT EDC_NHS EDC, NHS in DMF EDC_NHS->Activated_Linker Drug_Linker Drug-Linker Conjugate Activated_Linker->Drug_Linker Overnight, RT Payload Amine-Payload (e.g., MMAE) Payload->Drug_Linker DIPEA DIPEA in DMF DIPEA->Drug_Linker RP_HPLC Reverse-Phase HPLC Drug_Linker->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product Purified Drug-Linker Lyophilization->Final_Product

Caption: Workflow for conjugating a cytotoxic payload to the linker.

Protocol 2: Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group from the drug-linker conjugate via catalytic hydrogenolysis.[6][7]

Materials:

  • Payload-N-Benzyl-N-bis(PEG3)-Payload conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the drug-linker conjugate in MeOH or EtOH in a reaction vessel suitable for hydrogenation.

  • Carefully add Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (balloon or Parr shaker).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected drug-linker conjugate with a free primary amine.

Workflow for Benzyl Group Deprotection

cluster_reaction Hydrogenolysis cluster_workup Workup Protected_Linker Protected Drug-Linker Deprotected_Linker Deprotected Drug-Linker (with free amine) Protected_Linker->Deprotected_Linker 4-16h, RT H2_PdC H₂, Pd/C in MeOH H2_PdC->Deprotected_Linker Filtration Filtration (Celite) Deprotected_Linker->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Final_Product Purified Amine-Linker-Drug Evaporation->Final_Product

Caption: Workflow for the deprotection of the benzyl group.

Protocol 3: Antibody-Drug Conjugation

This protocol outlines a method for conjugating the deprotected drug-linker to a monoclonal antibody. This example utilizes a bifunctional crosslinker (e.g., SMCC) to connect the amine on the drug-linker to thiol groups on a reduced antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Deprotected drug-linker conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Succinimide-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDTA

  • Desalting column (e.g., Sephadex G-25)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction (generation of thiol groups):

    • Prepare the antibody in PBS with 1 mM EDTA.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds.

    • Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.[12]

  • Activation of Drug-Linker:

    • Dissolve the deprotected drug-linker (1 equivalent) and SMCC (1.1 equivalents) in DMF.

    • Stir at room temperature for 2 hours to form the maleimide-activated drug-linker.

  • Conjugation to Antibody:

    • Slowly add the maleimide-activated drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification of ADC:

    • Purify the ADC using a size-exclusion chromatography (SEC) system to remove unreacted drug-linker and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

Workflow for Antibody-Drug Conjugation

cluster_ab_prep Antibody Preparation cluster_linker_act Linker Activation cluster_conjugation Conjugation cluster_purification Purification Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (with free thiols) Antibody->Reduced_Ab 1-2h, 37°C TCEP TCEP TCEP->Reduced_Ab ADC_unpurified Unpurified ADC Reduced_Ab->ADC_unpurified 1-4h, RT Amine_Linker Amine-Linker-Drug Activated_Linker_Drug Maleimide-Activated Linker-Drug Amine_Linker->Activated_Linker_Drug 2h, RT SMCC SMCC SMCC->Activated_Linker_Drug Activated_Linker_Drug->ADC_unpurified SEC Size-Exclusion Chromatography ADC_unpurified->SEC Purified_ADC Purified ADC SEC->Purified_ADC

Caption: Workflow for the final antibody-drug conjugation.

Characterization of the ADC

Thorough characterization of the final ADC is crucial to ensure its quality and consistency.

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryA defined and reproducible DAR, potentially higher due to the branched linker.
Purity and Aggregation Size-Exclusion Chromatography (SEC)High purity with minimal aggregation.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Binding affinity comparable to the unconjugated antibody.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo) on target-positive and target-negative cell linesPotent and specific killing of antigen-expressing cancer cells.
In Vivo Efficacy Xenograft models in immunocompromised miceTumor growth inhibition or regression.
Stability Incubation in serum followed by DAR analysisMinimal drug deconjugation over time.

Quantitative Data Summary

The following tables provide representative data from studies on ADCs with branched or PEGylated linkers, which can serve as a benchmark for ADCs developed using N-Benzyl-N-bis(PEG3-acid).

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Stability Data

ADC Construct (Hypothetical)Linker TypeConjugation MethodAverage DARSerum Stability (% Intact ADC after 7 days)Reference
Trastuzumab-MMAEBranched PEGCysteine-maleimide6.0~85%[13]
Anti-CD22-PayloadLinear PEG12Lysine-NHS ester2.7>90%[14]
Trastuzumab-vc-MMAELinear PEGCysteine-maleimide4.5~67% (decrease in DAR from 4.5 to 3)[15]

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC Construct (Hypothetical)IC₅₀ (nM)Reference
BT-474HER2+Trastuzumab-Branched PEG-MMAE (DAR 6)0.074[13]
NCI-N87HER2+Affibody-PEG4k-MMAE31.9[16][17]
MCF-7HER2-Trastuzumab-Branched PEG-MMAE (DAR 6)>1000[18]

Table 3: Representative In Vivo Efficacy in Xenograft Models

Xenograft ModelADC Construct (Hypothetical)Dose (mg/kg)Tumor Growth Inhibition (%)ObservationsReference
NCI-N87 (Gastric)Trastuzumab-ADC2.5100Complete tumor regression[19]
DU145-PSMA (Prostate)Anti-PSMA-ADC30 µg/kg payload~90Significant tumor growth delay[20]
BT-474 (Breast)Trastuzumab-ADC1>95Sustained tumor regression[21]

Signaling Pathway

The mechanism of action of the ADC will be primarily determined by the cytotoxic payload. For an ADC utilizing a tubulin inhibitor like MMAE and targeting the HER2 receptor (e.g., with Trastuzumab), the following signaling pathways are relevant:

HER2 Signaling Pathway:

Trastuzumab binds to the extracellular domain of the HER2 receptor, preventing its dimerization and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[1][2][3][10][22] This inhibits cell proliferation and survival. The ADC is then internalized, delivering the cytotoxic payload into the cell.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects HER2 HER2 Receptor Internalization Internalization HER2->Internalization Receptor-mediated endocytosis ADC Trastuzumab-ADC ADC->HER2 Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: ADC mechanism of action targeting HER2 and inhibiting tubulin.

Tubulin Polymerization Pathway:

MMAE, once released inside the cancer cell, acts as a potent anti-mitotic agent by inhibiting the polymerization of tubulin into microtubules.[5][12][23][24][25][26][27] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

cluster_polymerization Microtubule Dynamics cluster_cellular_outcome Cellular Outcome Tubulin_dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization MMAE MMAE MMAE->Tubulin_dimers Inhibits Disrupted_Network Disrupted Microtubule Network MMAE->Disrupted_Network Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Network->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by MMAE.

By providing a branched, hydrophilic spacer, N-Benzyl-N-bis(PEG3-acid) offers a promising platform for the development of next-generation ADCs with potentially improved therapeutic windows. The protocols and data presented herein serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for Targeted Drug Delivery Systems Using N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems are designed to increase the therapeutic efficacy of drugs while minimizing off-target side effects. This is often achieved by conjugating a therapeutic agent to a targeting moiety that recognizes specific cells or tissues. The choice of linker connecting the drug and the targeting ligand is critical for the overall stability, solubility, and pharmacokinetic profile of the conjugate. N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional linker that offers several advantages for the development of targeted drug delivery systems.[1][2]

The N-Benzyl-N-bis(PEG3-acid) linker possesses a benzyl-protected secondary amine and two terminal carboxylic acid groups.[2] The polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility of the conjugate, which is beneficial for formulation and in vivo applications.[2] The benzyl (B1604629) group serves as a stable protecting group for the amine, which can be selectively removed under mild conditions using catalytic hydrogenolysis.[3][4][5] This reveals a secondary amine that can be conjugated to a targeting ligand. The two carboxylic acid groups are available for conjugation with amine-containing drug molecules via stable amide bonds, typically formed using carbodiimide (B86325) chemistry with activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU).[6][7][8]

This application note provides a detailed protocol for the synthesis and evaluation of a targeted drug delivery system using N-Benzyl-N-bis(PEG3-acid) as a linker. The workflow described herein is a representative example and can be adapted for various targeting ligands and drug molecules.

Overall Workflow

The following diagram illustrates the overall workflow for the development of a targeted drug delivery system using the N-Benzyl-N-bis(PEG3-acid) linker.

Targeted Drug Delivery Workflow cluster_synthesis Conjugate Synthesis cluster_formulation Nanoparticle Formulation & Characterization cluster_evaluation In Vitro & In Vivo Evaluation A N-Benzyl-N-bis(PEG3-acid) Linker B Deprotection (Hydrogenolysis) A->B C Deprotected Linker B->C E Ligand Conjugation (Amide Coupling) C->E D Targeting Ligand (e.g., Peptide) D->E F Ligand-Linker Conjugate E->F H Drug Conjugation (Amide Coupling) F->H G Drug Molecule (Amine-containing) G->H I Targeted Drug-Linker Conjugate H->I J Nanoparticle Formulation I->J K Characterization (Size, Zeta, Drug Load) J->K L In Vitro Studies (Cytotoxicity, Uptake) K->L M In Vivo Studies (Biodistribution, Efficacy) K->M

Workflow for targeted drug delivery system development.

Experimental Protocols

Materials and Equipment

Materials:

  • N-Benzyl-N-bis(PEG3-acid) (e.g., from BroadPharm, MedChemExpress)[2]

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Targeting ligand with a primary amine (e.g., RGD peptide)

  • Amine-containing drug (e.g., Doxorubicin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Methanol (B129727) (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 1 kDa)

  • Cell culture reagents (media, serum, etc.)

  • MTT or WST-8 assay kit

  • LDH cytotoxicity assay kit

  • Fluorescently labeled secondary antibodies (for uptake studies)

  • Animal models (e.g., tumor-bearing mice)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., H-Cube® or balloon hydrogenation setup)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Dynamic light scattering (DLS) instrument

  • Zeta potential analyzer

  • UV-Vis spectrophotometer

  • Fluorescence microscope

  • Plate reader

  • In vivo imaging system (e.g., IVIS)

Protocol 1: Deprotection of N-Benzyl-N-bis(PEG3-acid)

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis to expose the secondary amine for ligand conjugation.[3][4][5]

  • Dissolve N-Benzyl-N-bis(PEG3-acid) (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (10-20 mol% Pd).

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected linker, N-H-N-bis(PEG3-acid).

Protocol 2: Conjugation of Targeting Ligand to the Deprotected Linker

This protocol details the coupling of an amine-containing targeting ligand to one of the carboxylic acid groups of the deprotected linker via EDC/sulfo-NHS chemistry.

  • Dissolve the deprotected linker (1.0 mmol) in a mixture of DCM and DMF (4:1, 20 mL).

  • Add EDC (1.2 mmol) and sulfo-NHS (1.2 mmol) to the solution and stir at room temperature for 15 minutes to activate one of the carboxylic acid groups.

  • In a separate vial, dissolve the targeting ligand (e.g., RGD peptide, 0.8 mmol) in DMF (5 mL) with DIPEA (2.0 mmol).

  • Add the targeting ligand solution to the activated linker solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC to confirm the formation of the ligand-linker conjugate.

  • Remove the solvent under reduced pressure.

  • Purify the product by preparative HPLC to obtain the purified ligand-linker conjugate.

Protocol 3: Conjugation of Drug to the Ligand-Linker Conjugate

This protocol describes the conjugation of an amine-containing drug to the remaining carboxylic acid group of the ligand-linker conjugate.

  • Dissolve the purified ligand-linker conjugate (0.5 mmol) in DMF (10 mL).

  • Add EDC (0.6 mmol) and sulfo-NHS (0.6 mmol) and stir for 15 minutes at room temperature.

  • Dissolve the amine-containing drug (e.g., Doxorubicin, 0.7 mmol) and DIPEA (1.0 mmol) in DMF (5 mL).

  • Add the drug solution to the activated ligand-linker conjugate and stir at room temperature for 24 hours, protected from light.

  • Monitor the reaction by HPLC.

  • Purify the final targeted drug-linker conjugate by preparative HPLC.

  • Characterize the final product by MS and NMR.

Protocol 4: Formulation and Characterization of Targeted Nanoparticles

This protocol describes the formulation of the targeted drug-linker conjugate into nanoparticles and their subsequent characterization.

  • Formulation (Nanoprecipitation):

    • Dissolve the targeted drug-linker conjugate (10 mg) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile, 1 mL).

    • Add this solution dropwise to a larger volume of an aqueous solution (e.g., water or PBS, 10 mL) under constant stirring.

    • Allow the nanoparticles to self-assemble.

    • Stir for 2-4 hours to allow for solvent evaporation.

    • Purify the nanoparticles by dialysis against water or PBS to remove any remaining organic solvent and un-encapsulated drug.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles using a zeta potential analyzer.

    • Drug Loading and Encapsulation Efficiency:

      • Lyse a known amount of nanoparticles using a suitable solvent (e.g., DMSO).

      • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or fluorescence spectroscopy at the drug's characteristic wavelength.

      • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

      • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

Data Presentation

The following tables present hypothetical but representative data for the characterization of the targeted nanoparticles.

Table 1: Physicochemical Properties of Targeted Nanoparticles

FormulationMean Diameter (nm)PDIZeta Potential (mV)
Drug-Nanoparticles125.3 ± 5.10.15 ± 0.03-15.2 ± 1.8
Targeted Drug-NP130.8 ± 4.70.18 ± 0.02-12.5 ± 2.1
Blank Nanoparticles110.2 ± 6.30.12 ± 0.04-18.9 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading (%)Encapsulation Efficiency (%)
Drug-Nanoparticles10.2 ± 0.885.3 ± 4.2
Targeted Drug-NP9.8 ± 0.682.1 ± 3.7

In Vitro and In Vivo Evaluation Protocols

Protocol 5: In Vitro Cytotoxicity Assay

This protocol uses the MTT or WST-8 assay to assess the cytotoxicity of the targeted nanoparticles on cancer cells expressing the target receptor and control cells that do not.[9][10][11][12]

  • Seed target cells (e.g., U87MG, expressing integrin receptors for RGD) and control cells (e.g., HEK293) in 96-well plates at a density of 5,000 cells/well.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and targeted drug-loaded nanoparticles in cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add MTT or WST-8 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 6: In Vitro Cellular Uptake Study

This protocol uses fluorescence microscopy to visualize the cellular uptake of fluorescently labeled targeted nanoparticles.

  • Seed target and control cells on glass coverslips in a 24-well plate.

  • Allow cells to adhere overnight.

  • Prepare a fluorescently labeled version of the targeted nanoparticles (e.g., by incorporating a fluorescent dye during formulation).

  • Treat the cells with the fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 12 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Protocol 7: In Vivo Biodistribution Study

This protocol describes a study to evaluate the biodistribution of the targeted nanoparticles in a tumor-bearing animal model.[13][14][15][16][17]

  • Establish tumors in immunodeficient mice by subcutaneously injecting cancer cells.

  • Once tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into different treatment groups.

  • For imaging-based biodistribution, use nanoparticles labeled with a near-infrared (NIR) dye.

  • Inject the labeled nanoparticles (targeted and non-targeted) intravenously into the mice.

  • At various time points post-injection (e.g., 4, 24, 48 hours), image the mice using an in vivo imaging system.

  • After the final imaging time point, euthanize the mice and harvest the major organs (tumor, liver, spleen, kidneys, heart, lungs) and blood.

  • Measure the fluorescence intensity in each organ to quantify the nanoparticle accumulation.

Signaling Pathway Visualization

The following is a hypothetical signaling pathway that could be targeted. For instance, if the targeted drug is a kinase inhibitor that targets the PI3K/Akt pathway, which is often dysregulated in cancer.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3B) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation TargetedDrug Targeted Drug (Kinase Inhibitor) TargetedDrug->Akt inhibits

Hypothetical PI3K/Akt signaling pathway targeted by the drug.

Conclusion

The N-Benzyl-N-bis(PEG3-acid) linker provides a versatile platform for the development of targeted drug delivery systems. Its well-defined structure, the orthogonal protecting groups, and the inclusion of PEG spacers offer precise control over the conjugation chemistry and improve the physicochemical properties of the final conjugate. The protocols outlined in this application note provide a comprehensive guide for the synthesis, formulation, and evaluation of such systems, which can be adapted to a wide range of targeting moieties and therapeutic agents. Careful characterization and evaluation at each step are crucial for the successful development of safe and effective targeted therapies.

References

Step-by-Step Guide to N-Benzyl-N-bis(PEG3-acid) Conjugation for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis(PEG3-acid) is a versatile, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][] Its unique structure offers several advantages: two terminal carboxylic acid groups for conjugation to amine-containing molecules such as antibodies or proteins, a central tertiary amine protected by a benzyl (B1604629) group, and a hydrophilic PEG spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]

The benzyl protecting group can be selectively removed via hydrogenolysis to reveal a secondary amine, which can then be used for subsequent conjugation of another molecule, enabling the creation of complex, multi-component bioconjugates.[5][6] The carboxylic acid groups are typically activated using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with primary amines on the target biomolecule.[7][8]

This document provides a detailed, step-by-step guide for the conjugation of N-Benzyl-N-bis(PEG3-acid) to a model antibody, including protocols for linker activation, protein conjugation, optional benzyl deprotection, and characterization of the final conjugate.

Data Presentation

The following tables summarize typical quantitative data obtained during the conjugation and characterization process.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentConcentrationpH
Activation Buffer MES (2-(N-morpholino)ethanesulfonic acid)0.1 M6.0
NaCl0.5 M
Conjugation Buffer Phosphate Buffered Saline (PBS)1X7.4
Quenching Buffer Tris-HCl1 M8.0
Elution Buffer (SEC) Phosphate Buffered Saline (PBS)1X7.4
EDC Stock Solution EDC in Activation Buffer10 mg/mL-
NHS Stock Solution NHS in Activation Buffer20 mg/mL-
Linker Stock Solution N-Benzyl-N-bis(PEG3-acid) in DMSO10 mg/mL-

Table 2: Optimized Reaction Parameters for Antibody Conjugation

ParameterValue
Antibody Concentration 5 mg/mL
Linker:Antibody Molar Ratio 10:1 to 20:1
EDC:Linker Molar Ratio 2:1
NHS:Linker Molar Ratio 5:1
Activation Time 15 - 30 minutes
Conjugation Time 2 hours at RT or overnight at 4°C
Quenching Time 30 minutes

Table 3: Characterization of Antibody-Linker Conjugate

Analytical MethodParameter MeasuredTypical Result
Size-Exclusion Chromatography (SEC-HPLC) Purity / Aggregation>95% monomer
Retention Time ShiftShift to earlier elution post-conjugation
Mass Spectrometry (ESI-MS) Molecular Weight of ConjugateExpected mass increase corresponding to attached linkers
Drug-to-Antibody Ratio (DAR)Average of 2-4 linkers per antibody
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity ProfileIncreased retention time post-conjugation

Experimental Protocols

Protocol 1: Activation of N-Benzyl-N-bis(PEG3-acid) with EDC/NHS

This protocol describes the activation of the carboxylic acid groups on the linker to form reactive NHS esters.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mg/mL stock solution of N-Benzyl-N-bis(PEG3-acid) in anhydrous DMSO.

  • In a microcentrifuge tube, add the desired amount of the linker stock solution to the Activation Buffer.

  • Prepare fresh 10 mg/mL solutions of EDC and 20 mg/mL of NHS in Activation Buffer immediately before use.[9]

  • Add the EDC solution to the linker solution to achieve a 2:1 molar ratio of EDC to linker.

  • Immediately add the NHS solution to the mixture to achieve a 5:1 molar ratio of NHS to linker.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. The activated linker is now ready for conjugation to the antibody.

Protocol 2: Conjugation of Activated Linker to an Antibody

This protocol details the conjugation of the activated N-Benzyl-N-bis(PEG3-acid) to primary amines on a monoclonal antibody (mAb).

Materials:

  • Activated N-Benzyl-N-bis(PEG3-acid) solution (from Protocol 1)

  • Monoclonal antibody (e.g., Trastuzumab) in Conjugation Buffer (PBS, pH 7.4)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Conjugation Buffer (PBS, pH 7.4)

Procedure:

  • To the antibody solution (typically 5 mg/mL), add the freshly prepared activated linker solution. The molar ratio of linker to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.[10]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[7]

  • Purify the antibody-linker conjugate from excess linker and reaction byproducts using a pre-equilibrated SEC column with Conjugation Buffer.

  • Collect the fractions containing the purified conjugate, typically the first major peak to elute.

  • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Protocol 3: Optional Benzyl Group Deprotection by Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to expose the central amine for further conjugation.

Materials:

  • Purified antibody-linker conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenator

  • Anhydrous, degassed reaction solvent (e.g., ethanol (B145695) or methanol)

  • Syringe filters (0.22 µm)

Procedure:

  • In a reaction vial, dissolve the purified antibody-linker conjugate in the reaction solvent.

  • Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the conjugate).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by mass spectrometry to confirm the removal of the benzyl group (mass decrease of 90.05 Da).

  • Upon completion, carefully filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.[5][6]

  • The resulting deprotected conjugate is ready for further modification at the newly exposed amine.

Visualizations

The following diagrams illustrate the key processes involved in N-Benzyl-N-bis(PEG3-acid) conjugation.

Conjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification cluster_deprotection Step 4: Optional Deprotection Linker N-Benzyl-N-bis(PEG3-acid) Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker Activation (15-30 min, RT) EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Antibody-Linker Conjugate Activated_Linker->Conjugate Conjugation (2h RT or O/N 4°C) Antibody Antibody (mAb) Antibody->Conjugate SEC Size-Exclusion Chromatography Conjugate->SEC Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate Deprotected_Conjugate Deprotected Conjugate (Exposed Amine) Purified_Conjugate->Deprotected_Conjugate Hydrogenolysis (4-16h, RT) Hydrogen H₂ / Pd/C Hydrogen->Deprotected_Conjugate

Caption: Experimental workflow for N-Benzyl-N-bis(PEG3-acid) conjugation to an antibody.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage & Drug Release Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols for the Reaction of N-Benzyl-N-bis(PEG3-acid) with Primary Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional crosslinker containing a benzyl-protected central amine and two terminal carboxylic acid groups, each extended by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG chains enhance aqueous solubility, and the dual carboxylic acid moieties allow for the conjugation of two primary amine-containing molecules. This reagent is particularly valuable in bioconjugation, drug delivery, and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The reaction of the carboxylic acid groups with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, proceeds via the formation of a stable amide bond. This reaction is not spontaneous and requires the use of coupling agents, most commonly a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and stability.[2]

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that activates the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) to make them reactive towards primary amines.

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve the reaction's efficiency and control, NHS is added. NHS rapidly displaces the EDC group, forming a more stable, amine-reactive NHS ester.[2]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[3]

Key Applications

  • Protein and Peptide Pegylation: Covalently attaching the N-Benzyl-N-bis(PEG3-acid) linker to proteins or peptides can improve their solubility, stability, and pharmacokinetic properties.

  • Antibody-Drug Conjugate (ADC) Development: The bifunctional nature of this linker allows for the attachment of two drug molecules to an antibody or other targeting moiety.

  • PROTAC Synthesis: This linker can be used as a core scaffold to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1]

  • Surface Functionalization: The carboxylic acid groups can be used to immobilize amine-containing molecules onto surfaces for various biotechnological applications.

Quantitative Data Summary

Optimization of the reaction conditions is often necessary for each specific application. The following tables provide recommended starting ranges for key reaction parameters.

Table 1: Recommended Molar Ratios for Activation and Conjugation

ReagentMolar Ratio (relative to Amine-containing Molecule)Purpose
N-Benzyl-N-bis(PEG3-acid)1 - 20 fold excessTo drive the reaction towards the desired PEGylated product.
EDC2 - 10 fold excess (over N-Benzyl-N-bis(PEG3-acid))To ensure efficient activation of the carboxylic acids.
NHS/Sulfo-NHS2 - 5 fold excess (over N-Benzyl-N-bis(PEG3-acid))To stabilize the activated intermediate and improve coupling efficiency.[2]

Table 2: Recommended Reaction Conditions

ParameterActivation StepConjugation StepNotes
pH 4.5 - 6.07.2 - 8.5Use non-amine buffers like MES for activation and PBS for conjugation.[4]
Temperature Room Temperature (20-25°C)Room Temperature or 4°C4°C may reduce non-specific reactions and protein degradation.
Reaction Time 15 - 30 minutes2 - 4 hours (or overnight at 4°C)Monitor reaction progress if possible.

Visualizations

Reaction_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Acid N-Benzyl-N-bis(PEG3-acid) (R-COOH) Intermediate O-acylisourea intermediate (unstable) Acid->Intermediate + EDC EDC EDC NHSEster NHS Ester (semi-stable) Intermediate->NHSEster + NHS - Urea byproduct NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (R-CO-NH-R') NHSEster->Conjugate + Primary Amine - NHS PrimaryAmine Primary Amine (R'-NH2)

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental_Workflow A 1. Prepare Reagents - Dissolve N-Benzyl-N-bis(PEG3-acid) in activation buffer (e.g., MES, pH 6.0) - Dissolve amine-molecule in coupling buffer (e.g., PBS, pH 7.4) - Prepare fresh EDC and NHS/Sulfo-NHS solutions B 2. Activate Carboxylic Acids - Add EDC and NHS to the N-Benzyl-N-bis(PEG3-acid) solution - Incubate for 15-30 min at room temperature A->B Activation C 3. Conjugate to Primary Amine - Add the activated linker solution to the amine-containing molecule - Incubate for 2-4 hours at room temperature or overnight at 4°C B->C Coupling D 4. Quench Reaction - Add quenching buffer (e.g., Tris or hydroxylamine) to stop the reaction C->D Quenching E 5. Purify Conjugate - Remove excess reagents and byproducts using dialysis, size-exclusion chromatography (SEC), or HPLC D->E Purification F 6. Characterize Conjugate - Analyze by HPLC, SDS-PAGE, and Mass Spectrometry to confirm conjugation and purity E->F Analysis

Caption: General experimental workflow for conjugation.

Experimental Protocols

Protocol 1: Conjugation in Aqueous Buffer (e.g., Protein Modification)

This protocol describes the in-situ activation of N-Benzyl-N-bis(PEG3-acid) and subsequent conjugation to a primary amine-containing protein.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Protein of interest (in an amine-free buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate N-Benzyl-N-bis(PEG3-acid), EDC, and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

    • Prepare a 1-10 mg/mL solution of your protein in Coupling Buffer.

    • Immediately before use, prepare a 10-20 mM stock solution of N-Benzyl-N-bis(PEG3-acid) in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation of N-Benzyl-N-bis(PEG3-acid):

    • In a reaction tube, combine the N-Benzyl-N-bis(PEG3-acid) solution with the freshly prepared EDC and Sulfo-NHS solutions. Refer to Table 1 for recommended molar ratios.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated N-Benzyl-N-bis(PEG3-acid) solution to the protein solution.

    • The final concentration of the organic solvent (DMSO/DMF) should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the conjugation, add Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents, unreacted linker, and quenching buffer by dialysis against PBS or by using a desalting column.

    • Further purification can be achieved by size-exclusion or ion-exchange chromatography if necessary.

Protocol 2: Conjugation in Organic Solvent (e.g., Small Molecule Modification)

This protocol is suitable for amine-containing small molecules that are soluble in organic solvents.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing small molecule

  • EDC hydrochloride

  • NHS

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Reagent Preparation:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF.

    • Add EDC (2.2 equivalents per carboxyl group) and NHS (2.2 equivalents per carboxyl group).

  • Activation:

    • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acids.

  • Conjugation:

    • In a separate flask, dissolve the amine-containing small molecule (1 equivalent per carboxyl group to be conjugated) in anhydrous DMF.

    • Add the activated N-Benzyl-N-bis(PEG3-acid) solution to the small molecule solution.

    • Add DIPEA or TEA (3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-16 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Characterization of the Conjugate

  • SDS-PAGE: For protein conjugates, an increase in the molecular weight of the protein band indicates successful PEGylation.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated materials.

  • Mass Spectrometry (LC/MS): This is a powerful technique to confirm the identity of the conjugate and determine the degree of PEGylation by measuring the mass increase.[3]

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low or No Conjugation Inactive EDC due to hydrolysis.Use fresh or properly stored EDC. Equilibrate to room temperature before opening.
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.5.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.
High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10%.

Disclaimer

These protocols provide a general guideline. Optimal conditions such as molar ratios of reagents, reaction times, and temperatures may vary depending on the specific properties of the amine-containing molecule and should be determined empirically for each application.

References

Application Notes and Protocols for Amide Bond Formation using N-Benzyl-N-bis(PEG3-acid) with EDC/NHS Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis(PEG3-acid) is a versatile, branched hydrophilic linker used in bioconjugation and drug development. Its structure features a central benzyl-protected amine and two terminal carboxylic acid groups on flexible polyethylene (B3416737) glycol (PEG) chains. The dual carboxylic acid moieties allow for the covalent attachment to two primary amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of stable amide bonds.[1][2][3][4] The PEG spacers enhance the solubility and bioavailability of the resulting conjugate.[1][5]

This document provides a detailed protocol for the activation of the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to an amine-containing molecule.

Principle of the Reaction

The EDC/NHS chemistry is a widely adopted method for creating stable amide bonds between a carboxyl group and a primary amine under mild conditions.[6] The reaction proceeds in two main steps to enhance efficiency and control:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups of N-Benzyl-N-bis(PEG3-acid) to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve stability and reaction efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[6][7]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS. This coupling step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).

Materials and Equipment

  • N-Benzyl-N-bis(PEG3-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer such as borate (B1201080) buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and stirring equipment

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

  • Analytical equipment for characterization (e.g., LC-MS, SDS-PAGE)

Experimental Protocols

A two-step conjugation protocol is recommended to minimize undesirable side reactions, such as polymerization of the amine-containing molecule by EDC.

Step 1: Activation of N-Benzyl-N-bis(PEG3-acid)
  • Reagent Preparation: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh stock solutions in anhydrous DMF, DMSO, or Activation Buffer immediately before use.

  • Dissolve Linker: Dissolve N-Benzyl-N-bis(PEG3-acid) in Activation Buffer to a desired concentration (e.g., 1-10 mM).

  • Activation: Add EDC (1.5-2.0 molar excess relative to the carboxylic acid groups) to the linker solution with gentle mixing. Immediately after, add NHS (1.5-2.0 molar excess relative to the carboxylic acid groups).

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Molecule
  • Prepare Target Molecule: Dissolve the amine-containing molecule in the Coupling Buffer. The concentration will depend on the specific molecule but typically ranges from 1-10 mg/mL for proteins.

  • pH Adjustment (Optional but Recommended): If the activation was performed in a low pH buffer, the pH of the activated linker solution can be raised to 7.2-8.0 by adding Coupling Buffer before adding it to the target molecule solution.

  • Coupling Reaction: Add the activated N-Benzyl-N-bis(PEG3-acid) solution to the amine-containing molecule solution. The molar ratio of the linker to the target molecule should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a good starting point for protein conjugations.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any remaining active NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate to remove excess reagents and byproducts. This is commonly achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer.

Data Presentation

The following table summarizes the recommended molar ratios for the conjugation reaction. These ratios should be optimized for each specific application.

ReagentMolar Ratio (relative to Amine-Molecule)Purpose
N-Benzyl-N-bis(PEG3-acid)5 - 20 fold excessTo drive the reaction towards the desired product.
EDC1.5 - 2.0 fold excess (to -COOH)To ensure efficient activation of the carboxylic acid groups.
NHS/Sulfo-NHS1.5 - 2.0 fold excess (to -COOH)To stabilize the activated intermediate and improve coupling efficiency.

Visualization of Workflows and Mechanisms

EDC_NHS_Activation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Dissolve Linker Dissolve N-Benzyl-N-bis(PEG3-acid) in Activation Buffer (pH 4.5-6.0) Add Reagents Add EDC, then NHS (1.5-2.0 molar excess each) Dissolve Linker->Add Reagents Incubate_Activation Incubate for 15-30 min at Room Temperature Add Reagents->Incubate_Activation Couple Combine Activated Linker and Amine-Molecule Incubate_Activation->Couple Activated NHS Ester Prepare Amine Prepare Amine-Molecule in Coupling Buffer (pH 7.2-8.0) Prepare Amine->Couple Incubate_Coupling Incubate for 2-4 hours at RT or overnight at 4°C Couple->Incubate_Coupling Quench Quench with Tris or Hydroxylamine Incubate_Coupling->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify

Caption: Experimental workflow for the two-step EDC/NHS conjugation.

Reaction_Mechanism Carboxylic_Acid N-Benzyl-N-bis(PEG3-acid) R-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Amide Bond R-CO-NH-R' NHS_Ester->Amide_Bond + R'-NH2 Amine Amine-Molecule R'-NH2

Caption: Simplified reaction mechanism of EDC/NHS activation for amide bond formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.
Incorrect pH for activation or coupling.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS, MES, or borate for the reaction.
Precipitation of Molecule High degree of PEGylation leading to insolubility.Optimize the molar ratio of the linker to the target molecule.
Solvent incompatibility.Ensure the final concentration of organic solvents (e.g., DMF, DMSO) is low, typically <10%.

Conclusion

The EDC/NHS activation of N-Benzyl-N-bis(PEG3-acid) is a robust and efficient method for conjugating amine-containing molecules. By following the detailed two-step protocol and optimizing the reaction conditions, researchers can successfully synthesize well-defined conjugates for a variety of applications in drug delivery and bioconjugation. Careful attention to reagent quality, buffer composition, and pH is critical for achieving high yields and reproducible results.

References

Application Note: Efficient Deprotection of N-Benzyl-N-bis(PEG3-acid) via Catalytic Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (B1604629) (Bn) group is a widely employed protecting group for amines in the synthesis of complex molecules, particularly in pharmaceutical and bioconjugate development. Its removal is a critical step to unveil the primary or secondary amine for subsequent functionalization. Catalytic hydrogenolysis is a highly effective and clean method for N-debenzylation, prized for its mild reaction conditions and the generation of toluene (B28343) as the primary byproduct. This application note provides a detailed protocol for the deprotection of N-Benzyl-N-bis(PEG3-acid) using palladium on carbon (Pd/C) as a catalyst, a key step in preparing bifunctional PEGylated molecules for further conjugation. The presence of the dual PEG3-acid chains enhances water solubility and provides two points for subsequent conjugation, for example, to proteins or other biomolecules.

Mechanism of Action

The deprotection of the N-benzyl group via catalytic hydrogenolysis occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon. The N-benzyl-N-bis(PEG3-acid) substrate and molecular hydrogen (H₂) are adsorbed onto the palladium surface. The H-H bond of the hydrogen is cleaved, forming palladium hydride species. These reactive hydride species then facilitate the cleavage of the benzylic C-N bond, resulting in the formation of the deprotected N-bis(PEG3-acid) and toluene. The products then desorb from the catalyst surface, allowing the catalytic cycle to continue. The presence of carboxylic acid moieties is generally well-tolerated in this reaction.

Experimental Overview

This document outlines two common protocols for the hydrogenolytic deprotection of N-Benzyl-N-bis(PEG3-acid). Protocol 1 employs standard hydrogen gas, while Protocol 2 utilizes a transfer hydrogenolysis approach with ammonium (B1175870) formate (B1220265) as the hydrogen source, which can be more convenient for laboratories not equipped for handling hydrogen gas.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenolysis cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve N-Benzyl-N-bis(PEG3-acid) in suitable solvent (e.g., MeOH, EtOH) B Add Pd/C catalyst (5-10 mol%) A->B C Introduce Hydrogen Source D Stir vigorously at room temperature C->D F Filter through Celite to remove catalyst E Monitor reaction by TLC or LC-MS D->E G Concentrate filtrate under reduced pressure F->G H Purify by chromatography (if necessary) G->H I Characterize product (NMR, MS) H->I

Caption: General workflow for the deprotection of N-Benzyl-N-bis(PEG3-acid).

Data Presentation

The following table summarizes typical quantitative data for the deprotection of N-benzyl amines under various hydrogenolysis conditions. While specific data for N-Benzyl-N-bis(PEG3-acid) is not widely published, these values provide a representative expectation for the reaction.

Protocol Catalyst (mol%) Hydrogen Source Solvent Temperature (°C) Time (h) Typical Yield (%)
110% Pd/C (10)H₂ (1 atm)Methanol (B129727)254-8>90
110% Pd/C (5)H₂ (1 atm)Ethanol (B145695)256-12>85
210% Pd/C (10)Ammonium FormateMethanol252-6>95
210% Pd/C (10)Ammonium FormateEthanol/WaterReflux1-3>90

Experimental Protocols

Materials
  • N-Benzyl-N-bis(PEG3-acid)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Ethanol (EtOH), anhydrous

  • Ammonium Formate (HCOONH₄)

  • Hydrogen (H₂) gas balloon or cylinder

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Protocol 1: Deprotection using Hydrogen Gas
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Benzyl-N-bis(PEG3-acid) (1.0 mmol) in methanol (20 mL).

    • Carefully add 10% Pd/C (10 mol% Pd) to the solution under an inert atmosphere (N₂ or Ar).

  • Hydrogenation:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

    • Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus at 1 atm.

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for efficient gas-liquid mixing.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

    • Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected product, N-bis(PEG3-acid).

  • Purification (if necessary):

    • The crude product is often of high purity. If further purification is required, column chromatography on silica (B1680970) gel can be performed using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Deprotection using Ammonium Formate (Transfer Hydrogenolysis)
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Benzyl-N-bis(PEG3-acid) (1.0 mmol) in methanol (20 mL).

    • Add ammonium formate (5.0 mmol, 5 equivalents).

    • Carefully add 10% Pd/C (10 mol% Pd) to the mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction is often exothermic. For less reactive substrates, the mixture can be heated to reflux.

    • Stir vigorously for 2-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification steps as described in Protocol 1 (steps 4 and 5).

Logical Relationship of Key Reaction Parameters

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs Substrate N-Benzyl-N-bis(PEG3-acid) Product N-bis(PEG3-acid) Substrate->Product Byproduct Toluene Substrate->Byproduct Yield Reaction Yield Substrate->Yield Catalyst Pd/C Catalyst->Yield H_Source Hydrogen Source (H₂ or HCOONH₄) H_Source->Yield Solvent Solvent (MeOH, EtOH) Solvent->Yield Temp Temperature Temp->Yield Time Reaction Time Time->Yield Stirring Stirring Rate Stirring->Yield Purity Product Purity Product->Purity Yield->Purity

Caption: Interrelationship of factors influencing the hydrogenolysis reaction.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. The amine product can sometimes act as a mild catalyst poison. Adding a small amount of acetic acid to the reaction mixture can sometimes mitigate this issue. Alternatively, adding fresh catalyst may be necessary.

  • Catalyst Handling: Pd/C can be pyrophoric, especially when dry and in the presence of air and solvents like methanol. Always handle the catalyst in an inert atmosphere and ensure it is properly wetted with solvent.

  • Solvent Choice: Methanol and ethanol are common choices due to their ability to dissolve the substrate and the hydrogen source (in the case of ammonium formate). The PEG chains on the substrate enhance its polarity, making these protic solvents suitable.

  • Safety: Hydrogen gas is flammable. Ensure all operations are carried out in a well-ventilated fume hood and away from ignition sources.

Conclusion

Catalytic hydrogenolysis is a robust and high-yielding method for the deprotection of the N-benzyl group from N-Benzyl-N-bis(PEG3-acid). The provided protocols offer reliable procedures using either hydrogen gas or ammonium formate as the hydrogen source. Careful monitoring of the reaction and proper handling of the catalyst are key to achieving a successful and clean transformation, yielding the desired bifunctional PEGylated amine for downstream applications in bioconjugation and drug delivery.

Application Notes and Protocols for Surface Functionalization with N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Benzyl-N-bis(PEG3-acid)

N-Benzyl-N-bis(PEG3-acid) is a versatile, heterobifunctional crosslinker designed for advanced surface functionalization and bioconjugation applications.[1] Its unique architecture, featuring a central benzyl-protected amine and two terminal carboxylic acid groups on flexible polyethylene (B3416737) glycol (PEG) spacers, offers a stepwise approach to covalently linking molecules to surfaces or creating complex bioconjugates. The PEG3 linkers enhance water solubility and provide spatial separation, minimizing steric hindrance between the conjugated moieties.[1]

The terminal carboxylic acids can be activated to react with primary amine groups on surfaces (e.g., nanoparticles, beads, or amine-modified substrates) to form stable amide bonds.[1] The benzyl (B1604629) protecting group on the central nitrogen atom is stable to the conditions of amide bond formation but can be selectively removed via hydrogenolysis.[1] This unmasks a secondary amine, which can then be used for subsequent conjugation of targeting ligands, drugs, or other molecules of interest. This "orthogonal" reactivity makes it an ideal tool for applications in drug delivery, diagnostics, and proteomics.[1]

Key Applications:

  • Surface Modification: Covalently attaches to amine-functionalized surfaces to introduce a secondary amine for further derivatization.

  • Drug Delivery: Can be used to link targeting moieties and therapeutic agents to nanoparticles or other drug carriers.[2]

  • PROTAC Synthesis: Serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]

  • Branched Peptide Structures: Acts as a scaffold for creating branched peptide conjugates.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with PEG-based surface functionalization. These values are illustrative and can vary significantly based on the substrate, PEG linker architecture, and analytical methods used.

Table 1: Surface Functionalization and Protein Repulsion

Parameter Typical Value Range Analytical Method(s) Reference
Grafting Density of PEG 0.1 - 1.0 chains/nm² XPS, QCM-D, TGA [4]
Reduction in Fibrinogen Adsorption > 95% Ellipsometry, SPR, QCM-D [4]
Reduction in Cellular Uptake (in vitro) ~90% (for 10 kDa PEG) Flow Cytometry, Confocal Microscopy [5]

| Zeta Potential Shift (after PEGylation) | Towards Neutral | Dynamic Light Scattering (DLS) |[2] |

Table 2: Quantification of PEG on Gold Nanoparticles

Quantification Method Analyte Key Features Reference
Displacement (with DTT) + RP-HPLC Free PEG Measures displaced PEG from the nanoparticle surface. [6][7]
Dissolution (with KCN) + RP-HPLC Total PEG Measures all PEG associated with the nanoparticle. [6][7]
Quantitative ¹H NMR (with Iodine etching) Total PEG Quantifies the amount of PEG ligands released into solution. [7]

| DNA-PAINT (Super-Resolution Microscopy) | Ligand Availability | Quantifies the number of accessible functional ligands on a single nanoparticle. |[8][9] |

Experimental Protocols & Workflows

This section provides detailed protocols for the use of N-Benzyl-N-bis(PEG3-acid) in surface functionalization.

Workflow for Surface Functionalization

The overall process involves two main stages: initial surface conjugation of the linker via its carboxyl groups, followed by deprotection of the central amine to allow for secondary conjugation.

G cluster_0 Stage 1: Initial Surface Conjugation cluster_1 Stage 2: Deprotection & Secondary Conjugation A Amine-Functionalized Surface D Surface Conjugation (Amide Bond Formation) A->D B N-Benzyl-N-bis(PEG3-acid) C Carbodiimide Activation (EDC/NHS) B->C C->D E Washing & Purification D->E F Benzyl-Protected Functionalized Surface E->F G Benzyl Deprotection (Hydrogenolysis) F->G I Secondary Conjugation G->I H Amine-Reactive Moiety (e.g., NHS-ester Drug) H->I J Final Functionalized Surface I->J

Caption: Two-stage workflow for surface functionalization.

Protocol 1: Surface Conjugation via Carbodiimide Chemistry

This protocol describes the covalent attachment of N-Benzyl-N-bis(PEG3-acid) to an amine-functionalized surface (e.g., silica (B1680970) beads, nanoparticles).

Materials:

  • Amine-functionalized surface (e.g., nanoparticles)

  • N-Benzyl-N-bis(PEG3-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)

  • Coupling Buffer: PBS or HEPES Buffer (0.1 M, pH 7.2-7.5)

  • Quenching Buffer: Hydroxylamine or Tris Buffer (50 mM, pH 8.5)

  • Wash Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Linker Solution: Dissolve N-Benzyl-N-bis(PEG3-acid) in a minimal amount of anhydrous DMF or DMSO, then dilute to the final desired concentration (e.g., 1-10 mM) in Activation Buffer.

  • Activate Carboxyl Groups: Add a 2 to 5-fold molar excess of both EDC and NHS to the linker solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acids by forming an NHS ester.

  • Prepare Surface: Suspend the amine-functionalized surface in the Coupling Buffer. If the surface is in a solid phase (e.g., beads), wash it twice with the Coupling Buffer.

  • Conjugation Reaction: Add the activated linker solution to the surface suspension. The recommended molar ratio of linker to surface amine groups is typically between 10:1 and 50:1 to maximize surface coverage.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to the reaction to deactivate any unreacted NHS esters. Incubate for 15 minutes.

  • Washing: Centrifuge or magnetically separate the functionalized surface. Wash the surface three times with Wash Buffer to remove unreacted linker and byproducts.

  • Final Resuspension: Resuspend the benzyl-protected functionalized surface in an appropriate storage buffer (e.g., PBS).

Protocol 2: Benzyl Group Deprotection by Hydrogenolysis

This protocol describes the removal of the benzyl protecting group from the surface-conjugated linker to expose the central secondary amine.

Materials:

  • Benzyl-protected functionalized surface

  • Palladium on carbon (Pd/C, 10% w/w) catalyst

  • Hydrogen gas (H₂) source

  • Reaction Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Suspension: Suspend the benzyl-protected functionalized surface in the chosen reaction solvent in a flask suitable for hydrogenation.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen.

  • Add Catalyst: Carefully add the Pd/C catalyst to the suspension under the inert atmosphere. The amount of catalyst is typically 10-20% by weight relative to the estimated mass of the conjugated linker.

  • Hydrogenation: Replace the inert gas with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon (for atmospheric pressure) or a Parr hydrogenator for higher pressures (e.g., 50 psi), which can accelerate the reaction.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable method (e.g., sampling the supernatant and analyzing by LC-MS for the presence of toluene, the byproduct). The reaction typically takes 4-24 hours.

  • Catalyst Removal: Once the reaction is complete, purge the flask with inert gas again to remove excess hydrogen. Filter the mixture through a celite pad or use magnetic separation if the surface is magnetic to carefully remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Washing: Wash the deprotected surface three times with the reaction solvent to remove any residual byproducts.

  • Final Product: Resuspend the final amine-exposed functionalized surface in the desired buffer for storage or immediate use in secondary conjugation.

Signaling Pathways and Logical Relationships

The utility of N-Benzyl-N-bis(PEG3-acid) is best understood through its role in constructing complex biomolecular systems. The diagram below illustrates its application in targeted drug delivery, where a nanoparticle is functionalized to target a specific cell surface receptor.

G cluster_0 Nanoparticle Functionalization cluster_1 Cellular Targeting Pathway NP Nanoparticle Core Amine Surface Linker N-Benzyl-N-bis(PEG3-acid) COOH N-Bn COOH NP:port->Linker:c NP:port->Linker:c2 Deprotected_Linker Surface-Bound Linker NH Linker->Deprotected_Linker Hydrogenolysis Targeting_Ligand Targeting Ligand (e.g., Antibody) Deprotected_Linker:n->Targeting_Ligand Conjugation Final_NP Targeted Nanoparticle Deprotected_Linker->Final_NP Targeting_Ligand->Final_NP Binding Receptor Binding Final_NP->Binding Targeting Cell Target Cell Receptor Cell:r->Binding Endocytosis Endocytosis Binding->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release

Caption: Pathway for targeted drug delivery using the linker.

References

Application Notes and Protocols for N-Benzyl-N-bis(PEG3-acid) in Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis(PEG3-acid) is a versatile, branched linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a benzyl-protected secondary amine and two terminal carboxylic acid functionalities connected by flexible polyethylene (B3416737) glycol (PEG) spacers, offers several advantages in the design and synthesis of complex bioconjugates. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting therapeutic agent, while the dual carboxylic acid groups allow for the attachment of one or two molecules of interest, such as targeting ligands or therapeutic payloads. The benzyl (B1604629) protecting group provides an orthogonal handle for sequential conjugation strategies.

These application notes provide an overview of the key applications of N-Benzyl-N-bis(PEG3-acid), detailed experimental protocols for its use, and visualizations of the relevant biological pathways.

Key Applications

  • PROTACs: N-Benzyl-N-bis(PEG3-acid) serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a heterobifunctional PROTAC molecule.[1][2] This ternary complex formation induces the ubiquitination and subsequent proteasomal degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to conjugate cytotoxic payloads to monoclonal antibodies (mAbs). The carboxylic acid groups can be activated to react with amine functionalities on the antibody, such as lysine (B10760008) residues. The branched nature of the linker allows for the potential attachment of two payload molecules, increasing the drug-to-antibody ratio (DAR).

  • Targeted Drug Delivery: The linker can be used to attach targeting moieties (e.g., small molecules, peptides) to therapeutic agents, enhancing their delivery to specific cells or tissues.

Physicochemical Properties

A summary of the key physicochemical properties of N-Benzyl-N-bis(PEG3-acid) is provided in the table below.

PropertyValueReference
Molecular Formula C25H41NO10[2]
Molecular Weight 515.59 g/mol [2]
CAS Number 2093154-03-9[2]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, and aqueous buffers at appropriate pH-

Signaling and Delivery Pathways

PROTAC-Mediated Protein Degradation

PROTACs utilizing linkers such as N-Benzyl-N-bis(PEG3-acid) leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to achieve targeted protein degradation. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADCs constructed with linkers like N-Benzyl-N-bis(PEG3-acid) deliver cytotoxic payloads to target cells, typically cancer cells, by recognizing and binding to specific antigens on the cell surface. Following binding, the ADC-antigen complex is internalized through receptor-mediated endocytosis. The endosome containing the complex fuses with a lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the payload. The payload then exerts its cytotoxic effect, leading to cell death.

ADC_Pathway ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Cell_Surface Cell Surface Endosome Endosome ADC_Antigen_Complex->Endosome Receptor-Mediated Endocytosis Endolysosome Endolysosome Endosome->Endolysosome Fusion Lysosome Lysosome Lysosome->Endolysosome Fusion Payload Released Payload Endolysosome->Payload Linker Cleavage Cell_Death Cell Death Payload->Cell_Death Cytotoxic Effect Experimental_Workflow General Experimental Workflow for Conjugation Start N-Benzyl-N-bis(PEG3-acid) Activation Protocol 1: Carboxylic Acid Activation (EDC/NHS) Start->Activation Activated_Linker NHS-Activated Linker Activation->Activated_Linker Conjugation Protocol 2: Amine Coupling Activated_Linker->Conjugation Amine_Molecule Amine-Containing Molecule (e.g., Antibody, Ligand) Amine_Molecule->Conjugation Crude_Conjugate Crude Benzyl-Protected Conjugate Conjugation->Crude_Conjugate Purification1 Purification (SEC, HPLC, etc.) Crude_Conjugate->Purification1 Protected_Conjugate Purified Benzyl-Protected Conjugate Purification1->Protected_Conjugate Deprotection Protocol 3: Benzyl Deprotection (Hydrogenation) Protected_Conjugate->Deprotection Crude_Deprotected Crude Deprotected Conjugate Deprotection->Crude_Deprotected Purification2 Purification Crude_Deprotected->Purification2 Final_Product Final Conjugate Purification2->Final_Product Characterization Characterization (MS, HPLC, etc.) Final_Product->Characterization

References

Application Notes and Protocols for Creating Branched Linkers with N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of linker molecules is a critical aspect of developing advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's architecture significantly influences the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final conjugate. N-Benzyl-N-bis(PEG3-acid) is a branched polyethylene (B3416737) glycol (PEG) linker that offers distinct advantages for the synthesis of complex biomolecules. Its structure, featuring a benzyl-protected central amine and two PEG arms terminating in carboxylic acids, allows for a controlled and stepwise conjugation strategy.

The branched nature of N-Benzyl-N-bis(PEG3-acid) enables the attachment of multiple molecules, such as cytotoxic drugs or targeting ligands, to a single point of attachment on a biomolecule.[1][2][3] This can lead to a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation, a common challenge with hydrophobic payloads.[1][2] The PEG chains enhance the water solubility and provide a flexible spacer, which can improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic volume, leading to a longer plasma half-life and reduced renal clearance.[][5][6][7][8] Furthermore, the hydrophilic PEG shield can reduce the immunogenicity of the bioconjugate.[]

These application notes provide a comprehensive overview of the use of N-Benzyl-N-bis(PEG3-acid) in creating branched linkers, including detailed experimental protocols and expected performance data.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The two carboxylic acid arms can be conjugated to two drug molecules, which can then be attached to an antibody via the deprotected central amine. This allows for the creation of ADCs with a defined, higher DAR.[9][10]

  • PROTACs: The central amine can be coupled to a ligand for a target protein, and the two carboxylic acid arms can be conjugated to a ligand for an E3 ubiquitin ligase, creating a heterobifunctional molecule that induces targeted protein degradation.

  • Peptide Modification: This linker can serve as a scaffold for creating branched peptide structures with unique biological activities.

  • Surface Functionalization: N-Benzyl-N-bis(PEG3-acid) can be used to modify surfaces, introducing multiple reactive groups for subsequent immobilization of biomolecules.

Performance Comparison: Branched vs. Linear PEG Linkers

Branched PEG linkers, such as those derived from N-Benzyl-N-bis(PEG3-acid), generally offer superior performance characteristics compared to their linear counterparts in the context of drug conjugates. The following tables summarize key quantitative data from studies comparing the performance of bioconjugates with linear and branched PEG linkers. While this data is not specific to N-Benzyl-N-bis(PEG3-acid), it is representative of the expected outcomes.

Table 1: Impact of Linker Architecture on Drug-to-Antibody Ratio (DAR) and Aggregation

FeatureLinear PEG LinkerBranched PEG Linker (e.g., from N-Benzyl-N-bis(PEG3-acid))Reference
Achievable DAR Typically 2-4Can achieve higher DAR (e.g., 6 or 8) with a single attachment site[11]
Aggregation Tendency Increased risk of aggregation with higher DAR, especially with hydrophobic drugs.Reduced aggregation tendency even at higher DARs due to the hydrophilic PEG shield.[6][7]
Conjugation Efficiency Variable yields and product heterogeneity are common.Enzymatic conjugation methods can lead to homogenous ADCs with defined DARs.[1]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Cell Line (HER2 Expression)ADC with Linear Linker (IC50, nM)ADC with "Short" Branched Linker (IC50, nM)ADC with "Long" Branched Linker (IC50, nM)Reference
BT-474 (High) ~5~50~5[11]
SK-BR-3 (High) 0.5Data not availableData not available[12]
MCF-7 (Low) >1000>1000>1000[12][13]

Note: The length of the branched linker can significantly impact cytotoxicity, with longer branched linkers sometimes showing potency comparable to linear linkers.[11]

Table 3: Pharmacokinetic Properties of ADCs with Different Linker Architectures

ParameterADC with Linear PEG LinkerADC with Branched PEG LinkerReference
Plasma Half-life (t1/2) Generally shorterSignificantly longer circulation time[5][7]
Clearance Rate Faster clearanceSlower clearance rates[6][14]
Hydrodynamic Volume Smaller for a given molecular weightLarger for a given molecular weight, reducing renal clearance[5][15]

Experimental Protocols

The following protocols provide a general framework for the use of N-Benzyl-N-bis(PEG3-acid) in the synthesis of bioconjugates. Optimization may be required for specific applications.

Protocol 1: Deprotection of the Benzyl (B1604629) Group

This protocol describes the removal of the benzyl protecting group from the central amine of N-Benzyl-N-bis(PEG3-acid) via hydrogenolysis.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Palladium on carbon (10% w/w)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve N-Benzyl-N-bis(PEG3-acid) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon to the solution (typically 10-20% by weight of the starting material).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the deprotected N-bis(PEG3-acid).

Protocol 2: Conjugation of a Drug to the Carboxylic Acid Arms

This protocol outlines the coupling of an amine-containing drug to the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) using standard amide bond formation chemistry. This can be performed before or after the deprotection of the central amine, depending on the desired synthetic strategy.

Materials:

  • N-Benzyl-N-bis(PEG3-acid) or its deprotected form

  • Amine-containing drug molecule (2.2 equivalents)

  • Coupling agents: HATU or EDC/NHS

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve the amine-containing drug (2.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acids:

    • Method A (HATU): To the solution of N-Benzyl-N-bis(PEG3-acid), add HATU (2.2 equivalents) and DIPEA (4.4 equivalents). Stir at room temperature for 15-30 minutes to activate the carboxylic acids.

    • Method B (EDC/NHS): To the solution of N-Benzyl-N-bis(PEG3-acid), add EDC (2.2 equivalents) and NHS (2.2 equivalents). Stir at room temperature for 1-2 hours to form the NHS esters.

  • Coupling: Slowly add the activated linker solution to the drug solution.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by LC-MS.

  • Purification: Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.

Protocol 3: Conjugation of the Branched Linker-Drug Construct to an Antibody

This protocol describes the conjugation of the deprotected central amine of the linker-drug construct to an antibody. This typically involves modifying the antibody to introduce a reactive group (e.g., through lysine (B10760008) or cysteine residues).

Materials:

  • Deprotected branched linker-drug construct (from Protocol 1 and 2)

  • Monoclonal antibody (e.g., Trastuzumab)

  • Activation reagents for the linker's amine (e.g., to form an NHS ester or maleimide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation (if targeting cysteines): Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP. Purify the reduced antibody using a desalting column.

  • Linker Activation (if necessary): The primary amine of the deprotected linker can be modified to introduce a more specific reactive group, such as a maleimide (B117702) for reaction with thiols, or activated as an NHS ester for reaction with lysines.

  • Conjugation: Dissolve the activated linker-drug construct in a suitable co-solvent (e.g., DMSO) and add it to the antibody solution in PBS. The molar excess of the linker-drug will need to be optimized.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine for maleimide reactions or Tris for NHS ester reactions).

  • Purification: Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unreacted linker-drug and other small molecules.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Methods:

  • UV-Vis Spectroscopy: Determine the concentration of the antibody and the average DAR.

  • Mass Spectrometry (ESI-MS): Confirm the identity of the conjugate and determine the distribution of drug species.

  • Size-Exclusion Chromatography (SEC): Assess the purity and aggregation of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): Separate species with different DARs.

  • Binding Affinity Assay (ELISA or SPR): Ensure that the conjugation process has not compromised the antibody's binding to its target antigen.

  • In Vitro Cytotoxicity Assay (e.g., MTT assay): Evaluate the potency of the ADC on target-expressing and non-expressing cancer cell lines.[12]

Mandatory Visualizations

experimental_workflow cluster_linker_prep Linker-Drug Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization linker N-Benzyl-N-bis(PEG3-acid) deprotection Deprotection (Hydrogenolysis) linker->deprotection 1. deprotected_linker N-Amine-N-bis(PEG3-acid) deprotection->deprotected_linker activation Carboxylic Acid Activation (HATU or EDC/NHS) deprotected_linker->activation 2. drug Amine-containing Drug (2 eq.) conjugation1 Amide Bond Formation drug->conjugation1 3. activation->conjugation1 linker_drug Branched Linker-Drug Construct conjugation1->linker_drug conjugation2 Conjugation to Antibody (e.g., via Lysine or Cysteine) linker_drug->conjugation2 4. antibody Antibody (e.g., Trastuzumab) antibody->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc characterization Purity (SEC) DAR (UV-Vis, MS) Binding (ELISA) Potency (Cytotoxicity Assay) adc->characterization 5.

Caption: General workflow for ADC synthesis using N-Benzyl-N-bis(PEG3-acid).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor dimer HER2/HER3 Heterodimer her2->dimer her3 HER3 Receptor her3->dimer pi3k PI3K dimer->pi3k Activation ras Ras dimer->ras Activation plc PLCγ dimer->plc Activation akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival growth Cell Growth mtor->growth raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression erk->gene_expression pkc PKC plc->pkc proliferation Cell Proliferation gene_expression->proliferation adc ADC Targeting HER2 adc->her2 Binding & Internalization

References

Application Notes and Protocols for N-Benzyl-N-bis(PEG3-acid) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis(PEG3-acid) is a versatile, branched linker designed for the conjugation of small molecules to biologics, such as antibodies, to create advanced therapeutics like antibody-drug conjugates (ADCs). This linker features a central tertiary amine protected by a benzyl (B1604629) group and two terminal carboxylic acid moieties at the end of hydrophilic polyethylene (B3416737) glycol (PEG) chains. The PEG spacers enhance the solubility and stability of the resulting bioconjugate.[1] The benzyl protecting group can be removed under specific conditions to reveal a secondary amine, offering possibilities for further modification. The terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules, most commonly the lysine (B10760008) residues on the surface of antibodies.

This document provides detailed application notes and protocols for the use of N-Benzyl-N-bis(PEG3-acid) in linking small molecules to biologics, with a focus on the synthesis of ADCs.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-Benzyl-N-bis(PEG3-acid) is essential for its effective application in bioconjugation.

PropertyValue
Molecular Formula C25H41NO10
Molecular Weight 515.59 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Reactive Groups Two terminal carboxylic acids
Protecting Group N-Benzyl (removable by hydrogenolysis)

Application: Antibody-Drug Conjugate (ADC) Synthesis Workflow

The synthesis of an ADC using N-Benzyl-N-bis(PEG3-acid) typically involves a three-stage process:

  • Drug-Linker Synthesis: Conjugation of the small molecule drug to the central amine of the linker (after deprotection). Alternatively, and more commonly, the drug is attached to one of the carboxylic acid arms.

  • Activation of Carboxylic Acids: Activation of the terminal carboxylic acids on the drug-linker construct.

  • Conjugation to Antibody: Formation of stable amide bonds between the activated drug-linker and lysine residues on the antibody.

Below is a visual representation of the general workflow.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation Linker N-Benzyl-N-bis(PEG3-acid) DrugLinker Drug-Linker Intermediate Linker->DrugLinker Drug Small Molecule Drug (with amine) Drug->DrugLinker EDC/NHS Amide Coupling ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC EDC/NHS Activation & Amide Coupling to Lysine Antibody Antibody (mAb) Antibody->ADC

Figure 1: General workflow for ADC synthesis using N-Benzyl-N-bis(PEG3-acid).

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Intermediate

This protocol describes the conjugation of a small molecule drug containing a primary amine to one of the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid).

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing small molecule drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate one of the carboxylic acid groups by forming an NHS ester. The reaction can be monitored by TLC or LC-MS.

  • Conjugation to the Drug:

    • In a separate flask, dissolve the amine-containing small molecule drug (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents) to the drug solution.

    • Slowly add the activated linker solution to the drug solution and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC to isolate the mono-substituted product.

Protocol 2: Conjugation of the Drug-Linker to an Antibody

This protocol details the conjugation of the purified drug-linker intermediate to the lysine residues of a monoclonal antibody.

Materials:

  • Purified drug-linker intermediate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) columns for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activation of the Drug-Linker:

    • Dissolve the drug-linker intermediate in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the drug-linker.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the remaining carboxylic acid group.

  • Conjugation to the Antibody:

    • Add the activated drug-linker mixture to the antibody solution. A molar excess of the linker over the antibody is used to drive the reaction; the optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).[2]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted activated linker.

  • Purification of the ADC:

    • Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker, and any aggregates.

Characterization and Quality Control of the ADC

Thorough characterization of the resulting ADC is crucial to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[] It can be determined using several methods, with UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) being the most common.

UV-Vis Spectroscopy:

This method is applicable if the drug and the antibody have distinct absorbance maxima.[4][5] The concentrations of the drug and the antibody in the purified ADC sample are calculated using their respective extinction coefficients at these wavelengths, and the DAR is then determined.

Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on their hydrophobicity.[6] Since the conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, species with different numbers of conjugated drugs (and thus different DARs) can be resolved. The relative peak areas can be used to calculate the average DAR and assess the distribution of different DAR species.[7][8]

DAR SpeciesTypical Elution in HIC
Unconjugated mAbFirst to elute
DAR 2
DAR 4
DAR 6
DAR 8Last to elute

Table 1: Illustrative elution order of different DAR species in HIC. The exact separation will depend on the specific antibody, drug, and linker.

Purity and Aggregation Analysis

Size-Exclusion Chromatography (SEC) is the standard method to assess the purity and aggregation of the final ADC product.[6] A high-purity ADC preparation should show a single, sharp monomeric peak with minimal high molecular weight species (aggregates) or low molecular weight fragments.

In Vitro Stability Assessment

The stability of the ADC in circulation is critical for its therapeutic window.[9] Premature release of the cytotoxic payload can lead to off-target toxicity.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, mimicking physiological conditions.

Protocol:

  • Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.[10]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Isolate the ADC from the plasma samples, for instance, using Protein A magnetic beads.

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[11] A decrease in DAR over time indicates drug deconjugation.

  • The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of released payload.[12][13]

Time (hours)Average DAR (Illustrative)% Payload Released (Illustrative)
03.80
243.72.6
483.65.3
963.410.5
1683.118.4

Table 2: Representative data from an in vitro plasma stability study of an ADC with a non-cleavable linker. Actual results will vary based on the specific ADC.

Signaling Pathway: ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC.

ADC_Mechanism cluster_0 Extracellular Space cluster_1 Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Drug_Release Payload Release Degradation->Drug_Release Cell_Death Cell Death (Apoptosis) Drug_Release->Cell_Death Induces

Figure 2: General mechanism of action of an antibody-drug conjugate.

Since N-Benzyl-N-bis(PEG3-acid) forms a stable amide bond, it is considered a non-cleavable linker.[14][15] The release of the cytotoxic payload from such an ADC relies on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[16][17]

Disclaimer: The protocols provided are intended as a general guide and may require optimization based on the specific small molecule, antibody, and desired final product characteristics. All laboratory work should be conducted under appropriate safety guidelines.

References

Application Notes: N-Benzyl-N-bis(PEG3-acid) for Advanced Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface functionalization of nanoparticles is a critical step in the development of sophisticated nanomaterials for biomedical applications, including targeted drug delivery, diagnostics, and bio-imaging. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation time of nanoparticles in physiological environments. N-Benzyl-N-bis(PEG3-acid) is a unique heterobifunctional linker that offers a versatile platform for creating multifunctional nanoparticles. This linker possesses two carboxylic acid groups for the attachment of targeting moieties or therapeutic agents, and a benzyl-protected amine which, after deprotection, provides a site for conjugating a different molecule. This allows for the precise engineering of nanoparticles with multiple functionalities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Benzyl-N-bis(PEG3-acid) for the multi-step functionalization of nanoparticles.

Key Features of N-Benzyl-N-bis(PEG3-acid) in Nanoparticle Functionalization:

  • Multifunctionality: The two carboxylic acid groups and the protected amine allow for the sequential attachment of up to three different molecules, enabling the creation of highly versatile nanoparticle systems.

  • Controlled Conjugation: The benzyl (B1604629) protecting group on the amine allows for orthogonal chemistry. The carboxylic acids can be reacted first, followed by deprotection and subsequent reaction of the amine group.

  • Enhanced Biocompatibility: The PEG spacers improve the solubility and stability of the functionalized nanoparticles in biological media and can reduce non-specific protein adsorption.[1][2]

  • Versatility: This linker can be used with a variety of nanoparticles that have been pre-functionalized with primary amines.

Experimental Protocols

This section details the multi-step process for the functionalization of a model nanoparticle system (amine-functionalized silica (B1680970) nanoparticles) with N-Benzyl-N-bis(PEG3-acid), followed by deprotection and subsequent conjugation of a targeting ligand and a therapeutic drug.

Protocol 1: Conjugation of N-Benzyl-N-bis(PEG3-acid) to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the N-Benzyl-N-bis(PEG3-acid) linker to amine-functionalized silica nanoparticles (SiNPs-NH₂) via EDC/NHS chemistry.

Materials:

  • Amine-functionalized silica nanoparticles (SiNPs-NH₂)

  • N-Benzyl-N-bis(PEG3-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: 1X PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF)

  • Microcentrifuge and tubes

  • Orbital shaker

Procedure:

  • Nanoparticle Preparation: Disperse 10 mg of SiNPs-NH₂ in 10 mL of Activation Buffer. Sonicate for 5 minutes to ensure a homogenous suspension.

  • Linker Activation: In a separate tube, dissolve a 50-fold molar excess of N-Benzyl-N-bis(PEG3-acid) relative to the estimated surface amine groups on the nanoparticles in anhydrous DMF. Add a 2-fold molar excess of EDC and NHS over the linker. Incubate for 30 minutes at room temperature to activate the carboxylic acid groups.

  • Coupling Reaction: Add the activated linker solution to the nanoparticle suspension. Incubate for 4 hours at room temperature with gentle shaking.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes to quench any unreacted NHS-esters.

  • Washing: Centrifuge the nanoparticle suspension at 12,000 x g for 20 minutes. Discard the supernatant. Resuspend the pellet in 10 mL of Washing Buffer. Repeat the washing step three times.

  • Final Resuspension: Resuspend the functionalized nanoparticles (SiNPs-PEG(COOH)₂-Bn) in 10 mL of PBS for storage at 4°C.

Protocol 2: Benzyl Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group from the nanoparticle surface to expose the primary amine.

Materials:

  • SiNPs-PEG(COOH)₂-Bn from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas supply or a hydrogen generator

  • Hydrogenation flask and balloon or a continuous flow reactor

  • Magnetic stirrer and stir bar

  • Filtration system (e.g., syringe filter with a 0.22 µm PTFE membrane)

Procedure:

  • Reaction Setup: Suspend 10 mg of SiNPs-PEG(COOH)₂-Bn in 20 mL of methanol in a hydrogenation flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10-20 mol% of 10% Pd/C catalyst to the suspension.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a continuous flow reactor. Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, removing the catalyst by filtration, and analyzing the supernatant for the presence of toluene (B28343) (the byproduct) using an appropriate analytical method (e.g., GC-MS) or by analyzing the nanoparticles for the appearance of primary amines (e.g., ninhydrin (B49086) assay). The reaction is typically complete within 4-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the suspension through a 0.22 µm PTFE membrane to remove the Pd/C catalyst.

  • Washing: Wash the deprotected nanoparticles (SiNPs-PEG(COOH)₂-NH₂) by centrifugation (12,000 x g for 20 minutes) and resuspension in PBS. Repeat the washing step three times.

  • Final Resuspension: Resuspend the nanoparticles in the desired buffer for the next conjugation step.

Protocol 3: Dual-Ligand Conjugation to the Deprotected Nanoparticles

This protocol details the attachment of a targeting ligand (e.g., an anti-EGFR antibody) to the newly exposed amine and a therapeutic drug (e.g., Doxorubicin, which has a primary amine) to the carboxylic acid groups.

Materials:

  • SiNPs-PEG(COOH)₂-NH₂ from Protocol 2

  • Anti-EGFR antibody

  • Doxorubicin hydrochloride

  • EDC and NHS

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching and Washing Buffers as in Protocol 1

Procedure:

Part A: Antibody Conjugation to the Amine Group

  • Antibody Preparation: Prepare a solution of the anti-EGFR antibody in Coupling Buffer.

  • Nanoparticle Activation (optional, for amine-reactive antibody modification): If the antibody is to be modified to be amine-reactive, follow a standard protocol for that. For this protocol, we assume a direct conjugation to a modified antibody or a linker-based approach. For a more direct approach, one could use a homobifunctional crosslinker to first react with the antibody and then with the amine on the nanoparticle. For simplicity, we will proceed with a direct coupling scenario, which in a real-world setting would require optimization.

  • Coupling to Nanoparticle Amine: Disperse the SiNPs-PEG(COOH)₂-NH₂ in Coupling Buffer. Add the antibody solution at a desired molar ratio. This step often involves a linker to activate either the antibody or the nanoparticle amine. For a simplified representation, we assume a direct reaction or a pre-activated antibody. Incubate for 2 hours at room temperature.

Part B: Doxorubicin Conjugation to the Carboxylic Acid Groups

  • Nanoparticle Activation: To the suspension from Part A, add EDC and NHS in a 50-fold molar excess relative to the estimated surface carboxylic acid groups. Incubate for 30 minutes at room temperature in Activation Buffer (pH will need to be adjusted).

  • Doxorubicin Coupling: Add Doxorubicin hydrochloride to the activated nanoparticle suspension. Adjust the pH to ~7.4-8.0 to facilitate the reaction of the doxorubicin's primary amine with the NHS-activated carboxyl groups. Incubate for 4 hours at room temperature in the dark.

  • Quenching and Washing: Quench the reaction with the Quenching Solution and wash the nanoparticles extensively with Washing Buffer as described in Protocol 1 to remove unreacted reagents and loosely bound drug.

  • Final Product: The final product is a multi-functionalized nanoparticle (SiNPs-PEG(COOH-Dox)₂-(NH-Antibody)). Resuspend in a suitable buffer for in vitro or in vivo studies.

Data Presentation

The successful functionalization of nanoparticles at each step can be monitored and quantified using various analytical techniques. The following tables provide expected changes in key parameters for a model 100 nm silica nanoparticle.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

StepNanoparticle TypeHydrodynamic Diameter (nm, DLS)Zeta Potential (mV)
1SiNPs-NH₂ (Initial)105 ± 5+35 ± 5
2SiNPs-PEG(COOH)₂-Bn120 ± 7-25 ± 4
3SiNPs-PEG(COOH)₂-NH₂122 ± 6-15 ± 5
4SiNPs-PEG(COOH-Dox)₂-(NH-Antibody)150 ± 10-5 ± 3

Table 2: Quantitative Analysis of Surface Functionalization

Nanoparticle TypeQuantification MethodMeasured ParameterResult
SiNPs-NH₂Ninhydrin AssayAmine group density~2.5 amines/nm²
SiNPs-PEG(COOH)₂-BnThermogravimetric Analysis (TGA)Weight loss (%)~15%
SiNPs-PEG(COOH)₂-NH₂Quantitative NMR (qNMR)Ratio of PEG protons to an internal standardConfirms benzyl removal
SiNPs-PEG(COOH-Dox)₂-(NH-Antibody)UV-Vis SpectroscopyDoxorubicin absorbance at 480 nm~5 µg Dox/mg NP
SiNPs-PEG(COOH-Dox)₂-(NH-Antibody)ELISAAntibody activityConfirms presence of active antibody

Visualizations

Experimental Workflow

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Benzyl Deprotection cluster_2 Step 3: Dual-Ligand Conjugation A Amine-Functionalized Nanoparticle (SiNPs-NH₂) C EDC/NHS Activation A->C Dispersion in Activation Buffer B N-Benzyl-N-bis(PEG3-acid) B->C D Coupling Reaction C->D E SiNPs-PEG(COOH)₂-Bn D->E F Catalytic Hydrogenolysis (Pd/C, H₂) E->F G SiNPs-PEG(COOH)₂-NH₂ F->G J EDC/NHS Activation of COOH groups G->J H Anti-EGFR Antibody K Coupling Reactions H->K I Doxorubicin I->K J->K L Final Multifunctional Nanoparticle K->L

Caption: Workflow for the multi-step functionalization of nanoparticles.

Multi-Ligand Nanoparticle Structure

G NP Nanoparticle Core L1 PEG Linker NP->L1 Covalent Bond A1 Anti-EGFR Antibody L1->A1 -NH-CO- C1 Doxorubicin L1->C1 -CO-NH- C2 Doxorubicin L1->C2 -CO-NH-

Caption: Schematic of the multifunctional nanoparticle.

Targeted Drug Delivery Signaling Pathway

G cluster_cell Cancer Cell cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA DNA DNA->Proliferation Apoptosis NP Multifunctional Nanoparticle NP->EGFR Binding via Anti-EGFR Antibody Dox Doxorubicin NP->Dox Internalization & Drug Release Dox->DNA Intercalation & Topoisomerase II Inhibition

Caption: Targeted delivery and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Benzyl-N-bis(PEG3-acid) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Benzyl-N-bis(PEG3-acid) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating N-Benzyl-N-bis(PEG3-acid) to a primary amine?

A1: The conjugation reaction involves two main stages: activation of the carboxylic acid groups and the subsequent reaction with the amine. The activation of the carboxylic acid groups on the PEG linker using EDC and NHS is most efficient at a pH of 4.5-7.2. However, the reaction of the resulting NHS-activated molecule with primary amines is most efficient at a pH of 7.0-8.5.[1][2] For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. A two-step process where activation is performed at a lower pH, followed by adjustment to pH 7.2-8.5 before adding the amine-containing substrate, can yield better results.[2]

Q2: Which buffers should I use for the conjugation reaction?

A2: It is crucial to use buffers that do not contain primary amines, as they will compete with your target molecule for reaction with the activated N-Benzyl-N-bis(PEG3-acid). Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers.[1][3] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane), as they contain primary amines.[1]

Q3: My N-Benzyl-N-bis(PEG3-acid) is not dissolving well in the reaction buffer. What should I do?

A3: N-Benzyl-N-bis(PEG3-acid) can be initially dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous reaction buffer.[3][4] This ensures the reagent is fully solubilized and available for reaction. Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum to avoid denaturation of protein substrates.

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the conjugation reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or SDS-PAGE (for protein conjugations). By taking aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired conjugate.

Q5: What is the purpose of the benzyl (B1604629) group on N-Benzyl-N-bis(PEG3-acid)?

A5: The benzyl group on N-Benzyl-N-bis(PEG3-acid) acts as a protecting group for the tertiary amine.[5] This prevents the amine from participating in unwanted side reactions. The benzyl group can be removed later in the synthetic scheme if the tertiary amine is required for subsequent steps, typically through hydrogenolysis.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH for amine coupling.Ensure the reaction pH is between 7.2 and 8.5 for the amine coupling step.[1] Consider a two-step pH process: activation at pH 5-6, followed by conjugation at pH 7.2-7.5.[2]
Hydrolysis of activated carboxylic acid (NHS ester).The half-life of NHS esters decreases as pH increases.[1] Perform the reaction promptly after activation and consider carrying out the reaction at 4°C to slow hydrolysis.[1]
Inefficient activation of carboxylic acids.Ensure your activating agents (EDC/NHS) are fresh and anhydrous. Use an appropriate molar excess of EDC/NHS over the N-Benzyl-N-bis(PEG3-acid).
Presence of competing nucleophiles.Use amine-free buffers such as PBS, HEPES, or Borate.[1] Ensure your amine-containing molecule is free from other nucleophilic impurities.
Poor Reproducibility Inconsistent reagent quality.Use high-quality, anhydrous solvents (especially for dissolving activating agents). Ensure activating agents have not been degraded by moisture.
Variation in reaction conditions.Precisely control pH, temperature, and reaction time. Ensure thorough mixing of reagents.
Side Product Formation Cross-linking of target molecules.Optimize the molar ratio of the PEG linker to your target molecule. A lower linker-to-target ratio can reduce the incidence of multiple PEG chains attaching to a single molecule.
Modification of non-target amino acids.While the reaction is highly specific for primary amines, some reaction with other nucleophilic side chains can occur at high pH. Maintain the pH within the recommended range of 7.2-8.5.[1]

Experimental Protocols

Protocol 1: General Two-Step Conjugation of N-Benzyl-N-bis(PEG3-acid) to an Amine-Containing Molecule

This protocol outlines the activation of the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) followed by conjugation to a primary amine-containing molecule.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

  • Reagent Preparation:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) in a minimal amount of anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of N-Benzyl-N-bis(PEG3-acid):

    • Add the dissolved N-Benzyl-N-bis(PEG3-acid) to the Activation Buffer.

    • Add a 2-5 molar excess of EDC and NHS to the N-Benzyl-N-bis(PEG3-acid) solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Adjust the pH of the activated N-Benzyl-N-bis(PEG3-acid) solution to 7.5 by adding the Coupling Buffer.

    • Immediately add the amine-containing molecule solution to the activated PEG linker. A 10-20 fold molar excess of the activated linker to the amine-containing molecule is a good starting point.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to consume any unreacted activated PEG linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.

Recommended Reaction Parameters
Parameter Recommended Range Rationale
pH (Activation) 4.5 - 7.2Optimal for EDC/NHS activation of carboxylic acids.[2]
pH (Conjugation) 7.0 - 8.5Ensures the primary amine is deprotonated and nucleophilic for reaction.[1][3]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the activated NHS ester, potentially increasing yield.[1]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CThe optimal time depends on the reactivity of the amine. Monitor the reaction for completion.[3]
Molar Ratio (Linker:Amine) 5:1 to 20:1A molar excess of the linker drives the reaction to completion. This may need to be optimized for your specific molecule.

Visual Guides

G cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation Step (pH 7.0-8.5) A N-Benzyl-N-bis(PEG3-acid) C Activated NHS Ester A->C Activation B EDC / NHS B->C D Primary Amine (e.g., Protein, Peptide) E Conjugated Product D->E F NHS (byproduct) E->F C_clone->E Amide Bond Formation G start Start low_yield Low Yield? start->low_yield check_ph Verify pH (7.2-8.5 for coupling) low_yield->check_ph Yes success Successful Conjugation low_yield->success No check_reagents Check Reagent Quality (EDC/NHS, Solvents) check_ph->check_reagents check_buffer Use Amine-Free Buffer? (e.g., PBS, HEPES) check_reagents->check_buffer optimize_ratio Optimize Linker:Amine Ratio check_buffer->optimize_ratio optimize_ratio->success

References

Technical Support Center: N-Benzyl-N-bis(PEG3-acid) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using N-Benzyl-N-bis(PEG3-acid) in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyl-N-bis(PEG3-acid) and what is it used for?

N-Benzyl-N-bis(PEG3-acid) is a branched, heterobifunctional PEG linker.[][2] It contains two terminal carboxylic acid groups and a central amine protected by a benzyl (B1604629) group.[2][3] The carboxylic acid groups can be activated to react with primary amines on biomolecules (like proteins or antibodies), while the benzyl group can be chemically removed (deprotected) to reveal a primary amine for further conjugation.[2] This structure is particularly useful in creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where it can link multiple molecules together.[][4] The PEG spacers enhance the solubility and improve the pharmacokinetic properties of the resulting conjugate.[][2]

Q2: What are the main steps for using this linker?

There are two primary reaction steps, and the order depends on your experimental design:

  • Amide Coupling: The two terminal carboxylic acid groups are activated, typically using carbodiimide (B86325) chemistry (like EDC and NHS), and then reacted with primary amines (e.g., lysine (B10760008) residues) on your target molecule.[2][5]

  • Benzyl Deprotection: The benzyl group protecting the central amine is removed via catalytic hydrogenolysis (e.g., using a palladium catalyst and a hydrogen source). This exposes a new primary amine that can be used for a subsequent conjugation step.[2]

Q3: What are the most common reactive partners for this linker?

  • The carboxylic acid groups are designed to react with primary amines (-NH₂) found on proteins (N-terminus and lysine side chains) after activation.[2][5]

  • The central, benzyl-protected amine , once deprotected, can be reacted with various electrophilic groups, such as activated esters (e.g., NHS esters) or other functional groups, depending on the desired final structure.

Q4: Why is a branched PEG linker used in applications like ADCs?

Branched PEG linkers allow for the attachment of a higher number of payload molecules (like drugs) to a single point on a biomolecule (like an antibody).[4] This can increase the drug-to-antibody ratio (DAR) in ADCs, potentially leading to higher efficacy.[][4] However, the length and structure of the linker are critical; a linker that is too short may cause steric hindrance, which can interfere with the biological activity of the conjugate.[6]

Troubleshooting Guide

Problem Area 1: Low Yield or No Conjugation during Amide Coupling
Symptom Possible Cause Recommended Solution
Low or no product detected Inefficient activation of carboxylic acids. The O-acylisourea intermediate formed by EDC is unstable in water and can hydrolyze back to the carboxylic acid.[7]Use N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) alongside EDC. This converts the unstable intermediate into a more stable NHS ester, which then reacts with the amine.[7]
Presence of interfering substances in the antibody/protein buffer. Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with the reaction.Perform a buffer exchange into a non-interfering buffer like MES (at pH 4.7-6.0 for activation) or PBS (at pH 7.2-8.0 for conjugation).[7] Kits are available for antibody cleanup and concentration.
Sub-optimal pH. The ideal pH for EDC/NHS activation of the carboxylic acid is between 4.7 and 6.0. The subsequent reaction of the NHS ester with the primary amine is most efficient at a pH of 7.2-8.0.[7][8]Perform a two-step reaction. First, activate the N-Benzyl-N-bis(PEG3-acid) with EDC/NHS in MES buffer. Then, add this activated linker to your protein solution in a PBS buffer at a slightly alkaline pH.
Low starting concentration of the protein/antibody. Dilute antibody solutions can lower the reaction efficiency.Concentrate your antibody to at least 0.5-1.0 mg/mL before starting the conjugation.
Impure antibody/protein. Other proteins (like BSA) in the sample will compete for conjugation, reducing the yield of the desired product.Ensure your protein is >95% pure. If necessary, purify the antibody before conjugation.
Problem Area 2: Issues with Benzyl Group Deprotection (Hydrogenolysis)
Symptom Possible Cause Recommended Solution
Incomplete removal of the benzyl group. Inactive catalyst or insufficient hydrogen source. The palladium catalyst (e.g., Pd/C) can lose activity over time, and the hydrogen donor may be depleted.Use fresh, high-quality catalyst. Ensure an adequate supply of the hydrogen source (e.g., maintain pressure with H₂ gas or use a sufficient molar excess of a transfer agent like ammonium (B1175870) formate).[9]
Catalyst poisoning. Certain functional groups (e.g., thiols, some heterocycles) can poison the palladium catalyst, halting the reaction.If your molecule contains potentially poisoning groups, you may need to use a larger amount of catalyst or explore alternative deprotection strategies.
Unwanted side reactions (e.g., saturation of aromatic rings in the biomolecule). Reaction conditions are too harsh. Overly aggressive hydrogenolysis conditions can lead to the reduction of other functional groups.Optimize the reaction solvent and pressure. Aqueous solvent mixtures containing THF can reduce the level of unwanted saturation.[10] Using a transfer hydrogenation agent like formic acid or ammonium formate (B1220265) can sometimes provide milder conditions than high-pressure hydrogen gas.[9][11]
Problem Area 3: Product Characterization and Purification Issues
Symptom Possible Cause Recommended Solution
Product is a heterogeneous mixture. Multiple conjugation sites on the protein. Proteins have multiple lysine residues and an N-terminus, leading to a mixture of products with different numbers of linkers attached.This is an inherent challenge of amine-based conjugation. To get a more homogeneous product, consider site-specific conjugation strategies if possible. Otherwise, purification is key.
Steric hindrance from the branched linker. The bulky nature of the linker might prevent the second carboxylic acid from reacting efficiently, leading to a mix of singly and doubly conjugated species.[6]Increase the molar excess of the activated linker in the reaction to drive the conjugation to completion.
Difficulty purifying the final conjugate. Similar properties of starting materials and products. Unreacted protein, linker, and the final conjugate can be difficult to separate.Use a multi-step purification approach. Ion-exchange chromatography (IEX) is often the most effective method for separating species based on the number of conjugated linkers. Size-exclusion chromatography (SEC) can then be used to remove excess, unreacted linker.
Loss of biological activity of the protein/antibody. Conjugation at or near the active site. The linker may be attached to a lysine residue that is critical for the protein's function or antigen binding.[12][13]Reduce the molar ratio of linker to protein to favor conjugation at the most reactive sites, which may not be in the active region. If activity loss persists, site-specific conjugation may be necessary.
Steric hindrance from the PEG chains. The PEG chains can physically block the interaction of the protein with its target.[6][13]This is a known risk with PEGylation. The PEG3 length is relatively short, but if this is an issue, a different linker with a different geometry or length may be required.

Data Presentation

Table 1: Recommended Starting Conditions for EDC/NHS Coupling

These are general starting points and should be optimized for each specific application.

ParameterRecommended RangeRationale
pH (Activation Step) 4.7 - 6.0Optimal for EDC/NHS activation of carboxylic acids.[7]
pH (Conjugation Step) 7.2 - 8.0Favors the reaction of the NHS ester with the primary amine of the protein.[8]
Buffer (Activation) MESDoes not contain competing carboxyl or amine groups.[7]
Buffer (Conjugation) Phosphate-Buffered Saline (PBS)Common physiological buffer compatible with most proteins.
EDC:NHS Molar Ratio 1:1 to 1:1.5An excess of NHS can improve the stability of the active intermediate, but a large excess of EDC over NHS can be inhibitory.[14]
Linker:Protein Molar Ratio 5:1 to 20:1A molar excess of the linker is needed to drive the reaction. The optimal ratio depends on the desired degree of labeling and must be determined empirically.
Reaction Time 15-60 min (Activation), 1-4 hours (Conjugation)Activation is typically rapid. Conjugation time should be optimized by monitoring the reaction progress.
Temperature 4°C to Room TemperatureRoom temperature is often sufficient, but performing the reaction at 4°C can help maintain the stability of sensitive proteins.
Table 2: Typical Conditions for Benzyl Deprotection via Hydrogenolysis

These conditions are starting points. The choice of catalyst and hydrogen source can depend on other functional groups in the molecule.

ParameterConditionNotes
Catalyst 5-10% Palladium on Carbon (Pd/C)A standard and effective catalyst for hydrogenolysis.[9]
Catalyst Loading 0.2 - 1.0 eq (by weight) relative to substrateThe amount can vary significantly based on the substrate and reaction scale.
Hydrogen Source 1. H₂ gas (1-10 bar) 2. Ammonium Formate (5-10 molar eq.) 3. Formic AcidH₂ gas is common but requires specialized pressure equipment.[10] Ammonium formate and formic acid are effective hydrogen transfer agents that can be used under standard laboratory conditions.[9][11]
Solvent THF/Water, DMF/Water, Methanol (B129727), EthanolThe choice of solvent can impact reaction efficiency and prevent unwanted side reactions like aromatic ring saturation.[10]
Temperature Room TemperatureMost hydrogenolysis reactions proceed well at room temperature.
Reaction Time 2 - 24 hoursProgress should be monitored by a suitable analytical method (e.g., LC-MS, TLC).

Experimental Protocols

Protocol 1: Two-Step Amide Coupling to a Protein
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of N-Benzyl-N-bis(PEG3-acid) in anhydrous DMSO or DMF.

    • Prepare 100 mM MES buffer, pH 6.0.

    • Prepare 100 mM PBS, pH 7.4.

    • Freshly prepare 10 mg/mL solutions of EDC and Sulfo-NHS in the MES buffer.

    • Prepare your protein solution at 1-2 mg/mL in PBS.

  • Activation of the Linker:

    • In a microfuge tube, combine 10 equivalents of N-Benzyl-N-bis(PEG3-acid) with 12 equivalents of EDC and 12 equivalents of Sulfo-NHS in MES buffer.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to the Protein:

    • Add the activated linker solution directly to your protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.

    • Remove excess, unreacted linker and byproducts immediately using a desalting column (size-exclusion chromatography) equilibrated with your desired storage buffer.

    • For further purification and to separate species with different degrees of labeling, use ion-exchange chromatography.

Protocol 2: Benzyl Group Deprotection via Catalytic Transfer Hydrogenolysis
  • Reaction Setup:

    • Dissolve the benzyl-protected conjugate in a suitable solvent mixture (e.g., a 1:1 mixture of methanol and water).

    • Place the solution in a round-bottom flask with a stir bar.

    • Carefully add 10% Pd/C catalyst (approx. 50% by weight of the conjugate).

    • Add 10 molar equivalents of ammonium formate.

  • Reaction Execution:

    • Seal the flask and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the appearance of the deprotected product (mass will decrease by 90.05 Da). The reaction may take 4-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure (e.g., rotary evaporation).

    • The resulting crude product can be purified by dialysis, SEC, or HPLC as needed.

Visualizations

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Linker N-Benzyl-N-bis(PEG3-acid) EDC_NHS EDC + NHS in MES Buffer (pH 6.0) Linker->EDC_NHS 15-30 min Room Temp ActivatedLinker Activated NHS-Ester Linker EDC_NHS->ActivatedLinker Conjugate_Bn Benzyl-Protected Conjugate ActivatedLinker->Conjugate_Bn Protein Protein-NH2 in PBS (pH 7.4) Protein->Conjugate_Bn 2-4 hours Room Temp Catalyst Pd/C, H₂ Source (e.g., Ammonium Formate) Conjugate_Bn->Catalyst 4-24 hours Room Temp Final_Conjugate Final Conjugate (with free amine) Catalyst->Final_Conjugate Purification Purification (SEC / IEX) Final_Conjugate->Purification

Caption: Experimental workflow for N-Benzyl-N-bis(PEG3-acid) bioconjugation.

troubleshooting_logic Start Low Conjugation Yield? CheckBuffer Buffer contains amines (e.g., Tris)? Start->CheckBuffer Yes CheckpH Reaction pH ~7.4? CheckBuffer->CheckpH No Sol_Buffer Solution: Buffer exchange to PBS/MES. CheckBuffer->Sol_Buffer Yes CheckPurity Protein purity >95%? CheckpH->CheckPurity Yes Sol_pH Solution: Adjust pH to 7.2-8.0. CheckpH->Sol_pH No CheckActivation Used NHS with EDC? CheckPurity->CheckActivation Yes Sol_Purity Solution: Purify protein before use. CheckPurity->Sol_Purity No Sol_Activation Solution: Add NHS to stabilize activated linker. CheckActivation->Sol_Activation No Success Yield Improved CheckActivation->Success Yes Sol_Buffer->Success Sol_pH->Success Sol_Purity->Success Sol_Activation->Success

Caption: Troubleshooting decision tree for low conjugation yield.

ADC_MoA cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome (Low pH, Enzymes) Internalization->Lysosome DrugRelease Payload Release Lysosome->DrugRelease CellDeath Apoptosis / Cell Death DrugRelease->CellDeath Drug Free Drug (Payload) ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

References

troubleshooting low yield in N-Benzyl-N-bis(PEG3-acid) reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-N-bis(PEG3-acid) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis and application of this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyl-N-bis(PEG3-acid) and what are its primary applications?

N-Benzyl-N-bis(PEG3-acid) is a polyethylene (B3416737) glycol (PEG) linker molecule.[1][2] It features a central nitrogen atom attached to a protective benzyl (B1604629) group and two PEG3-acid arms. The terminal carboxylic acid groups can be conjugated to primary amine groups on proteins, peptides, or other molecules using standard coupling chemistry (e.g., EDC/NHS) to form stable amide bonds.[1][3] The PEG chains increase the hydrophilicity and solubility of the resulting conjugate.[1][4] This linker is often used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[2]

Q2: What is the purpose of the benzyl group on the nitrogen atom?

The benzyl group serves as a protecting group for the secondary amine.[1][4] This prevents unwanted reactions at the nitrogen atom during the modification of the terminal carboxyl groups. The benzyl group can be removed later in the synthetic route via hydrogenolysis if the secondary amine needs to be deprotected for subsequent reactions.[1][4]

Q3: What are the most common reasons for low yields in reactions involving N-Benzyl-N-bis(PEG3-acid)?

Low yields in reactions with N-Benzyl-N-bis(PEG3-acid) can stem from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can significantly impact yield.[5]

  • Poor Quality Reagents: Degradation of starting materials or coupling agents due to improper storage or handling is a common issue.

  • Side Reactions: The formation of unwanted byproducts, such as N-acylurea in EDC/NHS couplings, can consume reagents and complicate purification.[6]

  • Purification Challenges: The amphipathic nature of PEGylated compounds can make them difficult to purify, leading to product loss.[6][7]

  • Over-alkylation: In the synthesis of the linker itself, over-alkylation of the primary amine can be a dominant side reaction.[8][9]

Q4: How can I effectively purify my N-Benzyl-N-bis(PEG3-acid) conjugate?

Purification of PEGylated molecules can be challenging.[7] Common techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[7]

  • Ion Exchange Chromatography (IEC): This technique is effective for separating PEGylated proteins from their unmodified counterparts as the PEG chains can shield the protein's surface charges.[5][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying and analyzing PEGylated products.[10]

  • Aqueous Two-Phase Systems (ATPS): This method has shown potential for the efficient purification of PEGylated proteins.[10][11]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of N-Benzyl-N-bis(PEG3-acid)

The synthesis of N-Benzyl-N-bis(PEG3-acid) typically involves the N-alkylation of benzylamine (B48309) with a protected PEG3-acid derivative. Low yields are often attributed to incomplete reaction or the formation of side products.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the benzylamine and PEG3-acid derivative are of high purity and have been stored correctly to prevent degradation.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants. Over-alkylation is a common side reaction in N-alkylation of amines.[8][9][12] Using an excess of the amine relative to the alkylating agent can sometimes minimize this.

  • Choice of Base and Solvent: The choice of base and solvent is critical in N-alkylation reactions. A non-nucleophilic base is often preferred to avoid side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents.

Logical Workflow for Troubleshooting Low Yield in N-Benzyl-N-bis(PEG3-acid) Synthesis

G start Low Yield Detected check_reagents Verify Purity and Integrity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere analyze_byproducts Analyze Crude Product for Side Products (e.g., by LC-MS) check_reagents->analyze_byproducts optimize_base_solvent Screen Different Bases and Solvents check_conditions->optimize_base_solvent check_conditions->analyze_byproducts check_atmosphere->analyze_byproducts optimize_stoichiometry Optimize Reactant Ratios (e.g., excess amine) solution Improved Yield optimize_stoichiometry->solution optimize_base_solvent->solution over_alkylation Over-alkylation Product Detected? analyze_byproducts->over_alkylation incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction over_alkylation->optimize_stoichiometry Yes over_alkylation->incomplete_reaction No adjust_time_temp Adjust Reaction Time and/or Temperature incomplete_reaction->adjust_time_temp Yes purification_issue Investigate Purification Method incomplete_reaction->purification_issue No adjust_time_temp->solution purification_issue->solution

Caption: Troubleshooting workflow for low yield in N-Benzyl-N-bis(PEG3-acid) synthesis.

Issue 2: Low Yield in Conjugation Reactions Using N-Benzyl-N-bis(PEG3-acid)

This section addresses low yields when using N-Benzyl-N-bis(PEG3-acid) to label a target molecule (e.g., a protein) via its primary amines.

Troubleshooting Steps:

  • Activate Carboxylic Acids: The terminal carboxylic acids of N-Benzyl-N-bis(PEG3-acid) must be activated to react with primary amines. The most common method is the use of carbodiimides like EDC in combination with N-hydroxysuccinimide (NHS) to form a more stable NHS-ester.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated linker.[13] Use non-amine-containing buffers like PBS, MES, or HEPES.[13]

  • pH Control: The pH of the reaction mixture is crucial. The reaction of NHS-esters with primary amines is most efficient at a pH of 7-9.[13]

  • Reagent Stability: EDC and NHS are moisture-sensitive. Use fresh reagents and prepare solutions immediately before use.[6]

  • Analyze for Side Products: A common side product in EDC/NHS couplings is the formation of N-acylurea, which results from the rearrangement of the O-acylisourea intermediate.[6] This side reaction is favored in aqueous solutions and can be minimized by using NHS.

Signaling Pathway for EDC/NHS Coupling of N-Benzyl-N-bis(PEG3-acid) to a Protein

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_side_reaction Side Reaction PEG_acid N-Benzyl-N-bis(PEG3-acid) O_acylisourea O-acylisourea intermediate (unstable) PEG_acid->O_acylisourea + EDC EDC EDC PEG_NHS_ester PEG-NHS ester (more stable) O_acylisourea->PEG_NHS_ester + NHS N_acylurea N-acylurea (byproduct) O_acylisourea->N_acylurea Rearrangement NHS NHS Conjugate PEGylated Protein PEG_NHS_ester->Conjugate + Protein-NH2 (pH 7-9) Protein Protein-NH2

Caption: Reaction pathway for the conjugation of N-Benzyl-N-bis(PEG3-acid) to a protein.

Data Presentation

Table 1: Hypothetical Optimization of N-Benzyl-N-bis(PEG3-acid) Synthesis
EntryBenzylamine (eq.)PEG3-OTs (eq.)Base (eq.)Temperature (°C)Time (h)Yield (%)
11.02.22.5601235
21.22.02.5601248
31.52.02.5601255
41.22.02.5801262
51.22.02.5802465

Note: This table presents hypothetical data for illustrative purposes. PEG3-OTs (tosylate) is used as an example of an activated PEG3 derivative.

Table 2: Influence of pH on Protein Conjugation Efficiency
EntrypHPEG Linker:Protein RatioReaction Time (h)Conjugation Efficiency (%)
16.510:1445
27.410:1485
38.010:1492
48.510:1488 (increased hydrolysis)
57.45:1468

Note: This table presents hypothetical data to illustrate the impact of pH on the efficiency of conjugating an NHS-activated N-Benzyl-N-bis(PEG3-acid) to a protein.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Activation of N-Benzyl-N-bis(PEG3-acid) and Conjugation to a Protein
  • Reagent Preparation:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 100 mM).

    • Prepare fresh solutions of EDC (e.g., 100 mM in water or buffer) and NHS (e.g., 100 mM in water or buffer) immediately before use.

    • Prepare the protein solution in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Activation of PEG Linker:

    • In a microfuge tube, add the desired amount of N-Benzyl-N-bis(PEG3-acid) stock solution.

    • Add a 1.5-fold molar excess of both EDC and NHS solutions to the PEG linker.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.

  • Conjugation to Protein:

    • Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG linker to protein will need to be optimized but a starting point of 10:1 to 20:1 is common.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any unreacted PEG-NHS ester.

    • Purify the PEGylated protein from excess reagents and unconjugated protein using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.

    • Use RP-HPLC or other analytical techniques to assess the purity and degree of PEGylation.

References

how to avoid side reactions with N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing N-Benzyl-N-bis(PEG3-acid) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyl-N-bis(PEG3-acid) and what are its primary applications?

N-Benzyl-N-bis(PEG3-acid) is a homobifunctional crosslinker featuring two terminal carboxylic acid groups attached to a central nitrogen atom via polyethylene (B3416737) glycol (PEG) spacers. The central amine is protected by a benzyl (B1604629) group. Its primary application is in bioconjugation, where it serves as a linker to connect two amine-containing molecules, such as proteins, peptides, or small molecule drugs. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG spacers enhance the solubility and bioavailability of the resulting conjugate.

Q2: What is the purpose of the N-benzyl protecting group?

The benzyl group protects the central tertiary amine from participating in unwanted side reactions during the conjugation of the terminal carboxylic acid groups. This protecting group can be selectively removed later in the synthetic sequence, typically through catalytic hydrogenolysis, to reveal the free amine if further functionalization at that position is desired.[3]

Q3: What are the most common chemistries used to conjugate the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid)?

The carboxylic acid groups are typically activated to form a more reactive species that can readily couple with primary amines on a target molecule. The most common methods involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a semi-stable NHS ester.[4] Alternatively, phosphonium (B103445) or aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used, which often provide high coupling efficiencies and reduced side reactions.[2]

Q4: How can I remove the N-benzyl protecting group?

The most common method for N-benzyl group deprotection is catalytic hydrogenolysis.[3] This involves reacting the molecule with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C).[3] Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265), can also be employed as a milder alternative.[2]

Troubleshooting Guides

Carboxylic Acid Activation and Amine Coupling

Issue 1: Low or No Conjugation Yield

  • Possible Cause: Inefficient activation of carboxylic acids.

    • Solution: Ensure your EDC and NHS are fresh and have been stored under anhydrous conditions. Use a 2-5 fold molar excess of EDC/NHS to the carboxylic acid groups on the linker. The activation step is most efficient at a pH of 4.5-6.0.[4][5]

  • Possible Cause: Hydrolysis of the activated NHS ester.

    • Solution: The NHS ester is susceptible to hydrolysis, especially at higher pH. Perform the conjugation step immediately after activation. The half-life of an NHS ester decreases significantly as the pH increases. For instance, at pH 7, the half-life can be several hours, but it drops to about 10 minutes at pH 8.6.[5][6] A pH range of 7.2-8.0 is a good compromise for the coupling reaction to a primary amine.

  • Possible Cause: Presence of primary amines in the buffer.

    • Solution: Avoid using buffers containing primary amines, such as Tris, as they will compete with your target molecule for the activated linker. Opt for amine-free buffers like PBS, MES, or HEPES.

  • Possible Cause: Insufficiently reactive amine on the target molecule.

    • Solution: The primary amine on the target molecule needs to be deprotonated to be nucleophilic. Ensure the pH of the coupling reaction is above the pKa of the target amine (typically pH 7.2-8.5 for lysine (B10760008) residues).[7]

Issue 2: Protein Aggregation or Precipitation During Reaction

  • Possible Cause: High degree of PEGylation leading to changes in protein solubility.

    • Solution: Reduce the molar excess of the activated N-Benzyl-N-bis(PEG3-acid) linker. Optimize the reaction time and temperature to control the extent of conjugation.

  • Possible Cause: Intermolecular cross-linking.

    • Solution: As N-Benzyl-N-bis(PEG3-acid) is bifunctional, using a high concentration of the linker and protein can lead to the formation of large, insoluble cross-linked aggregates.[8] Perform the reaction at a lower concentration of both the protein and the linker. A two-step protocol, where the linker is first conjugated to one protein and then purified before reacting with the second, can prevent unwanted homodimerization.

Issue 3: Formation of Side Products

  • Possible Cause: Formation of N-acylurea.

    • Solution: This side product arises from the rearrangement of the O-acylisourea intermediate formed during EDC activation, especially in the absence of NHS. Always use NHS or Sulfo-NHS in conjunction with EDC to form a more stable NHS ester intermediate, which minimizes the formation of N-acylurea.

  • Possible Cause: Intramolecular anhydride (B1165640) formation.

    • Solution: The two carboxylic acid groups on the same molecule can react with each other upon activation with EDC to form a cyclic anhydride.[3][5] This is more likely to occur in non-aqueous solvents. Performing the activation in an aqueous buffer can help minimize this side reaction. Using a two-step activation and coupling procedure can also be beneficial.

N-Benzyl Group Deprotection

Issue 1: Incomplete or Slow Hydrogenolysis

  • Possible Cause: Catalyst poisoning.

    • Solution: The palladium catalyst can be poisoned by sulfur-containing compounds and amines.[2] If your molecule contains these functional groups, you may need to use a higher catalyst loading or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C). For N-debenzylation, the newly formed free amine can also act as a catalyst poison. Performing the reaction in an acidic medium (e.g., with HCl or acetic acid) can protonate the amine and prevent it from binding to the catalyst.

  • Possible Cause: Poor quality or inactive catalyst.

    • Solution: Use a fresh batch of high-quality Pd/C. A combination of Pd/C and Pd(OH)₂/C can sometimes be more effective than either catalyst alone.[9]

  • Possible Cause: Mass transfer limitations.

    • Solution: Ensure vigorous stirring or shaking to keep the heterogeneous catalyst suspended and facilitate the transport of hydrogen gas to the catalyst surface.

Issue 2: Unwanted Reduction of Other Functional Groups

  • Possible Cause: Over-reduction of other sensitive groups in the molecule.

    • Solution: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis with H₂ gas may not be selective enough. Consider using transfer hydrogenation with a milder hydrogen donor like ammonium formate or 1,4-cyclohexadiene. This can often provide better selectivity.

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.0254-5 hours
8.0251 hour
8.52530 minutes
8.62510 minutes
9.025< 10 minutes
Data compiled from multiple sources illustrating the general trend of NHS ester hydrolysis.[5][6]

Table 2: General Guidelines for Molar Ratios in EDC/NHS Coupling

ReactantMolar Ratio (relative to Carboxylic Acid)Rationale
EDC2 - 10 fold excessTo ensure efficient activation of the carboxylic acid.
NHS/Sulfo-NHS2 - 5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.
N-Benzyl-N-bis(PEG3-acid)1 - 20 fold excess over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product. The optimal ratio depends on the desired degree of labeling and must be determined empirically.
These are starting recommendations and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of N-Benzyl-N-bis(PEG3-acid) to a Protein
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of N-Benzyl-N-bis(PEG3-acid) in an anhydrous organic solvent like DMSO or DMF.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4).

  • Activation of N-Benzyl-N-bis(PEG3-acid):

    • In a reaction tube, add the desired amount of N-Benzyl-N-bis(PEG3-acid).

    • Add the activation buffer (0.1 M MES, pH 6.0).

    • Add a 5-fold molar excess of EDC and Sulfo-NHS over the carboxylic acid groups.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling (a 10-fold molar excess is a good starting point).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagents by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: N-Benzyl Group Deprotection by Catalytic Hydrogenolysis
  • Reaction Setup:

    • Dissolve the N-benzyl protected conjugate in a suitable solvent (e.g., ethanol, methanol, or a mixture with acetic acid if catalyst poisoning is a concern).

    • Carefully add 10% (w/w) of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reaction vessel and purge with hydrogen gas several times.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or balloon pressure for small scale).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with the reaction solvent.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

    • Further purification can be performed by chromatography if necessary.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Linker N-Benzyl-N-bis(PEG3-acid) ActivatedLinker Activated NHS Ester Linker->ActivatedLinker EDC, NHS N_Acylurea N-acylurea (Side Product) Linker->N_Acylurea EDC (no NHS) Anhydride Intramolecular Anhydride (Side Product) Linker->Anhydride EDC EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Urea Urea byproduct ActivatedLinker->Urea Conjugate Protein-Linker Conjugate ActivatedLinker->Conjugate Protein-NH2 HydrolyzedLinker Hydrolyzed Linker (Side Product) ActivatedLinker->HydrolyzedLinker H2O Protein Protein-NH2 Protein->Conjugate

Caption: Reaction pathway for EDC/NHS mediated conjugation.

G Start Start ReagentPrep Prepare Protein and Linker Solutions Start->ReagentPrep Activation Activate Linker with EDC/NHS (pH 4.5-6.0) ReagentPrep->Activation Coupling Couple to Protein (pH 7.2-8.0) Activation->Coupling Quench Quench Reaction Coupling->Quench Purify1 Purify Conjugate (SEC/Dialysis) Quench->Purify1 Deprotection N-Benzyl Deprotection (H2, Pd/C) Purify1->Deprotection Purify2 Purify Final Product Deprotection->Purify2 End End Purify2->End

Caption: Experimental workflow for conjugation and deprotection.

G LowYield Low Conjugation Yield? CheckReagents Check Reagent Quality (EDC/NHS fresh?) LowYield->CheckReagents Yes Aggregation Protein Aggregation? LowYield->Aggregation No CheckpH Optimize pH for Activation and Coupling? CheckReagents->CheckpH Yes CheckHydrolysis Minimize Time Between Activation and Coupling? CheckpH->CheckHydrolysis Yes CheckBuffer Use Amine-Free Buffer? CheckHydrolysis->CheckBuffer Yes LowerConc Lower Reactant Concentrations? Aggregation->LowerConc Yes DeprotectionIssue Incomplete Deprotection? Aggregation->DeprotectionIssue No OptimizeTimeTemp Optimize Reaction Time and Temperature? LowerConc->OptimizeTimeTemp Yes CatalystPoisoning Address Catalyst Poisoning? (Acidic conditions, fresh catalyst) DeprotectionIssue->CatalystPoisoning Yes MassTransfer Ensure Vigorous Stirring? CatalystPoisoning->MassTransfer Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Purification of N-Benzyl-N-bis(PEG3-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of N-Benzyl-N-bis(PEG3-acid) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyl-N-bis(PEG3-acid) and what are its key features?

N-Benzyl-N-bis(PEG3-acid) is a branched, heterobifunctional linker used in bioconjugation and for creating PROTACs (Proteolysis Targeting Chimeras).[1][2] Its key features include:

  • A central tertiary amine protected by a benzyl (B1604629) group, which can be removed via hydrogenolysis.[1][3]

  • Two terminal carboxylic acid groups that can be conjugated to primary amines using standard coupling chemistry (e.g., EDC, HATU) to form stable amide bonds.[1][4]

  • Two hydrophilic PEG3 linkers which increase the water solubility of the molecule and its conjugates.[1][4]

Q2: What are the common impurities expected after a conjugation reaction?

Following a conjugation reaction with a primary amine-containing molecule, the crude product mixture can contain several impurities:

  • Unreacted N-Benzyl-N-bis(PEG3-acid).

  • Excess coupling agents (e.g., EDC, HATU) and their byproducts.

  • Unreacted amine-containing starting material.

  • Mono-conjugated species (if the goal is a di-substituted product).

  • Side-products from the reaction.

Q3: Which chromatographic techniques are most effective for purifying these conjugates?

The most common and effective techniques for purifying PEGylated molecules, including N-Benzyl-N-bis(PEG3-acid) conjugates, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).[5] The choice of technique depends on the properties of the conjugate and the nature of the impurities.

Q4: How do I choose the best primary purification strategy?

The selection of a purification strategy depends on the physicochemical differences between the desired conjugate and the major impurities.

  • Reversed-Phase HPLC (RP-HPLC) is often the primary choice due to its high resolution. It separates molecules based on hydrophobicity.[] Since PEGylation can significantly alter a molecule's hydrophobicity, RP-HPLC is effective at separating the conjugate from the un-PEGylated starting material.

  • Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size).[] It is particularly useful for removing small molecule impurities like excess coupling agents or unreacted linker from a much larger conjugate (e.g., a protein conjugate).[][]

  • Ion Exchange Chromatography (IEX) separates molecules based on their net charge.[] Since the N-Benzyl-N-bis(PEG3-acid) linker introduces two carboxylic acid groups, the resulting conjugate will be more negatively charged than the parent amine-containing molecule at neutral or basic pH, allowing for separation by anion exchange chromatography.[8][9]

start Start: Crude Conjugate Mixture q1 Significant Size Difference between Conjugate and Impurities? start->q1 q2 Significant Hydrophobicity Difference? q1->q2  No sec Primary Method: Size Exclusion Chromatography (SEC) q1->sec  Yes q3 Significant Charge Difference? q2->q3  No rphplc Primary Method: Reversed-Phase HPLC (RP-HPLC) q2->rphplc  Yes iex Primary Method: Ion Exchange Chromatography (IEX) q3->iex  Yes orthogonal Consider Orthogonal Purification Strategy (e.g., IEX followed by RP-HPLC) q3->orthogonal  No

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful tool for purifying N-Benzyl-N-bis(PEG3-acid) conjugates, but challenges can arise.

IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape / Tailing - Secondary interactions with residual silanols on the silica-based column.- The acidic nature of the conjugate interacting with the stationary phase.- Add an ion-pairing agent: Use 0.05% to 0.1% trifluoroacetic acid (TFA) in the mobile phase to improve peak shape.[10]- Use a different column: A C8 or C4 column may be more suitable than a C18 for some PEGylated compounds.[11]- Increase column temperature: Temperatures up to 45-60°C can improve peak shape and recovery.[11]
Poor Resolution - Inappropriate gradient slope.- Mobile phase composition is not optimal.- PEG dispersity causing peak broadening.[12]- Optimize the gradient: A shallower gradient (e.g., a smaller % change in organic solvent per minute) can significantly improve resolution.[10]- Change the organic solvent: Try methanol (B129727) instead of acetonitrile, or a combination of the two.- Lower the flow rate: This can increase resolution but will extend the run time.[10]
Low Recovery - Irreversible binding of the conjugate to the column.- Precipitation of the conjugate on the column.- Ensure complete dissolution: Make sure the sample is fully dissolved in the initial mobile phase before injection.- Perform a column flush: After the run, flush the column with a strong solvent like isopropanol (B130326) to recover any strongly bound material.- Change the mobile phase additive: If using TFA, consider an alternative like formic acid, as some compounds can be sensitive to TFA during solvent evaporation.[10]
Size Exclusion Chromatography (SEC)

SEC is ideal for separating components with large differences in molecular size.

IssuePotential Cause(s)Troubleshooting Steps
Co-elution of Product and Impurity - Hydrodynamic radii of the conjugate and a key impurity (e.g., unreacted protein) are too similar.- Confirm size difference: The ratio of hydrodynamic radii should ideally be 1.26 or greater for good separation.- Optimize mobile phase: While SEC is not primarily driven by mobile phase interactions, adding modifiers like arginine can sometimes improve resolution for protein conjugates.[13]- Use as a polishing step: Use SEC to remove very small impurities (e.g., salts, coupling agents) after an initial purification by RP-HPLC or IEX.
Low Resolution - Column is too short.- Flow rate is too high.- Connect columns in series: For difficult separations, connecting two SEC columns in series can improve resolution.[14]- Reduce the flow rate: Lowering the flow rate allows for more effective diffusion into and out of the stationary phase pores, improving separation.
Ion Exchange Chromatography (IEX)

IEX can be very effective due to the two carboxylic acid groups on the linker.

IssuePotential Cause(s)Troubleshooting Steps
Poor Binding to Anion Exchange Column - The pH of the buffer is too low, causing the carboxylic acids to be protonated.- The ionic strength of the loading buffer is too high.- Increase buffer pH: Ensure the pH is at least 1-1.5 units above the pKa of the carboxylic acids (typically pKa ~4-5) to ensure they are deprotonated and negatively charged.- Reduce buffer conductivity: Use a low-concentration starting buffer (e.g., 10-20 mM) to ensure the conjugate binds to the column.
Low Recovery from Column - The conjugate is binding too strongly to the resin.- Increase the salt concentration in the elution buffer: Use a steeper salt gradient or a step elution with a higher salt concentration (e.g., up to 1-2 M NaCl).- Change the pH: Altering the pH to neutralize the charge on the conjugate can facilitate elution.
Low Binding Capacity - The PEG chains are sterically hindering the charged groups from interacting with the resin, a common issue with PEGylated molecules.[9]- Select an appropriate resin: Resins with larger pore sizes (e.g., agarose-based) may provide higher dynamic binding capacities for large PEGylated molecules compared to more rigid polymeric resins.[9]- Use IEX for frontal analysis: A stationary phase that tends to exclude the large PEG-conjugate can be efficient at removing smaller, more highly charged impurities.[9]

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow outlines the typical steps for purifying an N-Benzyl-N-bis(PEG3-acid) conjugate.

cluster_0 Purification & Analysis reaction 1. Crude Reaction Mixture primary_purification 2. Primary Purification (e.g., Preparative RP-HPLC) reaction->primary_purification fraction_analysis 3. Analyze Fractions (Analytical HPLC / LC-MS) primary_purification->fraction_analysis pooling 4. Pool Pure Fractions fraction_analysis->pooling solvent_removal 5. Solvent Removal (Lyophilization) pooling->solvent_removal final_qc 6. Final Product QC (Purity & Identity) solvent_removal->final_qc

Caption: A general workflow for conjugate purification and analysis.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol provides a starting point for purifying conjugates where hydrophobicity is the primary differentiating factor.

  • Column and Mobile Phase Selection:

    • Column: A C18 or C8 preparative column is a common starting point.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Method Development (Analytical Scale):

    • First, develop an effective separation method on an analytical scale (e.g., on a 4.6 mm ID column).

    • Run a broad scouting gradient (e.g., 5-95% Mobile Phase B over 20-30 minutes) to determine the approximate elution time of your conjugate.

    • Optimize the gradient around the elution point of the desired product to maximize resolution from impurities. A shallower gradient is generally better.[10]

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 3-5 column volumes.

    • Dissolve the crude sample in a minimal amount of a solvent compatible with the initial mobile phase (e.g., DMSO or the mobile phase itself). Ensure it is fully dissolved and filter through a 0.22 or 0.45 µm filter.

    • Inject the sample onto the column.

    • Run the optimized preparative gradient.

    • Collect fractions based on the UV chromatogram, collecting the peak corresponding to the desired product.

  • Analysis and Recovery:

    • Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified conjugate as a solid.

References

improving the efficiency of N-Benzyl-N-bis(PEG3-acid) coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of N-Benzyl-N-bis(PEG3-acid). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conjugation of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyl-N-bis(PEG3-acid) and what are its primary applications?

N-Benzyl-N-bis(PEG3-acid) is a branched polyethylene (B3416737) glycol (PEG) linker. It features a central nitrogen atom protected by a benzyl (B1604629) group and two arms, each terminating in a carboxylic acid. The PEG3 spacers enhance water solubility of the final conjugate.[1] Its primary use is in bioconjugation and drug delivery, often as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] The benzyl group can be removed via hydrogenolysis to reveal a secondary amine, while the two carboxylic acid groups can be coupled to primary amines on target molecules using standard activation methods.[1]

Q2: My standard EDC/NHS coupling reaction with N-Benzyl-N-bis(PEG3-acid) is giving low yields. What are the likely causes?

Several factors could contribute to low yields in EDC/NHS coupling reactions:

  • Hydrolysis of Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive. It is critical to use fresh, anhydrous reagents and solvents.[3]

  • Incorrect pH: The activation of the carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling to the amine is most efficient at a pH of 7.2-8.0.[3][4][5]

  • Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target amine, reducing conjugation efficiency.[3][4][6] Use non-amine-containing buffers like PBS, MES, or HEPES.[4][6]

  • Steric Hindrance: The branched nature of the N-Benzyl-N-bis(PEG3-acid) might cause steric hindrance, making it difficult for the activated carboxylic acid to access the amine on a bulky substrate.

  • Suboptimal Stoichiometry: An insufficient molar excess of the activating agents or the PEG linker can lead to incomplete reactions.[3]

Q3: What are the best coupling agents to use for this dicarboxylic acid linker?

While EDC/NHS is common, for sterically hindered or challenging couplings, more potent activating agents may be necessary.[7] Consider using phosphonium (B103445) or uronium-based reagents such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These reagents can form highly reactive esters that may overcome steric barriers more effectively.[7]

Q4: How can I monitor the progress of my coupling reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the identity of the product and identify any side products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the starting materials and the product, thereby determining the reaction conversion.[8][9] For PEGylated compounds that lack a strong chromophore, a charged aerosol detector (CAD) can be beneficial.[8]

Q5: What are the common challenges in purifying the final PEGylated conjugate?

Purification of PEGylated molecules can be difficult due to their tendency to be amphipathic and sometimes poorly soluble.[10]

  • Size Exclusion Chromatography (SEC): Effective for separating the PEGylated product from smaller molecules like excess reagents and byproducts.[]

  • Ion-Exchange Chromatography (IEX): Can separate molecules based on charge differences. Since PEGylation can shield surface charges, this technique can be used to separate species with different degrees of PEGylation.[9][][12]

  • Reverse-Phase Chromatography (RPC): Often used, but PEGylated compounds can streak or show poor peak shape. Using solvent systems like chloroform/methanol or DCM/methanol can sometimes improve separation.[10]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from larger PEGylated proteins or nanoparticles.[3][][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the coupling of N-Benzyl-N-bis(PEG3-acid).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive EDC or NHS due to moisture.[3] 2. Incorrect pH for activation or coupling.[3][4] 3. Presence of primary amines in the buffer (e.g., Tris).[3][6] 4. Insufficient activation time. 5. Steric hindrance.[7]1. Use fresh, anhydrous reagents and solvents. Allow reagents to warm to room temperature before opening to prevent condensation.[3] 2. For two-step protocols, ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0.[3][4] 3. Perform a buffer exchange to an amine-free buffer (e.g., PBS, MES, HEPES).[4][6] 4. Increase activation time (typically 15-30 minutes at room temperature).[14] 5. Switch to a more potent coupling agent like HATU or HBTU.[7]
Formation of N-acylurea Side Product Rearrangement of the O-acylisourea intermediate formed during EDC activation.[15]1. Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rearrangement. 2. Use a two-step protocol: activate the carboxylic acid with EDC/NHS first, then add the amine-containing molecule. This minimizes the concentration of the unstable O-acylisourea intermediate.[16]
Product Precipitation During Reaction 1. High concentration of reactants. 2. Low solubility of the PEGylated product in the reaction solvent.1. Perform the reaction at a lower concentration. 2. Add a co-solvent (e.g., DMSO, DMF) to improve the solubility of all components.[4][17]
Difficulty in Purifying the Final Product 1. Streaking or poor separation on silica (B1680970) gel chromatography.[10] 2. Co-elution of product with unreacted starting material or side products.1. For column chromatography, consider using a solvent system like chloroform-methanol or DCM-methanol, which can improve peak shape for PEG compounds.[10] 2. Employ alternative purification methods such as size exclusion chromatography (SEC) or preparative HPLC.[] 3. For larger biomolecules, dialysis or tangential flow filtration can be effective for removing small molecule impurities.[][13]
Incomplete Reaction (Both Starting Materials Present) 1. Insufficient molar excess of the coupling partner. 2. Short reaction time. 3. Inefficient mixing.1. Increase the molar excess of the amine-containing molecule or the activated PEG linker. A 10-20 fold molar excess of the linker is a common starting point for protein conjugations.[3] 2. Extend the reaction time (e.g., overnight at 4°C).[14] 3. Ensure vigorous and uniform stirring throughout the reaction.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling to an Amine-Containing Molecule

This protocol is recommended to minimize side reactions such as the formation of N-acylurea.[16]

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0 (amine-free)

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

Procedure:

  • Activation of Carboxylic Acids: a. Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent) in Activation Buffer. A small amount of DMF or DMSO can be used to aid dissolution. b. Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution. (Using a slight excess for each of the two carboxylic acid groups). c. Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling to Amine: a. In a separate vial, dissolve the amine-containing molecule in Coupling Buffer. b. Add the activated N-Benzyl-N-bis(PEG3-NHS ester) solution from step 1c to the amine solution. c. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.

  • Quenching: a. Add Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. b. Stir for an additional 15-30 minutes.

  • Purification: a. Purify the conjugate using an appropriate method such as size exclusion chromatography, ion-exchange chromatography, or dialysis to remove excess reagents and byproducts.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical data to illustrate the effect of different parameters on coupling efficiency.

Table 1: Effect of Coupling Agent on Product Yield

Coupling Agent (2.2 eq)Base (4 eq)SolventTime (h)Temperature (°C)Yield (%)
EDC/NHSDIPEADMF162565
HBTUDIPEADMF42585
HATUDIPEADMF22592
PyBOPDIPEADMF42588

Table 2: Effect of pH on Coupling Efficiency (Two-Step EDC/NHS)

Activation pHCoupling pHRelative Yield (%)
4.07.570
5.07.595
6.07.588
5.06.560
5.08.590 (increased hydrolysis)

Visualizations

G cluster_workflow Experimental Workflow for Two-Step EDC/NHS Coupling prep Prepare Solutions - PEG-linker in Activation Buffer - Amine in Coupling Buffer activation Activation Step Add EDC and NHS to PEG-linker (pH 4.5-6.0, 15-30 min) prep->activation 1 coupling Coupling Step Combine activated PEG with amine (pH 7.2-8.0, 2-16h) activation->coupling 2 quench Quench Reaction Add Tris or Glycine buffer coupling->quench 3 purify Purification (SEC, IEX, or Dialysis) quench->purify 4 analysis Analysis (LC-MS, HPLC) purify->analysis 5

Caption: A generalized workflow for the two-step EDC/NHS coupling reaction.

G cluster_troubleshooting Troubleshooting Logic for Low Coupling Yield start Low Yield Observed? check_reagents Reagents & Solvents Anhydrous? start->check_reagents check_ph Reaction pH Correct? check_reagents->check_ph Yes solution_reagents Use fresh, anhydrous reagents/solvents. check_reagents->solution_reagents No check_buffer Buffer Amine-Free? check_ph->check_buffer Yes solution_ph Adjust pH: Activation: 4.5-6.0 Coupling: 7.2-8.0 check_ph->solution_ph No check_potency Steric Hindrance Suspected? check_buffer->check_potency Yes solution_buffer Buffer exchange to PBS, MES, or HEPES. check_buffer->solution_buffer No solution_potency Use stronger coupling agent (HATU, HBTU). check_potency->solution_potency Yes success Yield Improved check_potency->success No solution_reagents->success solution_ph->success solution_buffer->success solution_potency->success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

challenges in benzyl group deprotection and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzyl (B1604629) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear guidance on overcoming them.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during benzyl group deprotection?

A1: The primary challenges include incomplete or slow reactions, catalyst poisoning (especially in catalytic hydrogenolysis), and lack of chemoselectivity, where other functional groups in the molecule are unintentionally modified. For instance, standard catalytic hydrogenation can also reduce alkenes, alkynes, nitro groups, and azides.[1] Strong acidic or basic conditions required for some methods can also be incompatible with sensitive substrates.[2][3]

Q2: How do I choose the right deprotection method for my substrate?

A2: The choice of deprotection method depends on the stability of your substrate and the presence of other functional groups.

  • Catalytic hydrogenolysis (H₂/Pd/C) is a clean and common method but is not suitable for substrates with other reducible functional groups.[4]

  • Catalytic transfer hydrogenation (CTH) offers a safer alternative to using hydrogen gas and can sometimes provide better selectivity.[1][5]

  • Acid-catalyzed cleavage (e.g., with TFA or HBr) is an option for substrates sensitive to hydrogenation but stable in strong acid.[1][6]

  • Oxidative deprotection (e.g., with DDQ or ozone) is useful for substrates that are sensitive to reductive conditions.[2][7][8]

Q3: My catalytic hydrogenation reaction is slow or has stalled. What could be the cause?

A3: Several factors can lead to a sluggish or incomplete hydrogenation reaction:

  • Catalyst Inactivity: The catalyst may be old or deactivated. Using a fresh batch is recommended.[1]

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) and some nitrogen-containing heterocycles.[1][9]

  • Product Inhibition: The deprotected amine product can sometimes inhibit the catalyst.[10]

  • Poor Substrate Solubility: If the substrate is not well-dissolved in the reaction solvent, the reaction rate will be limited.

Q4: How can I avoid catalyst poisoning?

A4: If catalyst poisoning is suspected, especially from sulfur-containing compounds, consider the following:

  • Use a more robust catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more resistant to poisoning than Pd/C.[1]

  • Increase catalyst loading: A higher amount of catalyst may be required to drive the reaction to completion.

  • Use an alternative deprotection method: Oxidative or acidic deprotection methods are not susceptible to sulfur poisoning.

  • Acidic Conditions for N-Benzyl Deprotection: For the deprotection of N-benzyl groups, running the reaction in an acidified solution (e.g., with HCl in ethanol) can prevent the free amine from poisoning the catalyst.[10][11]

Q5: How can I selectively deprotect a benzyl group in the presence of other reducible functional groups like alkenes or alkynes?

A5: Achieving chemoselectivity can be challenging with standard catalytic hydrogenolysis.[12] However, several strategies can be employed:

  • Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can limit the availability of hydrogen and sometimes offer better selectivity.[1][2]

  • Triethylsilane and Palladium Chloride: This combination has been shown to be compatible with a variety of easily reducible functional groups such as alkenes and aryl chlorides.[13]

  • Oxidative Deprotection: Methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are orthogonal to hydrogenation and will not affect reducible groups.[2][14]

Troubleshooting Guides

Issue 1: Incomplete Catalytic Hydrogenolysis

Question: My benzyl deprotection using Pd/C and H₂ gas is incomplete, even after a prolonged reaction time. How can I troubleshoot this?

Answer: An incomplete reaction can be due to several factors. Follow this troubleshooting workflow:

Troubleshooting_Hydrogenolysis start Incomplete Hydrogenolysis Reaction check_catalyst 1. Check Catalyst Activity start->check_catalyst check_hydrogen 2. Ensure Proper Hydrogen Delivery check_catalyst->check_hydrogen No sol_catalyst Solution: Use a fresh batch of catalyst. check_catalyst->sol_catalyst Is catalyst old or discolored? check_solvent 3. Evaluate Solvent and Solubility check_hydrogen->check_solvent No sol_hydrogen Solution: Check for leaks. Purge the system thoroughly with H₂. Increase H₂ pressure if necessary. check_hydrogen->sol_hydrogen Is the system properly sealed? Is there sufficient H₂ pressure? check_poisoning 4. Suspect Catalyst Poisoning? check_solvent->check_poisoning No sol_solvent Solution: Change to a solvent in which the substrate is more soluble. Increase reaction temperature if substrate stability allows. check_solvent->sol_solvent Is the substrate fully dissolved? sol_poisoning Solution: Increase catalyst loading. Switch to an alternative deprotection method (e.g., oxidative or acidic). check_poisoning->sol_poisoning Does the substrate contain sulfur or certain nitrogen heterocycles?

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: Unwanted Side Reactions with Acid-Sensitive Substrates

Question: I am trying to deprotect a benzyl ether, but my starting material is degrading under the reaction conditions. What are my options?

Answer: If your substrate is sensitive to the deprotection conditions, consider using milder reagents or a different strategy altogether.

Troubleshooting_Side_Reactions start Substrate Degradation During Deprotection check_method Current Deprotection Method start->check_method acid_path acid_path check_method->acid_path Acidic Conditions reductive_path reductive_path check_method->reductive_path Reductive Conditions oxidative_path oxidative_path check_method->oxidative_path Oxidative Conditions sol_acid sol_acid acid_path->sol_acid Solution: Use a milder acid (e.g., formic acid). Use a Lewis acid (e.g., BF₃·OEt₂). Switch to a non-acidic method. sol_reductive sol_reductive reductive_path->sol_reductive Solution: Use catalytic transfer hydrogenation for better selectivity. Consider oxidative deprotection. sol_oxidative sol_oxidative oxidative_path->sol_oxidative Solution: Ensure the substrate is stable to oxidation. Consider reductive deprotection.

Caption: Decision tree for addressing substrate degradation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various benzyl deprotection methods. Note that optimal conditions can be substrate-dependent.

Deprotection MethodReagents and ConditionsTypical Yield (%)Key Features
Catalytic Hydrogenolysis H₂, Pd/C, in solvents like EtOH, MeOH, THFHighMost common method; can be slow; may affect other reducible functional groups like alkenes or alkynes.[8][15]
Catalytic Transfer Hydrogenation Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, formic acid, ammonium (B1175870) formate)HighAvoids pressurized H₂; can be faster than hydrogenolysis; choice of donor can influence selectivity.[15]
Birch Reduction Na, NH₃ (l)VariableUseful when other reductive methods fail; harsh conditions.[3][5]
DDQ Oxidation 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂, H₂OGood to HighEffective for p-methoxybenzyl (PMB) ethers, but can also cleave benzyl ethers, sometimes requiring photoirradiation.[2][7][15]
Acid-Catalyzed Cleavage TFA, Acetic Acid, Formic Acid, HClHighWidely applicable; mild acids like acetic or formic acid can be used for sensitive substrates.[6][15]
Oxidative Deprotection with KBr/Oxone KBr, Oxone (2KHSO₅·KHSO₄·K₂SO₄), MeNO₂HighEffective for N-benzyl amides and O-benzyl ethers under mild conditions.[8][16]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This protocol describes a general procedure for O- or N-debenzylation using Pd/C and hydrogen gas.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% Pd)

  • Solvent (e.g., methanol (B129727), ethanol, ethyl acetate)

  • Hydrogen gas supply

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Vacuum/hydrogen line

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (10-20 mL).

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask with a septum and connect it to a vacuum/hydrogen line.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified further if necessary.[17]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate (B1220265)

This protocol provides a convenient alternative to using hydrogen gas.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography.[6]

Protocol 3: Oxidative Deprotection using DDQ with Photoirradiation

This method is suitable for substrates sensitive to hydrogenation.

Materials:

  • Benzyl-protected substrate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Acetonitrile (B52724) (MeCN)

  • Water

  • Reaction vessel suitable for photoirradiation

  • Long-wavelength UV lamp (e.g., 365 nm)

  • Magnetic stir bar

Procedure:

  • Dissolve the benzyl ether (1.0 eq) in a mixture of acetonitrile and water (e.g., 18:1 v/v).

  • Add DDQ (1.5 - 2.0 eq).

  • Stir the mixture at room temperature while irradiating with a long-wavelength UV lamp.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7][14]

References

N-Benzyl-N-bis(PEG3-acid) stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Benzyl-N-bis(PEG3-acid) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Benzyl-N-bis(PEG3-acid) in solution?

A1: The stability of N-Benzyl-N-bis(PEG3-acid) in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains several functional groups that can be susceptible to degradation under suboptimal conditions: the PEG ether linkages, the tertiary amine, and the terminal carboxylic acids.

Q2: What are the potential degradation pathways for N-Benzyl-N-bis(PEG3-acid)?

A2: The main degradation pathways include:

  • Oxidation of the PEG chains: This is a common issue with polyethylene (B3416737) glycols, leading to chain cleavage and the formation of aldehydes, formates, and carboxylic acids.[1][2][3] This process can be accelerated by heat, light, and the presence of transition metals.[4]

  • Oxidation of the Benzylamine (B48309) Moiety: The benzylamine group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde (B42025) and other byproducts.[5][6]

  • Hydrolysis of Linkages (in conjugates): While the ether bonds in the PEG chain are generally stable to hydrolysis, if the N-Benzyl-N-bis(PEG3-acid) is conjugated to other molecules via ester bonds, these linkages can be susceptible to hydrolysis, especially at non-neutral pH.[4]

Q3: How should I store N-Benzyl-N-bis(PEG3-acid) to ensure its long-term stability?

A3: For optimal long-term stability, N-Benzyl-N-bis(PEG3-acid) should be stored as a solid at -20°C, protected from light and moisture.[7][8] Once in solution, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods.[4] Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving N-Benzyl-N-bis(PEG3-acid)?

A4: N-Benzyl-N-bis(PEG3-acid) is soluble in aqueous solutions, as well as organic solvents like DMSO and DMF.[7][8] For aqueous buffers, it is advisable to use non-amine-containing buffers such as PBS at a pH range of 6.5-8.5 for most applications to avoid unwanted reactions with the carboxylic acid groups.[4][9]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yield in Conjugation Reactions

If you are experiencing poor results when using N-Benzyl-N-bis(PEG3-acid) in conjugation reactions (e.g., EDC/NHS coupling), consider the following:

Potential Cause Troubleshooting Step
Degradation of N-Benzyl-N-bis(PEG3-acid) Use freshly prepared solutions. Ensure proper storage of the solid compound and solutions.
Inactive EDC or NHS Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent moisture condensation.[10]
Incorrect pH Ensure the activation of the carboxylic acid with EDC/NHS is performed in a slightly acidic buffer (pH 4.5-6.0). The subsequent conjugation to an amine should be carried out at a pH of 7.2-8.0.[10]
Presence of Primary Amines in Buffer Avoid using buffers that contain primary amines, such as Tris, as they will compete with your target molecule for reaction with the activated carboxylic acid.[10]
Hydrolysis of NHS ester Perform the conjugation step immediately after the activation of the carboxylic acid with EDC/NHS, as the NHS ester is susceptible to hydrolysis.[10]
Issue 2: Appearance of Unexpected Peaks in Analytical Characterization (e.g., HPLC, LC-MS)

Unexpected peaks may indicate the presence of impurities or degradation products.

Potential Cause Troubleshooting Step
Oxidative Degradation Prepare solutions using degassed buffers to minimize dissolved oxygen. Store solutions under an inert gas atmosphere (e.g., argon or nitrogen). Protect solutions from light by using amber vials or wrapping them in foil.[4]
Contamination with Transition Metals Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffer to sequester any contaminating metal ions that can catalyze oxidation.[4]
Reaction with Buffer Components Ensure that the buffer components are not reactive with the linker. For example, avoid primary amine-containing buffers if you are working with the activated carboxylic acid.

Stability Data Summary

Condition Potential Effect on Stability Recommendation
High Temperature (> 30°C) Can accelerate oxidative degradation of PEG chains.[4]Store solutions at recommended low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Extreme pH (< 6 or > 9) May promote hydrolysis if the linker is part of an ester-containing conjugate. Can affect the protonation state and reactivity of the amine and carboxylic acids.Maintain a pH between 6.5 and 8.5 for most applications.[4]
Exposure to Oxygen Promotes oxidative degradation of the PEG backbone.[4]Use degassed buffers and store solutions under an inert gas atmosphere.
Presence of Metal Ions Can catalyze oxidative degradation.[4]Use high-purity reagents and consider the use of a chelator like EDTA.
Exposure to Light Can induce photo-oxidation.[4]Protect solutions from light by using amber vials or covering them with foil.

Experimental Protocols

Protocol: General Procedure for EDC/NHS Coupling of N-Benzyl-N-bis(PEG3-acid) to a Primary Amine

This protocol provides a general guideline for the conjugation of N-Benzyl-N-bis(PEG3-acid) to a protein or other amine-containing molecule. Optimization of reactant ratios and reaction times may be necessary.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-Benzyl-N-bis(PEG3-acid) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, dissolve N-Benzyl-N-bis(PEG3-acid) in the Activation Buffer.

    • Add a molar excess of EDC and NHS (typically 1.2-1.5 equivalents of each relative to the carboxylic acid groups).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated N-Benzyl-N-bis(PEG3-acid) solution to the amine-containing solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

Visualizations

G cluster_storage Storage and Handling cluster_degradation Potential Degradation Pathways Solid Solid Compound (-20°C, desiccated) StockSolution Stock Solution (DMSO/DMF, -20°C) Solid->StockSolution Dissolve WorkingSolution Working Solution (Aqueous Buffer) StockSolution->WorkingSolution Dilute Oxidation Oxidation (PEG & Benzylamine) WorkingSolution->Oxidation Hydrolysis Hydrolysis (of conjugates) WorkingSolution->Hydrolysis

Caption: Logical relationship between storage, handling, and potential degradation pathways.

G Start Low Conjugation Yield CheckReagents Check Reagent Activity (EDC/NHS) Start->CheckReagents CheckpH Verify Buffer pH Start->CheckpH CheckBufferComp Check for Amine Buffers Start->CheckBufferComp CheckLinker Assess Linker Integrity Start->CheckLinker UseFresh Use Fresh Reagents CheckReagents->UseFresh AdjustpH Adjust pH (Activation: 4.5-6.0, Conjugation: 7.2-8.0) CheckpH->AdjustpH SwitchBuffer Switch to Non-Amine Buffer (e.g., PBS, MES) CheckBufferComp->SwitchBuffer UseFreshLinker Use Freshly Prepared Linker Solution CheckLinker->UseFreshLinker

Caption: Troubleshooting workflow for low conjugation yield.

G Step1 Step 1: Activation Dissolve N-Benzyl-N-bis(PEG3-acid) in Activation Buffer (pH 4.5-6.0) Step2 Step 2: Add Activators Add EDC and NHS Step1->Step2 Step3 Step 3: Incubation Incubate for 15-30 min at RT Step2->Step3 Step4 Step 4: Conjugation Add activated linker to amine in Coupling Buffer (pH 7.2-8.0) Step3->Step4 Step5 Step 5: Reaction Incubate for 2h at RT or overnight at 4°C Step4->Step5 Step6 Step 6: Quenching & Purification Stop reaction and purify conjugate Step5->Step6

Caption: Experimental workflow for EDC/NHS conjugation.

References

Navigating the Solubility of N-Benzyl-N-bis(PEG3-acid) Conjugates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghái, China - Researchers and drug development professionals working with N-Benzyl-N-bis(PEG3-acid) conjugates now have a dedicated resource for managing solubility challenges. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate smoother experimental workflows and formulation development. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chains in N-Benzyl-N-bis(PEG3-acid) is designed to enhance the aqueous solubility of conjugated molecules.[1][2][] However, factors such as the presence of the hydrophobic benzyl (B1604629) group, the charge state of the terminal carboxylic acids, and the overall concentration can lead to solubility issues. This guide addresses these specific challenges to support scientists in achieving optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-Benzyl-N-bis(PEG3-acid) and its conjugates?

A1: N-Benzyl-N-bis(PEG3-acid) is a branched PEG linker designed to be soluble in aqueous solutions as well as a range of organic solvents.[1][4] The two PEG3 chains contribute to its hydrophilicity, while the benzyl group introduces a degree of hydrophobicity. The terminal carboxylic acids mean that its aqueous solubility is highly pH-dependent.[5][6] Generally, in its deprotonated (salt) form at neutral to alkaline pH, it will exhibit higher aqueous solubility. In its protonated (acid) form at acidic pH, it will be more soluble in organic solvents. Conjugation to other molecules will alter these properties based on the hydrophobicity/hydrophilicity of the conjugated partner.

Q2: I am observing precipitation of my N-Benzyl-N-bis(PEG3-acid) conjugate in an aqueous buffer. What are the likely causes and how can I resolve this?

A2: Precipitation in aqueous buffers is a common issue and can be attributed to several factors:

  • pH: The conjugate is likely to be less soluble at acidic pH where the carboxylic acid groups are protonated.[6] Ensure your buffer pH is neutral or slightly alkaline (pH 7.0-8.5) to maintain the carboxylates in their more soluble, deprotonated state.

  • Concentration: High concentrations of the conjugate can lead to aggregation and precipitation, even if the PEG chains are present to enhance solubility.[] Try working with more dilute solutions.

  • Ionic Strength: The presence of salts can impact solubility. While moderate salt concentrations can sometimes improve solubility, high concentrations can lead to a "salting-out" effect. Consider optimizing the salt concentration of your buffer.

  • Temperature: Temperature can influence solubility, though the effect can be compound-specific.[5] For some carboxylic acids, increasing the temperature can improve solubility.

Q3: Which organic solvents are recommended for dissolving N-Benzyl-N-bis(PEG3-acid) and its conjugates?

A3: Based on data for structurally similar compounds, N-Benzyl-N-bis(PEG3-acid) and its conjugates are expected to be soluble in polar aprotic solvents. Common choices include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) These solvents are particularly useful when the carboxylic acid groups are in their protonated form.[6]

Q4: Can I use co-solvents to improve the aqueous solubility of my conjugate?

A4: Yes, using a water-miscible organic co-solvent can be an effective strategy.[] Small amounts of DMSO, DMF, or ethanol (B145695) can be added to the aqueous buffer to increase the solubility of a hydrophobic conjugate. It is recommended to start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for any negative effects on the stability or activity of your conjugate.

Q5: How can I detect and characterize aggregation of my N-Benzyl-N-bis(PEG3-acid) conjugate?

A5: Aggregation can be a concern with PEGylated molecules.[] Several biophysical techniques can be used to detect and characterize aggregates:

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique to determine the size distribution of particles in a solution, making it ideal for detecting the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The appearance of early-eluting peaks can indicate the presence of soluble high-molecular-weight aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of insoluble aggregates or turbidity.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with N-Benzyl-N-bis(PEG3-acid) conjugates.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dissolution in aqueous buffer pH is too low, leading to protonation of carboxylic acids.Adjust the pH of the buffer to a neutral or slightly alkaline range (7.0-8.5). Use a buffer with sufficient buffering capacity.
Concentration is too high.Prepare a more dilute solution of the conjugate.
Inappropriate ionic strength.Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal level for solubility.
Cloudiness or turbidity in solution Formation of insoluble aggregates.Centrifuge the sample to pellet the insoluble material. Analyze the supernatant for the concentration of the soluble conjugate. Consider the troubleshooting steps for precipitation.
Temperature-dependent precipitation.Try gently warming the solution. If solubility improves, the compound may have a Krafft point.[5]
Difficulty dissolving lyophilized powder The powder may be in the less soluble protonated form.Attempt to dissolve the powder in a small amount of a suitable organic solvent (e.g., DMSO, DMF) first, and then slowly add the aqueous buffer.[9]
The conjugate has formed insoluble aggregates during lyophilization.Consider optimizing the lyophilization protocol, for example, by including cryoprotectants.[10][11]
Phase separation (oiling out) The conjugate is highly hydrophobic and has limited aqueous solubility.Increase the amount of organic co-solvent in the aqueous buffer. Consider formulation strategies such as using surfactants or creating a solid dispersion.

Quantitative Solubility Data

Solvent System Expected Solubility Comments
Water (pH 3-5) LowCarboxylic acids are protonated, increasing hydrophobicity.[6]
Water (pH 7-8.5) Moderate to HighCarboxylic acids are deprotonated and in the more soluble salt form.[6]
Phosphate Buffered Saline (PBS, pH 7.4) Moderate to HighSimilar to neutral water, but the presence of salts may influence solubility.
Dimethyl sulfoxide (DMSO) HighA polar aprotic solvent capable of dissolving a wide range of compounds.[6]
N,N-Dimethylformamide (DMF) HighAnother effective polar aprotic solvent.[6]
Dichloromethane (DCM) ModerateA less polar organic solvent; solubility may depend on the conjugate.[6]
Ethanol ModerateA polar protic solvent; can be a useful co-solvent.
Acetonitrile ModerateOften used in reversed-phase chromatography; can be a useful co-solvent.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of an N-Benzyl-N-bis(PEG3-acid) conjugate in a specific aqueous buffer.

Materials:

  • N-Benzyl-N-bis(PEG3-acid) conjugate (lyophilized powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • Syringes and syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the lyophilized conjugate to a microcentrifuge tube. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the aqueous buffer (e.g., 1 mL) to the tube.

  • Seal the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

  • Equilibrate the mixture for 24-48 hours to ensure it reaches saturation.

  • After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe, avoiding the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Prepare a series of dilutions of the clear filtrate in the same aqueous buffer.

  • Analyze the diluted samples using a validated analytical method to determine the concentration of the conjugate.

  • Calculate the solubility of the conjugate in the original undiluted filtrate, taking into account the dilution factors.

Protocol 2: Enhancing Solubility with a Co-solvent

This protocol describes a general method for using a co-solvent to improve the solubility of a problematic conjugate.

Materials:

  • N-Benzyl-N-bis(PEG3-acid) conjugate

  • Aqueous buffer of choice

  • Water-miscible organic co-solvent (e.g., DMSO, ethanol)

  • Vortex mixer

Procedure:

  • If starting with a lyophilized powder, first attempt to dissolve a known amount in a small volume of the pure co-solvent.

  • Once dissolved, slowly add the aqueous buffer to the co-solvent solution while vortexing. Add the buffer in small aliquots to avoid shocking the solution and causing precipitation.

  • If starting with a pre-made solution that is showing signs of precipitation, add the co-solvent dropwise while vortexing until the solution becomes clear.

  • The final concentration of the co-solvent should be kept as low as possible while maintaining the solubility of the conjugate. A final concentration of 5-20% (v/v) is a typical range.

  • Always perform a stability check on your conjugate in the final buffer/co-solvent mixture to ensure its integrity and activity are not compromised.

Visualizing Experimental Workflows and Concepts

To further clarify key processes and relationships in managing the solubility of N-Benzyl-N-bis(PEG3-acid) conjugates, the following diagrams are provided.

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue (Precipitation/Cloudiness) check_ph Check pH of Solution start->check_ph ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Adjust pH to 7.0-8.5 ph_low->adjust_ph Yes check_conc Check Concentration ph_low->check_conc No end_soluble End: Soluble Conjugate adjust_ph->end_soluble conc_high Is Concentration High? check_conc->conc_high dilute Dilute the Solution conc_high->dilute Yes add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) conc_high->add_cosolvent No dilute->end_soluble optimize_formulation Consider Advanced Formulation (e.g., Surfactants, Lyophilization) add_cosolvent->optimize_formulation optimize_formulation->end_soluble

Caption: A logical workflow for troubleshooting common solubility issues.

Caption: Key factors that modulate the solubility of the conjugates.

G cluster_4 Aggregation Detection Workflow sample Conjugate Solution with Suspected Aggregation dls Dynamic Light Scattering (DLS) (Initial Screening) sample->dls sec Size Exclusion Chromatography (SEC) (Quantification & Separation) sample->sec uv_vis UV-Vis Spectroscopy (Turbidity Measurement) sample->uv_vis analysis Data Analysis: - Particle Size Distribution - Presence of HMW Species - Absorbance at 350-600 nm dls->analysis sec->analysis uv_vis->analysis result Characterization of Aggregates: Size, Quantity, and Nature analysis->result

Caption: A typical workflow for the detection and characterization of aggregates.

References

Technical Support Center: N-Benzyl-N-bis(PEG3-acid) Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals on scaling up reactions involving N-Benzyl-N-bis(PEG3-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-Benzyl-N-bis(PEG3-acid) and what are its primary applications?

N-Benzyl-N-bis(PEG3-acid) is a versatile linker molecule featuring a central nitrogen atom protected by a benzyl (B1604629) group and two hydrophilic polyethylene (B3416737) glycol (PEG) arms, each terminated with a carboxylic acid.[1][2] The PEG linkers enhance the water solubility of the molecule.[1][2] The terminal carboxylic acids can readily react with primary amines to form stable amide bonds, making this reagent ideal for bioconjugation, drug delivery systems, and the development of PROTACs and other complex therapeutic molecules. The benzyl group can be removed via hydrogenolysis if the secondary amine functionality is required for subsequent synthetic steps.[1]

Q2: What are the main challenges when scaling up reactions with this reagent?

Scaling up reactions with N-Benzyl-N-bis(PEG3-acid) presents several common challenges:

  • Viscosity: Reaction mixtures containing high concentrations of PEGylated compounds can become viscous, leading to poor mixing and inefficient heat transfer.[3][4][5]

  • Heat Management: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to dissipate or apply heat. This can lead to localized hot spots and side reactions.[6]

  • Purification: The high polarity and low volatility of the product can make purification difficult. Standard purification techniques may need significant adaptation for larger scales.[7][8]

  • Reagent Addition: Controlling the rate of reagent addition is critical to maintain optimal temperature and concentration profiles.

  • Water Sensitivity: The carboxylic acid activation steps are often sensitive to moisture, which can be more challenging to control in larger reactors.

Q3: Which solvents are recommended for scale-up reactions?

Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO) are typically recommended. It is crucial to ensure the solvent can fully dissolve all reactants to maintain a homogeneous reaction mixture.[9] Ensure that the solvent is of high purity and low water content to prevent side reactions, especially during the carboxylic acid activation step.

Q4: How does the PEG component affect the reaction and product properties?

The PEG chains significantly increase the hydrophilicity and apparent size of the resulting conjugate.[10] This can improve the solubility and pharmacokinetic properties of a therapeutic molecule.[10][11] However, the flexibility and size of the PEG chains can also introduce steric hindrance, potentially slowing down reaction rates compared to smaller molecules.[9] While PEGylation is often used to reduce immunogenicity, it is important to note that anti-PEG antibodies can exist, which may impact the efficacy and safety of the final product.[12][13][14]

Troubleshooting Guides

Issue 1: Low or Incomplete Amide Coupling Reaction Yield
Possible Cause Troubleshooting Step Details
Inefficient Carboxylic Acid Activation Use a more potent coupling agent.Standard carbodiimide (B86325) activators like EDC may be insufficient due to steric hindrance from the PEG chains.[9] Consider using HATU, HBTU, or TFFH, which are more effective for hindered couplings.[9]
Steric Hindrance Increase reaction temperature or use microwave heating.Providing more energy can help overcome the activation barrier caused by the bulky PEG arms.[9] Monitor for potential side reactions or product degradation at higher temperatures.
Presence of Moisture Ensure strictly anhydrous conditions.Use high-purity, dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can quench activated esters and hydrolyze coupling agents.
Suboptimal Stoichiometry Optimize the ratio of reactants.On a larger scale, a slight excess of the amine component or the coupling agent may be required to drive the reaction to completion. Perform small-scale experiments to determine the optimal ratio before proceeding with the full-scale reaction.
Issue 2: Difficulty with Product Purification
Possible Cause Troubleshooting Step Details
High Polarity of Product Utilize specialized chromatography techniques.Traditional normal-phase silica (B1680970) chromatography may not be effective. Consider using reverse-phase chromatography (e.g., with a C18 stationary phase) or Hydrophilic Interaction Liquid Chromatography (HILIC).[7][15] HILIC is particularly well-suited for separating highly polar compounds.[7]
Formation of N-acylurea byproduct Optimize reaction conditions and workup.This common byproduct from EDC coupling has similar polarity to the product.[16] Using HATU can prevent its formation. For workup, an acidic wash (e.g., with 5% citric acid) can sometimes help remove this impurity.
Product is an oil or wax, preventing crystallization Use alternative purification methods.If crystallization is not feasible, preparative HPLC is a highly effective method for obtaining high-purity material.[17] For very large scales, tangential flow filtration or specific precipitation/extraction procedures may need to be developed.
Residual Solvent Removal Employ high-vacuum drying with gentle heating.PEGylated compounds can be viscous oils that trap solvents. Drying on a high-vacuum line, potentially with gentle warming and co-evaporation with a suitable solvent (e.g., toluene), can help remove residual solvents.

Data Presentation: Impact of Scale-Up Parameters

The following tables present hypothetical data to illustrate the impact of key parameters when scaling an amide coupling reaction from lab to pilot scale.

Table 1: Effect of Stirring Rate and Baffling on Reaction Time

ScaleBatch Volume (L)Stirrer TypeStirring Rate (RPM)BafflingReaction Time (h)Purity (HPLC %)
Lab1Magnetic Stir Bar400None1896%
Lab1Overhead Stirrer200None1697%
Pilot50Impeller100Yes1298%
Pilot50Impeller50Yes2095%
Pilot50Impeller100No24+ (Incomplete)85%

Note: Efficient mixing is crucial for maintaining homogeneity and ensuring reactants interact effectively, reducing reaction time.[4]

Table 2: Effect of Temperature Control on Yield and Purity

ScaleBatch Volume (L)Temperature Control MethodSet Temp (°C)Max Temp Excursion (°C)Yield (%)Purity (HPLC %)
Lab1Oil Bath25± 192%97%
Pilot50Jacket Cooling25± 191%96%
Pilot50Jacket Cooling25± 875%88% (impurities noted)
Pilot50Jacket Cooling40± 288%94% (minor degradation)

Note: Poor heat transfer at larger scales can lead to temperature excursions, resulting in side reactions and lower purity.[6]

Experimental Protocols

Protocol: Scale-Up of Amide Coupling with a Primary Amine

This protocol describes a general procedure for coupling a primary amine to N-Benzyl-N-bis(PEG3-acid) at a 50 L scale using HATU as the coupling agent.

Materials:

  • N-Benzyl-N-bis(PEG3-acid) (1.0 eq)

  • Primary Amine (2.1 eq)

  • HATU (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (approx. 10 L / kg of limiting reagent)

  • 50 L Jacketed Glass Reactor with overhead stirring, baffles, temperature probe, and nitrogen inlet.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge N-Benzyl-N-bis(PEG3-acid) and anhydrous DMF to the reactor. Begin stirring to ensure complete dissolution.

  • Activation: Add HATU to the reactor. Once dissolved, slowly add DIPEA over 30-45 minutes while maintaining the internal temperature below 25°C using the reactor jacket. Stir the mixture for 1 hour at 25°C to ensure full activation of the carboxylic acids.

  • Amine Addition: In a separate vessel, dissolve the primary amine in anhydrous DMF. Add this solution to the reactor via an addition funnel over 1-2 hours. Maintain the internal temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at 25°C. Monitor the reaction progress by taking samples periodically for HPLC or LC-MS analysis until the starting material is consumed (typically 12-18 hours).

  • Workup:

    • Once complete, cool the reaction mixture to 10°C.

    • Slowly quench the reaction by adding water, keeping the temperature below 25°C.

    • Add ethyl acetate (B1210297) or another suitable extraction solvent.

    • Perform aqueous washes: first with 5% citric acid, then with saturated sodium bicarbonate, and finally with brine.

  • Isolation:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via large-scale preparative reverse-phase HPLC to yield the final product.

Visualizations

G prep Reactor Preparation (Clean, Dry, N2 Purge) charge Charge Reagents (Acid, DMF) prep->charge 1 activate Activate Carboxylic Acids (Add HATU, DIPEA) charge->activate 2 add_amine Add Amine Solution activate->add_amine 3 (Temp Control) react Reaction Monitoring (HPLC/LC-MS) add_amine->react 4 workup Aqueous Workup (Quench, Wash) react->workup 5 (Reaction Complete) isolate Isolate Crude Product (Solvent Removal) workup->isolate 6 purify Purification (Prep HPLC) isolate->purify 7 final Final Product purify->final 8

Caption: Experimental workflow for a scaled-up amide coupling reaction.

G start Low Product Yield Observed check_activation Check Activation Step: Incomplete? start->check_activation check_moisture Check for Moisture: Anhydrous Conditions? check_activation->check_moisture No action_reagent Solution: Use Stronger Coupling Agent (HATU) check_activation->action_reagent Yes check_mixing Check Mixing: Homogeneous? check_moisture->check_mixing No action_dry Solution: Use Dry Solvents & Inert Atmosphere check_moisture->action_dry Yes action_stir Solution: Increase Stir Rate / Improve Baffling check_mixing->action_stir Yes action_temp Also Consider: Increase Temperature check_mixing->action_temp No

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: N-Benzyl-N-bis(PEG3-acid) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the use of N-Benzyl-N-bis(PEG3-acid) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of N-Benzyl-N-bis(PEG3-acid) in PROTAC synthesis?

N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional linker used to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. Its key features are:

  • Two PEG3-acid arms: These provide two carboxylic acid groups for covalent attachment to amine-functionalized molecules, typically through amide bond formation. The PEG3 spacers enhance the solubility of the resulting PROTAC.[1][2]

  • A benzyl-protected central amine: The benzyl (B1604629) group serves as a protecting group for the secondary amine.[1][2] This allows for the selective reaction of the carboxylic acids first. The benzyl group can be subsequently removed, typically by hydrogenolysis, to reveal a secondary amine which can then be further functionalized if desired.[1][2]

Q2: What is the general workflow for using N-Benzyl-N-bis(PEG3-acid) to synthesize a PROTAC?

A common synthetic strategy involves a multi-step process:

  • Amide Coupling: The two carboxylic acid groups of the linker are coupled with an amine-containing molecule (either the warhead or the E3 ligase ligand). This is typically done using standard peptide coupling reagents.

  • Purification: The resulting intermediate is purified to remove any unreacted starting materials and coupling reagents.

  • Benzyl Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation to yield a secondary amine.

  • Second Coupling (if applicable): The newly exposed secondary amine can then be coupled to a second molecule, for instance, via reductive amination or other amine-reactive chemistry. However, a more common use for this linker is to create symmetric or homo-PROTACs where two identical molecules are attached to the acid groups.

Q3: My amide coupling reaction with N-Benzyl-N-bis(PEG3-acid) is showing low yield. What are the common causes?

Low yields in the amide coupling step are a frequent issue in PROTAC synthesis.[3] Potential causes include:

  • Inefficient activation of the carboxylic acids: The carboxylic acids of the linker need to be activated to react with amines.

  • Steric hindrance: The bulky nature of the warhead or E3 ligase ligand, combined with the structure of the linker, can impede the reaction.

  • Suboptimal reaction conditions: Incorrect choice of coupling reagents, base, solvent, or reaction temperature can lead to incomplete reactions.[3]

  • Poor quality of reagents: Degradation or impurities in the linker, amine, or coupling reagents can negatively impact the reaction efficiency.

Q4: I am having difficulty purifying my PROTAC intermediate after coupling with N-Benzyl-N-bis(PEG3-acid). What purification strategies are recommended?

The polyethylene (B3416737) glycol (PEG) chains in the linker significantly increase the polarity of the molecule, which can make purification challenging.[3]

  • Normal-phase chromatography (silica gel): PEG-containing compounds often streak or adhere strongly to silica (B1680970) gel, leading to poor separation and low recovery.

  • Reverse-phase preparative HPLC (RP-HPLC): This is the preferred method for purifying polar molecules like PEGylated PROTACs. A gradient of water/acetonitrile or water/methanol (B129727), often with 0.1% TFA or formic acid, can provide good separation.

Q5: What are the best conditions for removing the N-benzyl group?

The N-benzyl group is typically removed by catalytic hydrogenolysis.[1] Common conditions involve:

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst.

  • Hydrogen source: This can be hydrogen gas (H2) at atmospheric or elevated pressure, or a transfer hydrogenation reagent like ammonium (B1175870) formate.

  • Solvent: Protic solvents like methanol or ethanol (B145695) are commonly used. Incomplete deprotection can occur due to catalyst poisoning by the amine product or insufficient hydrogen pressure. Adding a mild acid can sometimes prevent catalyst poisoning.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or no product formation during amide coupling 1. Inefficient carboxylic acid activation.2. Steric hindrance between coupling partners.3. Suboptimal reaction conditions (solvent, base, temperature).4. Degradation of starting materials.1. Use a more potent coupling reagent (e.g., HATU, HBTU, COMU).2. Increase the equivalents of the coupling reagent and base (typically 1.1-1.5 eq).3. Extend the reaction time and monitor by LC-MS.4. Gently heat the reaction (e.g., 40-50 °C), but monitor for side products.5. Ensure all reagents are anhydrous and of high purity.
Multiple side products observed by LC-MS after coupling 1. Self-polymerization of the linker (if one acid reacts with an amine on another linker molecule).2. Reaction with other functional groups on the warhead/E3 ligase ligand.3. Epimerization of chiral centers under harsh conditions.1. Use a slow addition of the activating agent to the reaction mixture.2. Protect other reactive functional groups on your binding molecules before coupling.3. Use coupling reagents known to minimize racemization, such as COMU, especially if chiral centers are present.
Incomplete N-benzyl deprotection 1. Catalyst poisoning by the product amine.2. Insufficient hydrogen pressure or poor stirring.3. Inactive or old catalyst.1. Add a stoichiometric amount of a mild acid (e.g., acetic acid) to protonate the product amine.2. Increase hydrogen pressure or use a more efficient stirring method to improve mass transfer.3. Use fresh, high-quality Pd/C catalyst. Increase catalyst loading if necessary.
Loss of product during workup and purification 1. High water solubility of the PEGylated PROTAC leading to loss in aqueous washes.2. Strong adhesion of the product to silica gel in normal-phase chromatography.1. Minimize aqueous washes or use saturated brine to reduce partitioning into the aqueous phase. Consider solid-phase extraction (SPE).2. Use reverse-phase preparative HPLC (RP-HPLC) for purification.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with N-Benzyl-N-bis(PEG3-acid)

This protocol describes the coupling of two equivalents of an amine-containing molecule (Amine-R) to N-Benzyl-N-bis(PEG3-acid).

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-R (e.g., amine-functionalized warhead or E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Benzyl-N-bis(PEG3-acid) (1.0 eq) in anhydrous DMF.

  • Add Amine-R (2.2 eq) to the solution.

  • In a separate vial, dissolve HATU (2.2 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (4.0 eq).

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC.

Protocol 2: General Procedure for N-Benzyl Deprotection by Catalytic Hydrogenation

Materials:

  • N-Benzylated PROTAC intermediate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H2) or Ammonium formate

Procedure (using H2 gas):

  • Dissolve the N-Benzylated PROTAC intermediate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Start PROTAC Synthesis amide_coupling Amide Coupling of N-Benzyl-N-bis(PEG3-acid) start->amide_coupling check_coupling LC-MS Analysis: Coupling Complete? amide_coupling->check_coupling troubleshoot_coupling Troubleshoot Coupling: - Check reagents - Optimize conditions - Change coupling agent check_coupling->troubleshoot_coupling No purification Purification of Intermediate check_coupling->purification Yes troubleshoot_coupling->amide_coupling check_purity LC-MS/NMR Analysis: Purity & Yield Acceptable? purification->check_purity troubleshoot_purification Troubleshoot Purification: - Switch to RP-HPLC - Optimize gradient check_purity->troubleshoot_purification No deprotection N-Benzyl Deprotection check_purity->deprotection Yes troubleshoot_purification->purification check_deprotection LC-MS Analysis: Deprotection Complete? deprotection->check_deprotection troubleshoot_deprotection Troubleshoot Deprotection: - Check catalyst - Increase H2 pressure - Add mild acid check_deprotection->troubleshoot_deprotection No final_purification Final Purification check_deprotection->final_purification Yes troubleshoot_deprotection->deprotection final_product Final PROTAC final_purification->final_product

Caption: A logical workflow for troubleshooting the synthesis of PROTACs using N-Benzyl-N-bis(PEG3-acid).

PROTAC Mechanism of Action

protac_moa cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI tags POI with Ub Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation mediates Recycling Recycling Degradation->Recycling releases Recycling->PROTAC

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

References

Technical Support Center: Optimizing N-Benzyl-N-bis(PEG3-acid) to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio of N-Benzyl-N-bis(PEG3-acid) to your protein of interest. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful and efficient conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the PEGylation process using N-Benzyl-N-bis(PEG3-acid).

Q1: What is the recommended starting molar ratio of N-Benzyl-N-bis(PEG3-acid) to protein?

The optimal molar ratio is highly dependent on the specific protein, including the number of available primary amines (lysine residues and the N-terminus), and the desired degree of PEGylation.[1][2] A common starting point for optimization is a 5- to 20-fold molar excess of the PEG linker to the protein.[3] However, empirical testing is crucial to determine the ideal ratio for your specific application.[1][2]

Q2: My conjugation efficiency is low. What are the potential causes and how can I improve it?

Low conjugation efficiency can stem from several factors. Below is a troubleshooting table to guide you through potential solutions.

Potential Cause Troubleshooting Steps
Inefficient Activation of PEG-acid Ensure a 2- to 5-fold molar excess of EDC and NHS to the N-Benzyl-N-bis(PEG3-acid) is used for efficient activation of the carboxylic acid groups.[1] Prepare fresh solutions of EDC and NHS immediately before use.[3]
Suboptimal Reaction pH The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 5.5-6.5.[3] The subsequent reaction of the activated PEG with the protein's primary amines is optimal at a pH of 7.2-8.0.[1][3] Ensure your buffers are set to the correct pH for each step.
Presence of Competing Primary Amines Use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the activated PEG linker.[1] Phosphate-buffered saline (PBS) or MES are suitable alternatives.[3]
Insufficient Reaction Time or Temperature Conjugation reactions can be performed for 2 hours at room temperature or overnight at 4°C.[3] If efficiency is low, consider extending the incubation time. Lower temperatures may require longer reaction times but can help maintain protein stability.[1]
Low Protein Concentration Reactions with dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the desired level of modification due to slower reaction kinetics.[2] A typical protein concentration to start with is 1-10 mg/mL.[3]

Q3: I'm observing protein aggregation or precipitation during my experiment. What should I do?

Protein aggregation is a common issue during PEGylation and can be caused by several factors.[4]

Potential Cause Troubleshooting Steps
High Degree of PEGylation An excessive number of attached PEG chains can alter the physicochemical properties of the protein, leading to aggregation.[2] Reduce the molar ratio of N-Benzyl-N-bis(PEG3-acid) to protein.[1]
Intermolecular Cross-linking Although N-Benzyl-N-bis(PEG3-acid) is designed for dual modification of a single protein, at high concentrations or with certain protein structures, it could potentially lead to cross-linking between protein molecules.[4] Try reducing the protein concentration.
Suboptimal Buffer Conditions Ensure the buffer composition and pH are suitable for maintaining the stability of your specific protein throughout the reaction.[1][4]
High Concentration of Organic Solvent If dissolving the PEG linker in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed 10%, as higher concentrations can denature the protein.[2]

Q4: How do I control the degree of PEGylation to achieve mono-PEGylated vs. multi-PEGylated products?

Controlling the degree of PEGylation is critical for producing a homogenous product.

  • To favor mono-PEGylation:

    • Decrease the molar ratio of N-Benzyl-N-bis(PEG3-acid) to protein.[1]

    • Reduce the reaction time to limit the extent of the reaction.[1]

    • Consider performing the reaction at a lower pH (around 7.0-7.5) to decrease the overall reactivity of lysine (B10760008) residues.[2][4]

  • To achieve a higher degree of PEGylation:

    • Increase the molar ratio of the PEG linker to the protein.

    • Increase the reaction time.

    • Perform the reaction at a slightly higher pH (e.g., 8.0-8.5) to increase the reactivity of lysine residues, though this may also increase heterogeneity.[2]

Q5: How can I confirm successful conjugation and determine the degree of PEGylation?

Several analytical techniques can be used to characterize your PEGylated protein:

Technique Purpose
SDS-PAGE To visualize a shift in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.[3]
Size-Exclusion Chromatography (SEC) To separate the larger PEGylated protein from smaller, unreacted reagents and to detect potential aggregation.[3]
Ion-Exchange Chromatography (IEX) PEGylation can alter the surface charge of a protein, allowing for the separation of native and PEGylated species.[3]
Mass Spectrometry (ESI-MS) To obtain an accurate mass of the conjugate, which allows for the precise determination of the number of PEG linkers attached per protein.[3]

Experimental Protocols

General Protocol for Protein Conjugation with N-Benzyl-N-bis(PEG3-acid)

This protocol provides a general guideline. Optimization for each specific protein and application is highly recommended.[3]

Materials:

  • Protein of Interest (in an amine-free buffer like PBS, pH 7.2-7.5)

  • N-Benzyl-N-bis(PEG3-acid)

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES, pH 5.5-6.5)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Preparation of Reagents:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer.[3]

    • Immediately before use, dissolve the N-Benzyl-N-bis(PEG3-acid) in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.[3]

  • Activation of N-Benzyl-N-bis(PEG3-acid):

    • In a microcentrifuge tube, combine the N-Benzyl-N-bis(PEG3-acid) solution with EDC and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[3]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[3] This step converts the carboxyl groups to amine-reactive NHS esters.[3]

  • Conjugation to Protein:

    • Add the activated PEG-linker solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, with a starting range of 5:1 to 20:1.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • To stop the conjugation, add a quenching buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to consume any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification of the PEGylated Protein:

    • Remove excess PEG linker and reaction byproducts using a suitable chromatography method such as Size-Exclusion Chromatography (SEC).[3]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Conjugation Steps cluster_analysis Purification & Analysis Protein_Sol Protein in Amine-Free Buffer Conjugation Add Activated PEG to Protein (2h RT or Overnight 4°C) Protein_Sol->Conjugation PEG_Sol Dissolve N-Benzyl-N-bis(PEG3-acid) in Activation Buffer Activation Activate PEG-acid with EDC and NHS (15-30 min, RT) PEG_Sol->Activation EDC_NHS_Sol Prepare Fresh EDC/NHS Solutions EDC_NHS_Sol->Activation Activation->Conjugation Quenching Stop Reaction with Quenching Buffer (15-30 min, RT) Conjugation->Quenching Purification Purify Conjugate (e.g., SEC) Quenching->Purification Analysis Characterize Product (SDS-PAGE, MS, etc.) Purification->Analysis

Caption: Workflow for protein conjugation with N-Benzyl-N-bis(PEG3-acid).

Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield Check_Activation Check Activation Step: - Fresh EDC/NHS? - Correct molar ratio (1:2:5)? - Correct pH (5.5-6.5)? Start->Check_Activation Check_Buffer Check Buffer Composition: - Amine-free (e.g., PBS, MES)? Start->Check_Buffer Check_Ratio Check Molar Ratio: - Increase PEG:Protein ratio? Start->Check_Ratio Check_Time_Temp Check Reaction Time/Temp: - Increase incubation time? Start->Check_Time_Temp Result Improved Yield Check_Activation->Result Check_Buffer->Result Check_Ratio->Result Check_Time_Temp->Result

Caption: Troubleshooting guide for low PEGylation yield.

References

Validation & Comparative

Characterizing N-Benzyl-N-bis(PEG3-acid) Conjugates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of N-Benzyl-N-bis(PEG3-acid) to therapeutic molecules is a key strategy for enhancing their pharmacokinetic properties. This guide provides a comprehensive comparison of analytical methods for the characterization of these conjugates, offering insights into their performance, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

A multi-faceted approach is essential for the thorough characterization of N-Benzyl-N-bis(PEG3-acid) conjugates, ensuring confirmation of identity, purity, and stability. The primary analytical techniques employed include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Light Scattering techniques, and Fourier-Transform Infrared Spectroscopy (FTIR). Each method provides unique and complementary information regarding the conjugate's properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of conjugate purity and the quantification of impurities.[1][2] Reversed-phase HPLC (RP-HPLC) is frequently the method of choice for separating compounds based on their hydrophobicity.[2] For PEGylated compounds that lack a strong chromophore, alternative detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.[3][4]

Table 1: Comparison of HPLC Methods and Detectors

ParameterReversed-Phase HPLC (RP-HPLC) with UVSize-Exclusion Chromatography (SEC) with UVHPLC with Charged Aerosol Detector (CAD)HPLC with Evaporative Light Scattering Detector (ELSD)
Principle Separation based on hydrophobicity.Separation based on hydrodynamic volume (size).Nebulizes eluent, charges particles, and measures the charge.Nebulizes eluent, evaporates the mobile phase, and measures scattered light from non-volatile particles.
Primary Use Purity assessment, quantification of impurities.Analysis of aggregation and high molecular weight species.Universal detection for non-volatile analytes, especially those lacking a chromophore.Universal detection for non-volatile and semi-volatile analytes.
Sensitivity Moderate (ng range) for UV-active compounds.Lower than RP-HPLC.High (pg to ng range).Moderate (ng range).
Advantages Robust, quantitative, easily automated.[2]Provides information on molecular size and aggregation.[3][5]Near-universal response for non-volatile analytes.[3]Does not require the analyte to have a chromophore.[4]
Limitations May not resolve structurally similar impurities; requires a chromophore for UV detection.[2][3]Lower resolution compared to RP-HPLC.Not suitable for volatile analytes.Response can be non-linear.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • System: HPLC or UPLC system with a UV detector.[2]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 20 minutes. This should be optimized based on the retention time of the conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm (if the conjugated molecule has aromatic residues).[2]

  • Sample Preparation: Dissolve the conjugate in a solvent compatible with the mobile phase, such as a water/ACN mixture.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the conjugate and identifying impurities.[2] When coupled with HPLC (LC-MS), it provides a powerful tool for unequivocal identity confirmation.[6] For heterogeneous samples like PEGylated molecules, techniques to simplify the mass spectrum, such as the use of charge-stripping agents, can be beneficial.[6][7]

Table 2: Comparison of Mass Spectrometry Techniques

TechniquePrinciplePrimary UseResolutionSensitivityAdvantagesLimitations
Electrospray Ionization - Time of Flight (ESI-TOF) Soft ionization technique that produces multiply charged ions; TOF analyzer separates ions based on their mass-to-charge ratio.Accurate mass determination of intact conjugates and impurities.High (< 5 ppm mass accuracy).High (pg to ng range).Provides definitive identity confirmation.[2]Can produce complex spectra for heterogeneous samples.
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Soft ionization where the analyte is co-crystallized with a matrix and desorbed by a laser.Rapid molecular weight determination of larger molecules.Moderate to High.Moderate (fmol to pmol range).Tolerant of salts and buffers; produces predominantly singly charged ions, simplifying spectra.[8]Lower resolution and mass accuracy compared to ESI-Orbitrap/FTICR.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, typically for structural elucidation.Sequencing of conjugated peptides or proteins and localization of the PEG moiety.Varies with analyzer.High.Provides detailed structural information.[9]Can be complex to interpret.
Experimental Protocol: LC-MS (ESI-TOF)
  • LC System: As described for RP-HPLC.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a TOF or Orbitrap is preferred for accurate mass determination.[2]

  • Ionization Source: Electrospray Ionization (ESI).[2]

  • Mode: Positive ion mode is generally used for amine-containing compounds.[2]

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of the conjugate, confirming the connectivity of atoms.[2] For PEGylated molecules, ¹H NMR is particularly useful for determining the degree of PEGylation and confirming the presence of the benzyl (B1604629) and PEG moieties.[10][11][12] It is important to correctly assign peaks, as ignoring the coupling between ¹³C and ¹H can lead to incorrect assignments and calculations of molecular weight and conjugation efficacy.[10][11][12][13]

Table 3: NMR Spectroscopy for Conjugate Characterization

ParameterInformation Provided
¹H NMR Confirms the presence of characteristic peaks for the benzyl group, the PEG linker, and the conjugated molecule. The ratio of integrals of specific protons can be used to determine the degree of PEGylation.[10]
¹³C NMR Provides information on the carbon skeleton of the conjugate.
2D NMR (e.g., COSY, HSQC) Can be used to confirm the connectivity of atoms and resolve overlapping signals.
Experimental Protocol: ¹H NMR
  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: A deuterated solvent in which the conjugate is soluble (e.g., D₂O, CDCl₃, DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Analysis: Acquire the ¹H NMR spectrum and integrate the characteristic peaks. The ratio of the integral of a proton on the conjugated molecule to the integral of the methylene (B1212753) protons of the PEG chain can be used to calculate the degree of substitution.

Light Scattering Techniques

Light scattering techniques, particularly when coupled with Size-Exclusion Chromatography (SEC-MALS), are valuable for determining the absolute molecular weight of the conjugate, independent of its elution profile.[5] This is especially useful for PEGylated molecules, which can have a larger hydrodynamic radius than their molecular weight would suggest.[5]

Table 4: Light Scattering Techniques

TechniquePrincipleInformation Provided
Multi-Angle Light Scattering (MALS) Measures the intensity of scattered light at multiple angles to determine the molar mass and radius of gyration.Absolute molecular weight, size, and aggregation state of the conjugate.[5][14]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion to determine the hydrodynamic radius.Hydrodynamic size and size distribution of the conjugate in solution.[15][16]
Experimental Protocol: SEC-MALS
  • System: An HPLC system coupled to a MALS detector and a refractive index (RI) detector.[14]

  • Column: A size-exclusion column appropriate for the expected molecular weight range of the conjugate.

  • Mobile Phase: A buffer in which the conjugate is stable and does not interact with the column matrix.

  • Analysis: The data from the MALS and RI detectors are used to calculate the absolute molecular weight at each point across the elution peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the conjugate.[2] It can confirm the presence of characteristic vibrations for the amide bond formed during conjugation, as well as the ether linkages of the PEG chains and functional groups of the conjugated molecule.[17][18]

Experimental Protocol: FTIR
  • System: An FTIR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.[2]

  • Analysis: The resulting spectrum will show characteristic absorption bands for the different functional groups in the conjugate. For example, the strong C-O-C stretching vibration of the PEG backbone is typically observed around 1100 cm⁻¹.[17]

Workflow and Pathway Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Conjugate N-Benzyl-N-bis(PEG3-acid) Conjugate Synthesis Purification Initial Purification (e.g., Dialysis, SEC) Conjugate->Purification HPLC HPLC (Purity) Purification->HPLC Assess Purity LCMS LC-MS (Identity & MW) Purification->LCMS Confirm Identity NMR NMR (Structure) LCMS->NMR Detailed Structure SECMALS SEC-MALS (Absolute MW & Aggregation) NMR->SECMALS Confirm Size FTIR FTIR (Functional Groups) SECMALS->FTIR Functional Group Confirmation

Data_Integration cluster_data Analytical Data center Comprehensive Conjugate Profile Purity Purity (HPLC) Purity->center Identity Identity & MW (LC-MS) Identity->center Structure Structure & DoS (NMR) Structure->center Size Absolute MW & Aggregation (SEC-MALS) Size->center Func_Groups Functional Groups (FTIR) Func_Groups->center

References

Navigating the Maze of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of N-Benzyl-N-bis(PEG3-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount to ensuring the efficacy and safety of novel therapeutics. The covalent attachment of moieties like polyethylene (B3416737) glycol (PEG) is a widely used strategy to enhance the pharmacokinetic properties of peptides. This guide provides a comprehensive comparison of mass spectrometry-based analysis of peptides modified with the branched linker, N-Benzyl-N-bis(PEG3-acid), versus alternative analytical techniques. We present supporting data and detailed experimental protocols to aid in the selection of the most appropriate analytical strategy.

The modification of peptides with PEG, or PEGylation, can improve their solubility, stability, and in vivo half-life. N-Benzyl-N-bis(PEG3-acid) is a branched PEG linker that allows for the attachment of two short PEG chains to a primary amine on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue. The benzyl (B1604629) group serves as a protecting group for the tertiary amine formed upon conjugation and can be removed if desired. The two PEG3-acid chains enhance the hydrophilicity of the modified peptide. The unique branched structure of this linker presents specific challenges and considerations for its analysis by mass spectrometry.

Mass Spectrometry Analysis of N-Benzyl-N-bis(PEG3-acid) Modified Peptides

Mass spectrometry (MS) is a cornerstone technique for the characterization of modified peptides, providing information on molecular weight, sequence, and the site of modification.[1][2] However, the analysis of PEGylated peptides, particularly those with branched linkers, can be complex.

Expected Fragmentation Patterns

In tandem mass spectrometry (MS/MS), peptides are fragmented to determine their amino acid sequence. The presence of the N-Benzyl-N-bis(PEG3-acid) modification is expected to influence the fragmentation pattern in several ways:

  • Peptide Backbone Fragmentation: Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) will still produce the characteristic b- and y-type ions from the cleavage of the peptide backbone, allowing for sequence verification.[3][4]

  • PEG Chain Fragmentation: The PEG3 chains are susceptible to fragmentation, leading to neutral losses of ethylene (B1197577) glycol units (44 Da). This can result in a series of peaks in the MS/MS spectrum corresponding to the peptide backbone fragment with truncated PEG chains.

  • Benzyl Group Fragmentation: A prominent fragmentation pathway for benzyl-aminated lysine residues is the neutral loss of the benzyl group as a carbocation (C7H7+), resulting in a significant peak at m/z 91.[5] This characteristic loss can be a strong indicator of the presence of the N-Benzyl-N-bis(PEG3-acid) modification. The charge state of the precursor ion can influence the prevalence of this fragmentation pathway.[5]

Experimental Protocol: LC-MS/MS Analysis

A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the analysis of an N-Benzyl-N-bis(PEG3-acid) modified peptide is as follows:

1. Sample Preparation:

  • The modified peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide and excess PEGylating reagent.

  • The purified peptide is dissolved in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile (B52724).

2. LC Separation:

  • An aliquot of the sample is injected onto a C18 reversed-phase column.

  • A gradient of increasing acetonitrile concentration is used to elute the peptide.

3. Mass Spectrometry Analysis:

  • The eluent from the LC is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • A full MS scan is acquired to determine the mass-to-charge ratio (m/z) of the intact modified peptide.

  • Data-dependent acquisition is used to select the precursor ion of the modified peptide for MS/MS analysis using CID or HCD.

  • Post-column addition of amines like triethylamine (B128534) can be employed to reduce charge state complexity and improve spectral quality for PEGylated species.[1][6]

4. Data Analysis:

  • The MS/MS spectra are analyzed to identify b- and y-ions for sequence confirmation.

  • The spectra are also interrogated for the characteristic neutral loss of the benzyl group and the repeating loss of ethylene glycol units.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of N-Benzyl-N-bis(PEG3-acid) modified peptides.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (LC-MS/MS) Measures the mass-to-charge ratio of ions.Precise molecular weight, amino acid sequence, site of modification, and fragmentation patterns.[1][2]High sensitivity and specificity, provides detailed structural information.Complex data analysis for PEGylated species, potential for ion suppression.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Purity of the modified peptide, detection of aggregates, and estimation of hydrodynamic size.[7][8]Simple and robust method for assessing purity and aggregation.Low resolution for isomers, does not provide structural information.
Capillary Electrophoresis (CE) Separates molecules based on their charge and size.Purity, charge heterogeneity, and separation of isomers.[9]High-resolution separation of closely related species.Lower loading capacity compared to HPLC, can be sensitive to sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed three-dimensional structure, confirmation of covalent linkages, and quantification of PEGylation.[10][11][12]Provides detailed structural information in solution without fragmentation.Lower sensitivity compared to MS, requires larger sample amounts, complex data analysis for large molecules.[11][12]

Visualizing the Workflow and Relationships

To better understand the analytical process and the interplay of different techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Modification cluster_purification Purification cluster_analysis Analysis Peptide Unmodified Peptide Reaction Conjugation Reaction Peptide->Reaction Reagent N-Benzyl-N-bis(PEG3-acid) NHS Ester Reagent->Reaction Modified_Peptide Modified Peptide (Crude) Reaction->Modified_Peptide Purification RP-HPLC Modified_Peptide->Purification Purified_Peptide Purified Modified Peptide Purification->Purified_Peptide LC_MS LC-MS/MS Purified_Peptide->LC_MS SEC SEC Purified_Peptide->SEC CE CE Purified_Peptide->CE NMR NMR Purified_Peptide->NMR

Figure 1. Experimental workflow for the analysis of modified peptides.

Signaling_Pathway cluster_MS Mass Spectrometry Analysis cluster_Interpretation Spectral Interpretation ESI Electrospray Ionization MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Ion Transfer Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation Isolation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Fragment Transfer Data_Analysis Data Analysis MS2->Data_Analysis Spectrum Acquisition Backbone b- and y-ions (Sequence) Data_Analysis->Backbone PEG_Loss Neutral Loss of (C2H4O)n Data_Analysis->PEG_Loss Benzyl_Loss Neutral Loss of C7H7+ (m/z 91) Data_Analysis->Benzyl_Loss

Figure 2. Mass spectrometry analysis pathway for modified peptides.

Conclusion

The characterization of peptides modified with N-Benzyl-N-bis(PEG3-acid) requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS, is indispensable for obtaining detailed structural information, including sequence confirmation and localization of the modification. The expected fragmentation patterns, including the characteristic neutral loss of the benzyl group, provide valuable diagnostic information. However, complementary techniques such as SEC, CE, and NMR are crucial for a comprehensive assessment of purity, heterogeneity, and higher-order structure. The selection of the appropriate analytical techniques will depend on the specific questions being addressed in the drug development process, with each method offering unique advantages and limitations. This guide provides a framework for making informed decisions to ensure the thorough characterization of these complex and promising therapeutic molecules.

References

Determining the Degree of Conjugation of N-Benzyl-N-bis(PEG3-acid): A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurately determining the degree of conjugation of molecules like N-Benzyl-N-bis(PEG3-acid) is critical for ensuring product quality, consistency, and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for this purpose, supported by detailed experimental protocols and data presentation to aid in selecting the most suitable analytical approach.

High-Performance Liquid Chromatography (HPLC) for Conjugation Analysis

HPLC is a cornerstone technique for the separation and quantification of PEGylated molecules.[] For a relatively small and polar molecule like N-Benzyl-N-bis(PEG3-acid), which is often used as a PROTAC linker, Reverse-Phase HPLC (RP-HPLC) is a highly effective method.[2][3] This technique separates molecules based on their hydrophobicity. The conjugation of the hydrophilic PEG chains to a parent molecule will alter its retention time on a hydrophobic stationary phase, allowing for the separation of unconjugated starting materials, the desired conjugated product, and any multi-conjugated species.

A typical RP-HPLC setup would involve a C18 stationary phase and a gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile, with additives like formic acid to improve peak shape and ionization for mass spectrometry detection.[2]

Alternative HPLC Approaches
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds that have limited retention on traditional reversed-phase columns.[4][5][6][7] Given the hydrophilic nature of the PEG chains, HILIC can offer an alternative separation mechanism, potentially providing better resolution of different PEGylated species.[4]

  • Size-Exclusion Chromatography (SEC): While more commonly used for larger molecules like PEGylated proteins, SEC separates molecules based on their hydrodynamic volume.[8] For N-Benzyl-N-bis(PEG3-acid) conjugates, SEC could potentially separate conjugated from unconjugated species, although its resolution for small molecules might be limited.

Alternative Methods for Determining Degree of Conjugation

While HPLC is a powerful tool, other analytical techniques can provide complementary or even more detailed information regarding the degree of conjugation.

  • Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that provides direct evidence of successful conjugation by detecting the mass shift corresponding to the addition of the N-Benzyl-N-bis(PEG3-acid) moiety.[9][10][11] When coupled with liquid chromatography (LC-MS), it allows for the separation of different species followed by their mass determination, providing a definitive identification and quantification of the degree of conjugation.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation and quantification of PEGylated molecules.[13][14][15] By integrating the signals from the protons of the PEG chains against signals from the parent molecule, a precise determination of the average degree of conjugation can be achieved without the need for chromatographic separation.[13][15]

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or high-throughput screening. The following table summarizes the key performance characteristics of each method for determining the degree of conjugation of N-Benzyl-N-bis(PEG3-acid).

FeatureRP-HPLCHILICMass Spectrometry (LC-MS)NMR Spectroscopy
Principle Separation based on hydrophobicitySeparation based on hydrophilicitySeparation by LC, detection by mass-to-charge ratioNuclear magnetic resonance of atomic nuclei
Primary Output Chromatogram with retention times and peak areasChromatogram with retention times and peak areasMass spectrum showing molecular weights of componentsSpectrum with chemical shifts and signal integrals
Quantitative Accuracy High (with proper calibration)High (with proper calibration)High (with isotopic standards)High (absolute quantification possible)
Structural Information Indirect (based on retention time)Indirect (based on retention time)Direct (molecular weight confirmation)Direct (detailed structural information)
Sample Throughput HighHighMedium to HighLow to Medium
Development Complexity ModerateModerateHighModerate

Experimental Protocols

Proposed RP-HPLC Method for N-Benzyl-N-bis(PEG3-acid) Conjugation Analysis

This protocol outlines a general reverse-phase HPLC method suitable for analyzing the conjugation of N-Benzyl-N-bis(PEG3-acid). Optimization will be required for specific applications.

  • Instrumentation: HPLC or UPLC system with a UV or PDA detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be beneficial as PEG moieties have poor UV absorbance.[16][17]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm (for the benzyl (B1604629) group) and/or ELSD/CAD.

  • Injection Volume: 5 µL.

Data Analysis: The degree of conjugation is determined by calculating the relative peak areas of the unconjugated starting material, the mono-conjugated product, and any multi-conjugated species in the chromatogram.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for determining the degree of conjugation using HPLC, LC-MS, and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Conjugation Reaction Mixture Dilution Dilute in Mobile Phase A Sample->Dilution 1 Filtration Filter (0.22 µm) Dilution->Filtration 1 Injection Inject onto HPLC Filtration->Injection 1 Separation Separation on C18 Column Injection->Separation 2 Detection UV/ELSD/CAD Detection Separation->Detection 2 Chromatogram Generate Chromatogram Detection->Chromatogram 3 Integration Integrate Peak Areas Chromatogram->Integration 3 Calculation Calculate % Conjugation Integration->Calculation 3

Caption: HPLC analysis workflow for determining the degree of conjugation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Conjugation Reaction Mixture Dilution Dilute in Mobile Phase A Sample->Dilution 1 LC_Separation LC Separation (RP-HPLC) Dilution->LC_Separation 1 Ionization Electrospray Ionization (ESI) LC_Separation->Ionization 2 MS_Detection Mass Analysis (TOF/Q-TOF) Ionization->MS_Detection 2 TIC Total Ion Chromatogram MS_Detection->TIC 3 Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra 3 Identification Identify Conjugated Species Mass_Spectra->Identification 3 Quantification Quantify Degree of Conjugation Identification->Quantification 3

Caption: LC-MS analysis workflow for conjugation confirmation and quantification.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Conjugation Reaction Mixture Solvent Dissolve in Deuterated Solvent Sample->Solvent 1 Acquisition Acquire ¹H NMR Spectrum Solvent->Acquisition 1 Spectrum Process NMR Spectrum Acquisition->Spectrum 2 Integration Integrate Characteristic Peaks Spectrum->Integration 2 Calculation Calculate Molar Ratio (Degree of Conjugation) Integration->Calculation 2

Caption: NMR analysis workflow for direct quantification of conjugation.

References

A Comparative Guide to N-Benzyl-N-bis(PEG3-acid) and Other Bifunctional Crosslinkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crosslinker Performance in ADCs

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload delivery to the target cancer cells. This guide provides a detailed comparison of N-Benzyl-N-bis(PEG3-acid), a modern branched and PEGylated linker, with other widely used bifunctional crosslinkers in ADC development. The comparison is supported by a summary of key performance data and detailed experimental methodologies.

Introduction to Bifunctional Crosslinkers in ADCs

Bifunctional crosslinkers possess two reactive functional groups, enabling the covalent linkage of two molecules, such as an antibody and a drug. The choice of crosslinker significantly impacts the ADC's stability, solubility, pharmacokinetics, and therapeutic index. This guide will focus on comparing N-Benzyl-N-bis(PEG3-acid) with two commonly used classes of linkers: a conventional non-PEGylated linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and a protease-cleavable linker, Val-Cit-PABC (Valine-Citrulline-p-aminobenzylcarbamate).

N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional crosslinker featuring a central benzyl-protected amine and two polyethylene (B3416737) glycol (PEG) arms terminating in carboxylic acid groups.[1] This branched structure allows for the potential attachment of multiple drug molecules, increasing the drug-to-antibody ratio (DAR).[2][3] The PEG chains enhance the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[][5] The terminal carboxylic acids can be activated to react with amine groups on a payload.[1]

Comparative Performance of Bifunctional Crosslinkers

The selection of a crosslinker should be guided by the specific properties of the antibody, the payload, and the desired therapeutic outcome. The following tables summarize the key characteristics and performance metrics of N-Benzyl-N-bis(PEG3-acid) in comparison to SMCC and Val-Cit-PABC.

Characteristic N-Benzyl-N-bis(PEG3-acid) SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Val-Cit-PABC-Payload
Structure Branched with two PEG3 arms and a central amineLinear, non-PEGylated with an NHS ester and a maleimide (B117702) groupLinear peptide-based linker with a self-immolative spacer
Hydrophilicity High (due to PEG chains)Low (hydrophobic)Moderate (payload dependent)
Payload Attachment Two carboxylic acid groups for potential dual-loadingSingle maleimide group for thiol-reactive payloadsTypically a single attachment point to the payload
Cleavability Non-cleavable (forms stable amide bonds)Non-cleavable (forms stable thioether bond)Cleavable (by lysosomal proteases like Cathepsin B)
Drug Release Mechanism Antibody degradation in the lysosomeAntibody degradation in the lysosomeEnzymatic cleavage in the lysosome
Performance Metric N-Benzyl-N-bis(PEG3-acid) (Expected) SMCC Val-Cit-PABC
Solubility & Aggregation Improved solubility, low tendency for aggregationHigher tendency for aggregation, especially with hydrophobic payloadsPayload-dependent, can be prone to aggregation
Pharmacokinetics (PK) Generally improved (longer half-life, lower clearance)More rapid clearanceVariable, can be influenced by payload and linker stability
In Vivo Stability High (stable amide bonds)High (stable thioether bond)Stable in circulation, cleavable in the tumor microenvironment
Therapeutic Index Potentially improved due to better PK and solubilityEstablished but can be limited by hydrophobicityGenerally high due to targeted drug release
Bystander Effect NoNoYes (if the released payload is membrane-permeable)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development of ADCs. Below are generalized protocols for key experiments involving the use of bifunctional crosslinkers.

Protocol 1: Two-Step Conjugation using N-Benzyl-N-bis(PEG3-acid)

This protocol describes the activation of the carboxylic acid groups on N-Benzyl-N-bis(PEG3-acid) and subsequent conjugation to an amine-containing payload, followed by deprotection of the benzyl (B1604629) group and conjugation to the antibody.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution (e.g., hydroxylamine)

  • Monoclonal antibody

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • Activation of N-Benzyl-N-bis(PEG3-acid):

    • Dissolve N-Benzyl-N-bis(PEG3-acid) in anhydrous DMF.

    • Add EDC and sulfo-NHS (typically a slight molar excess) to the linker solution.

    • Stir the reaction at room temperature for 15-30 minutes to form the sulfo-NHS ester intermediate.[6]

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing payload in anhydrous DMF.

    • Add the activated linker solution to the payload solution.

    • Stir the reaction at room temperature for 2 hours to overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the linker-payload conjugate using reverse-phase HPLC.

  • Deprotection of the Benzyl Group:

    • Dissolve the purified linker-payload conjugate in a suitable solvent.

    • Add a palladium on carbon catalyst.

    • Carry out hydrogenation to remove the benzyl protecting group, exposing the primary amine.

    • Filter to remove the catalyst and purify the deprotected linker-payload.

  • Conjugation to Antibody:

    • The exposed amine on the linker-payload can be conjugated to the antibody via various methods, for example, by targeting surface-accessible glutamine residues using transglutaminase or by modifying the linker to introduce an antibody-reactive group.

Protocol 2: ADC Characterization by HIC and SEC

Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are essential techniques for characterizing ADCs.

Hydrophobic Interaction Chromatography (HIC):

  • Purpose: To determine the drug-to-antibody ratio (DAR) distribution and assess the hydrophobicity of the ADC.[7]

  • Principle: HIC separates molecules based on their hydrophobicity. ADCs with higher DARs will be more hydrophobic and elute later from the HIC column.[8]

  • General Procedure:

    • Equilibrate a HIC column with a high-salt buffer (e.g., PBS with 1-2 M ammonium (B1175870) sulfate).

    • Inject the ADC sample.

    • Elute the ADC species using a decreasing salt gradient.

    • Monitor the elution profile by UV absorbance at 280 nm.

    • The different peaks correspond to ADCs with different DARs (DAR0, DAR2, DAR4, etc.).

Size Exclusion Chromatography (SEC):

  • Purpose: To quantify the amount of aggregation and fragmentation in the ADC sample.[7]

  • Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric ADC, while fragments will elute later.

  • General Procedure:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the ADC sample.

    • Elute with the same mobile phase (isocratic elution).

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Quantify the percentage of monomer, aggregates, and fragments by integrating the peak areas.[9]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

ADC_Conjugation_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final ADC Assembly Linker N-Benzyl-N-bis(PEG3-acid) Activation Activate Carboxylic Acids (EDC/sulfo-NHS) Linker->Activation Conjugation1 Conjugate to Payload Activation->Conjugation1 Payload Amine-Payload Payload->Conjugation1 Deprotection Deprotect Benzyl Group Conjugation1->Deprotection Conjugation2 Conjugate to Antibody Deprotection->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Purification Purify ADC Conjugation2->Purification ADC Final ADC Purification->ADC

Caption: Workflow for ADC synthesis using N-Benzyl-N-bis(PEG3-acid).

Linker_Comparison cluster_pegylated PEGylated Linker cluster_conventional Conventional Linker cluster_cleavable Cleavable Linker Node_PEG N-Benzyl-N-bis(PEG3-acid) (Branched, Hydrophilic) Prop_PEG Improved Solubility Reduced Aggregation Favorable PK Node_PEG->Prop_PEG Node_SMCC SMCC (Linear, Hydrophobic) Prop_SMCC Prone to Aggregation Rapid Clearance Node_SMCC->Prop_SMCC Node_ValCit Val-Cit-PABC (Protease-cleavable) Prop_ValCit Targeted Drug Release Bystander Effect Node_ValCit->Prop_ValCit

Caption: Key properties of different bifunctional crosslinkers for ADCs.

Conclusion

The choice of a bifunctional crosslinker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate. N-Benzyl-N-bis(PEG3-acid) represents a modern class of branched, PEGylated linkers that offer several potential advantages over conventional crosslinkers. Its hydrophilic nature is expected to enhance the solubility and stability of the resulting ADC, potentially leading to improved pharmacokinetic properties and a wider therapeutic window.[2][5] The branched structure also opens up the possibility of higher drug loading in a controlled manner.[3]

In contrast, traditional linkers like SMCC, while well-established, can introduce hydrophobicity that may lead to aggregation and faster clearance. Cleavable linkers such as Val-Cit-PABC provide the advantage of targeted drug release within the tumor microenvironment, which can enhance efficacy and enable a bystander killing effect.

Ultimately, the optimal linker choice will depend on a careful evaluation of the specific antibody, the physicochemical properties of the payload, and the desired mechanism of action for the ADC. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for making informed decisions in the development of next-generation antibody-drug conjugates.

References

A Head-to-Head Comparison of N-Benzyl-N-bis(PEG3-acid) and SMCC for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinker for Your Application

In the realm of bioconjugation, the choice of a chemical crosslinker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting protein conjugate. This guide provides an objective comparison of two distinct heterobifunctional crosslinkers: the conventional N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the branched, PEGylated N-Benzyl-N-bis(PEG3-acid). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific protein conjugation needs, supported by structural comparisons and detailed experimental protocols.

Executive Summary

SMCC is a widely utilized crosslinker in the development of antibody-drug conjugates (ADCs) and other bioconjugates, valued for its reliability in linking primary amines to sulfhydryl groups. In contrast, N-Benzyl-N-bis(PEG3-acid) represents a newer class of branched, PEGylated linkers. While direct comparative performance data for N-Benzyl-N-bis(PEG3-acid) is not extensively available, its structural features suggest potential advantages in terms of solubility, stability, and the potential for higher drug-to-antibody ratios (DARs) in ADCs.

This guide will delve into the chemical properties, mechanism of action, and detailed experimental protocols for both crosslinkers.

Chemical Properties and Mechanism of Action

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on a protein, to form a stable amide bond. The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether bond. The cyclohexane (B81311) ring in the spacer arm enhances the stability of the maleimide group against hydrolysis.

N-Benzyl-N-bis(PEG3-acid) is a branched crosslinker featuring a central benzyl-protected amine and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a carboxylic acid. The terminal carboxylic acids can be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to react with primary amines on a protein, forming stable amide bonds.[1] The PEG chains are intended to increase the hydrophilicity and biocompatibility of the resulting conjugate.[2][3] The branched nature of this linker allows for the potential attachment of two molecules to a single point of conjugation on a protein, or conversely, the attachment of a single molecule to two points on a protein.[4][5][6]

Data Presentation: A Comparative Overview

FeatureN-Benzyl-N-bis(PEG3-acid)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups Two terminal carboxylic acidsN-hydroxysuccinimide (NHS) ester and Maleimide
Target Functional Groups Primary amines (e.g., lysine)Primary amines (e.g., lysine) and Sulfhydryls (e.g., cysteine)
Resulting Bond Amide bondAmide bond and Thioether bond
Spacer Arm Branched with two PEG3 chainsCyclohexane
Solubility Expected to be high due to PEG chains[2][3]Soluble in organic solvents (e.g., DMSO, DMF)
Stability of Resulting Conjugate Amide bonds are generally very stable under physiological conditions[7]The thioether bond can be susceptible to retro-Michael reaction and exchange with other thiols[8][9][10]
Potential for High DAR The branched structure may allow for the attachment of two payload molecules per linker, potentially leading to a higher DAR[4][5][6]Typically achieves a 1:1 payload to linker ratio
Immunogenicity PEGylation is known to reduce the immunogenicity of molecules[2][3]The linker itself is generally considered to have low immunogenicity

Experimental Workflows and Signaling Pathways

The conjugation strategies for N-Benzyl-N-bis(PEG3-acid) and SMCC differ based on their reactive groups. Below are diagrams illustrating the respective experimental workflows.

SMCC_Workflow Protein_NH2 Protein with Primary Amines (e.g., Antibody) Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein NHS ester reaction (pH 7.0-9.0) SMCC SMCC SMCC->Activated_Protein Excess_SMCC Excess SMCC Removal (Desalting/Dialysis) Activated_Protein->Excess_SMCC Conjugate Protein-SMCC-Payload Conjugate Excess_SMCC->Conjugate Payload_SH Sulfhydryl-containing Payload (e.g., Drug) Payload_SH->Conjugate Maleimide reaction (pH 6.5-7.5)

SMCC two-step conjugation workflow.

NBzPEG3_Workflow NBzPEG3 N-Benzyl-N-bis(PEG3-acid) Activated_Linker Activated NHS Ester of Linker NBzPEG3->Activated_Linker Carboxylic acid activation (pH ~6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Protein-Linker Conjugate Activated_Linker->Conjugate Amine reaction (pH 7.2-7.5) Protein_NH2 Protein with Primary Amines (e.g., Antibody) Protein_NH2->Conjugate Deprotection Benzyl Group Deprotection (Hydrogenolysis, if needed) Conjugate->Deprotection Final_Conjugate Final Conjugate with Exposed Amine Deprotection->Final_Conjugate

N-Benzyl-N-bis(PEG3-acid) conjugation workflow.

Experimental Protocols

Protocol 1: Protein Conjugation with SMCC

This protocol describes a general two-step procedure for conjugating a sulfhydryl-containing molecule to a protein with primary amines using SMCC.

Materials:

  • Protein containing primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Sulfhydryl-containing molecule (e.g., drug, peptide)

  • Desalting column or dialysis equipment

  • Reaction buffers (e.g., PBS, pH 7.2-7.5 for the first step; PBS, pH 6.5-7.0 for the second step)

  • Quenching reagent (e.g., L-cysteine)

Procedure:

  • Preparation of SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Activation of Protein:

    • Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Remove non-reacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0). This step is crucial to prevent the quenching of the sulfhydryl-containing molecule.

  • Conjugation to Sulfhydryl-containing Molecule:

    • Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. The molar ratio will depend on the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching of Reaction:

    • Quench any unreacted maleimide groups by adding a final concentration of 1-10 mM L-cysteine and incubating for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted molecules and quenching reagent.

Protocol 2: Protein Conjugation with N-Benzyl-N-bis(PEG3-acid)

This protocol outlines a general procedure for conjugating N-Benzyl-N-bis(PEG3-acid) to a protein with primary amines using EDC/NHS chemistry.[][12]

Materials:

  • Protein containing primary amines (e.g., antibody) in an amine-free, carboxyl-free buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • N-Benzyl-N-bis(PEG3-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting column or dialysis equipment

  • Quenching reagent (e.g., hydroxylamine (B1172632), Tris buffer)

Procedure:

  • Preparation of Reagent Solutions:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) in DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in an activation buffer (e.g., MES, pH 6.0).

  • Activation of N-Benzyl-N-bis(PEG3-acid):

    • In a separate reaction tube, mix N-Benzyl-N-bis(PEG3-acid), EDC, and NHS in activation buffer. A typical molar ratio is 1:2:2 (acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated N-Benzyl-N-bis(PEG3-acid) solution to the protein solution in a conjugation buffer (e.g., PBS, pH 7.2-7.5). The molar excess of the linker will need to be optimized for the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching of Reaction:

    • Quench any unreacted NHS esters by adding a final concentration of 10-50 mM hydroxylamine or Tris buffer and incubating for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess linker and reaction byproducts.

  • (Optional) Benzyl Group Deprotection:

    • If the central amine needs to be deprotected for further conjugation, this can be achieved through hydrogenolysis (e.g., using H₂, Pd/C). This step should be performed with caution as it may affect the protein's integrity.

Conclusion

The selection between N-Benzyl-N-bis(PEG3-acid) and SMCC depends heavily on the specific application and desired properties of the final bioconjugate. SMCC is a well-established and reliable crosslinker for connecting amines and thiols, with a wealth of supporting literature.

N-Benzyl-N-bis(PEG3-acid), on the other hand, offers the potential benefits of PEGylation, including enhanced solubility and reduced immunogenicity, along with the possibility of achieving a higher payload capacity due to its branched structure.[2][3][4][5][6] The formation of a highly stable amide bond is another advantage.[7] However, the lack of direct comparative data necessitates careful optimization and characterization when using this newer linker. Researchers should consider the trade-offs between the well-understood performance of SMCC and the potential, yet less documented, advantages of N-Benzyl-N-bis(PEG3-acid).

References

N-Benzyl-N-bis(PEG3-acid): A Superior Scaffold for Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, N-Benzyl-N-bis(PEG3-acid) has emerged as a compelling option, offering distinct advantages over traditional linear polyethylene (B3416737) glycol (PEG) linkers. This guide provides a comprehensive comparison of N-Benzyl-N-bis(PEG3-acid) with other PEG linkers, supported by experimental insights and detailed methodologies for its application.

Unveiling the Architectural Advantage: Branched vs. Linear PEG Linkers

The primary distinction of N-Benzyl-N-bis(PEG3-acid) lies in its branched architecture, which fundamentally influences its performance characteristics. Unlike linear PEG linkers that consist of a single, unbranched polymer chain, N-Benzyl-N-bis(PEG3-acid) features two discrete PEG3 arms extending from a central benzyl-protected amine. This three-dimensional structure imparts several beneficial properties.

One of the most significant advantages of this branched design is the ability to achieve a higher drug-to-antibody ratio (DAR) without inducing the aggregation often seen with hydrophobic drug payloads.[1][2] The dual PEG arms create a hydrophilic shield around the conjugated molecule, enhancing its water solubility and mitigating the propensity for aggregation, a common challenge that can lead to reduced efficacy and increased immunogenicity.[1][2][3]

Furthermore, the branched structure provides a superior "stealth" effect, more effectively shielding the bioconjugate from enzymatic degradation and recognition by the immune system.[3] This enhanced protection can lead to a longer circulation half-life and improved pharmacokinetic profiles.[1]

Performance Comparison: N-Benzyl-N-bis(PEG3-acid) Analogs vs. Linear PEG Linkers

While direct, head-to-head experimental data for N-Benzyl-N-bis(PEG3-acid) is limited in publicly available literature, studies on structurally analogous branched PEG linkers provide strong evidence of their superiority over linear counterparts, particularly in the context of ADCs. A study comparing a branched linker with two pendant 12-unit PEG chains to a linear 24-unit PEG linker in DM1-conjugated trastuzumab ADCs demonstrated significant advantages for the branched configuration, especially at higher DARs.[1][4]

Table 1: Aggregation of Trastuzumab-DM1 Conjugates with Branched vs. Linear PEG Linkers under Thermal Stress [1][4]

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%) after 28 days at 40°C
Branched (Pendant PEG12) ~3< 1
Linear (PEG24)~3~2
Branched (Pendant PEG12) ~8~2
Linear (PEG24)~8> 10

Table 2: Pharmacokinetic Parameters of Trastuzumab-DM1 Conjugates with Branched vs. Linear PEG Linkers in Mice [1][4]

Linker TypeDrug-to-Antibody Ratio (DAR)Clearance (mL/day/kg)
Branched (Pendant PEG12) ~31.2
Linear (PEG24)~31.3
Branched (Pendant PEG12) ~81.5
Linear (PEG24)~82.5

These data clearly indicate that the branched PEG linker significantly reduces aggregation and leads to slower clearance, and therefore a longer half-life, especially for ADCs with a high drug load.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of bioconjugates using N-Benzyl-N-bis(PEG3-acid).

Protocol 1: Deprotection of N-Benzyl-N-bis(PEG3-acid)

The benzyl (B1604629) protecting group on the central amine of N-Benzyl-N-bis(PEG3-acid) is typically removed via hydrogenolysis to yield the free amine, which can then be used for conjugation.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve N-Benzyl-N-bis(PEG3-acid) in anhydrous methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected N-bis(PEG3-acid) linker.

Protocol 2: Conjugation of a Payload to N-bis(PEG3-acid) Linker

The two terminal carboxylic acid groups of the deprotected linker can be activated to react with primary amine groups on a payload molecule (e.g., a cytotoxic drug).

Materials:

  • Deprotected N-bis(PEG3-acid) linker

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the deprotected N-bis(PEG3-acid) linker (1 equivalent), EDC (2.2 equivalents), and NHS (2.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acids by forming NHS esters.

  • In a separate flask, dissolve the amine-containing payload (2 equivalents) in anhydrous DMF and add DIPEA (3 equivalents).

  • Slowly add the activated linker solution to the payload solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the payload-linker conjugate by preparative reverse-phase HPLC.

Protocol 3: Conjugation of Payload-Linker to an Antibody

The central amine of the payload-linker construct can be conjugated to a carboxyl group on an antibody, often after activation of the antibody's carboxyl groups.

Materials:

  • Payload-linker conjugate with a free central amine

  • Monoclonal antibody (mAb)

  • EDC and NHS

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare the antibody in MES buffer (pH 6.0).

  • Activate the carboxyl groups on the antibody by adding EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Quench the activation reaction by adding an excess of a small molecule amine (e.g., 2-aminoethanol).

  • Remove excess activation and quenching reagents by buffer exchange into PBS (pH 7.4) using a desalting column.

  • Add the payload-linker conjugate (with the free central amine) to the activated antibody solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload-linker and other small molecules.

  • Characterize the ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizing the Advantage

The following diagrams illustrate the structural differences and the general workflow for utilizing N-Benzyl-N-bis(PEG3-acid) in bioconjugation.

cluster_0 Linear PEG Linker cluster_1 N-Benzyl-N-bis(PEG3-acid) Linker Linear_Payload Payload Linear_PEG Linear PEG Chain Linear_Payload->Linear_PEG Linear_Antibody Antibody Linear_PEG->Linear_Antibody Branched_Payload1 Payload PEG1 PEG3 Branched_Payload1->PEG1 Branched_Payload2 Payload PEG2 PEG3 Branched_Payload2->PEG2 Central_N N Branched_Antibody Antibody Central_N->Branched_Antibody PEG1->Central_N PEG2->Central_N

Caption: Structural comparison of linear vs. branched PEG linkers in an ADC.

Start N-Benzyl-N-bis(PEG3-acid) Deprotection Benzyl Deprotection (Hydrogenolysis) Start->Deprotection Free_Amine_Linker N-bis(PEG3-acid) Deprotection->Free_Amine_Linker Activation Carboxylic Acid Activation (EDC/NHS) Free_Amine_Linker->Activation Activated_Linker Activated Linker Activation->Activated_Linker Payload_Conjugation Payload Conjugation Activated_Linker->Payload_Conjugation Payload_Linker Payload-Linker (Free central amine) Payload_Conjugation->Payload_Linker Final_Conjugation Final Conjugation Payload_Linker->Final_Conjugation Antibody_Activation Antibody Carboxyl Activation Activated_Antibody Activated Antibody Antibody_Activation->Activated_Antibody Activated_Antibody->Final_Conjugation ADC Antibody-Drug Conjugate Final_Conjugation->ADC

Caption: General workflow for ADC synthesis using N-Benzyl-N-bis(PEG3-acid).

References

Navigating In Vivo Stability: A Comparative Guide to the N-Benzyl-N-bis(PEG3-acid) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical determinant of the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A stable linker ensures that the therapeutic payload remains attached to the targeting moiety during circulation, minimizing off-target toxicity and maximizing delivery to the site of action. This guide provides a comparative assessment of the N-Benzyl-N-bis(PEG3-acid) linker, offering insights into its potential in vivo stability profile relative to other commonly used linkers, supported by established experimental methodologies.

Comparative Analysis of Linker Stability

Linker TypeRepresentative Structure/ExampleExpected In Vivo StabilityPredominant Cleavage/Degradation MechanismKey Considerations
N-Benzyl-N-bis(PEG3-acid) N/AModerate to High Oxidative metabolism (N-debenzylation, PEG chain oxidation) by cytochrome P450 enzymes.[1][2][3]The benzyl (B1604629) group may offer some steric hindrance, potentially increasing stability compared to simple alkyl chains. The hydrophilic PEG chains can enhance solubility but may be susceptible to metabolism.[4][5]
Valine-Citrulline (VC) Val-Cit-PABCHigh in circulation, Low in tumor Enzymatic cleavage by cathepsin B, which is upregulated in the tumor microenvironment.[6]Designed for specific release at the target site. Generally stable in systemic circulation.
Hydrazone N/ApH-dependent Hydrolysis in acidic environments (pH 5.0-6.5) found in endosomes and lysosomes.[7]Stability in circulation (pH 7.4) can be a concern, potentially leading to premature drug release.
Disulfide N/AModerate Reduction by glutathione (B108866) and other endogenous thiols, with higher concentrations intracellularly.[7]Can exhibit some instability in the reducing environment of plasma.
Thioether (non-cleavable) N/AHigh Proteolytic degradation of the antibody in the lysosome is required to release the drug-linker-amino acid catabolite.[8]Offers high stability in circulation, but the released payload is less membrane-permeable, potentially limiting the bystander effect.

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of in vivo linker stability is crucial for the selection and optimization of drug conjugates. The following are detailed protocols for key experiments used to evaluate the pharmacokinetic profile and stability of linkers.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines the general procedure for evaluating the in vivo stability of a drug conjugate by monitoring its concentration in plasma over time.

Materials:

  • Test conjugate (e.g., ADC or PROTAC with the N-Benzyl-N-bis(PEG3-acid) linker)

  • Female BALB/c mice (or other appropriate strain)

  • Vehicle for injection (e.g., sterile PBS)

  • Heparinized or EDTA-coated microcentrifuge tubes for blood collection

  • Anesthesia (e.g., isoflurane)

  • Calibrated pipettes and other standard laboratory equipment

Procedure:

  • Dosing: Administer the test conjugate to a cohort of mice via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) via tail vein or retro-orbital bleeding at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h, and 168h) post-administration.[9]

  • Plasma Preparation: Immediately place the blood samples into heparinized or EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.[10]

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Data Analysis: Analyze the plasma samples using appropriate analytical methods (ELISA and/or LC-MS/MS) to determine the concentrations of the total antibody, the intact conjugate, and any free payload. Plot the mean plasma concentrations versus time and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).

Quantification of Total Antibody and Intact Conjugate by ELISA

This sandwich ELISA protocol is designed to quantify the total antibody and the antibody-drug conjugate in plasma samples.

Materials:

  • 96-well microtiter plates

  • Coating antibody (e.g., anti-human IgG)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plasma samples and standards

  • Detection antibody (HRP-conjugated anti-human IgG for total antibody; HRP-conjugated anti-payload antibody for intact conjugate)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and add blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted plasma samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the appropriate HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve and use it to determine the concentration of total antibody and intact conjugate in the plasma samples.

Quantification of Free Payload by LC-MS/MS

This protocol provides a general method for quantifying the concentration of the free (unconjugated) payload in plasma using liquid chromatography-tandem mass spectrometry.

Materials:

  • Plasma samples and standards

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)

  • Microcentrifuge tubes

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Thaw plasma samples and standards on ice.

  • Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add 3 volumes of cold protein precipitation solvent. Vortex vigorously to precipitate plasma proteins.[11]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial and inject an aliquot onto the LC-MS/MS system.

  • Separation and Detection: Separate the free payload from other components using a suitable LC gradient and detect and quantify the payload using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve and use it to determine the concentration of the free payload in the plasma samples.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes involved in assessing linker stability, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation dosing Dosing of Test Conjugate in Mice sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep elisa ELISA for Total Ab & Intact Conjugate plasma_prep->elisa Quantify Conjugate lcms LC-MS/MS for Free Payload plasma_prep->lcms Quantify Free Payload pk_analysis Pharmacokinetic Analysis elisa->pk_analysis lcms->pk_analysis stability_assessment Linker Stability Assessment pk_analysis->stability_assessment

Experimental Workflow for In Vivo Linker Stability Assessment.

metabolic_pathway cluster_cyp450 CYP450 Mediated Oxidation parent N-Benzyl-N-bis(PEG3-acid) Linker Conjugate debenzylation N-Debenzylation parent->debenzylation Major Pathway peg_oxidation PEG Chain Oxidation parent->peg_oxidation Minor Pathway metabolite1 N-bis(PEG3-acid) Linker + Benzaldehyde debenzylation->metabolite1 metabolite2 Oxidized PEG Metabolites peg_oxidation->metabolite2

Potential In Vivo Metabolic Pathways of the N-Benzyl-N-bis(PEG3-acid) Linker.

References

Confirming Success: A Comparative Guide to Benzyl Group Deprotection Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the removal of a benzyl (B1604629) protecting group is a critical step in multi-step organic synthesis. Ensuring the complete and clean cleavage of this group is paramount to the success of a synthetic route. This guide provides an objective comparison of common analytical techniques used to confirm successful benzyl group deprotection, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The choice of analytical method to confirm benzyl deprotection depends on factors such as the available instrumentation, the complexity of the molecule, and the need for quantitative versus qualitative data. The following table summarizes the key features of the most common techniques.

TechniquePrincipleKey Indicator of SuccessThroughputCost
Thin-Layer Chromatography (TLC) Differential partitioning of compounds between a stationary and mobile phase based on polarity.Disappearance of the starting material spot and appearance of a new, more polar product spot (lower Rf).HighLow
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Disappearance of benzyl proton signals (~7.3 ppm and ~4.5-5.2 ppm) and appearance of a new proton signal for the deprotected group (e.g., -OH, -NH).MediumHigh
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.A decrease in molecular weight corresponding to the loss of the benzyl group (91 Da).HighMedium-High
High-Performance Liquid Chromatography (HPLC) High-resolution separation of compounds in a mixture based on their interaction with a stationary phase.Disappearance of the starting material peak and appearance of a new, typically earlier-eluting peak for the more polar product.HighMedium

In-Depth Analysis and Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of a deprotection reaction in real-time.[1][2][3][4] The underlying principle is the difference in polarity between the benzylated starting material and the deprotected product. The free hydroxyl or amine group in the product makes it significantly more polar than the starting material.[5]

Expected Results:

CompoundPolarityRf ValueObservation
Benzyl-protected starting materialLess polarHigherSpot will travel further up the TLC plate.
Deprotected productMore polarLowerSpot will remain closer to the baseline.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spotting:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) and spot it on the "SM" lane.

    • Spot the starting material and the reaction mixture on top of each other in the "Co" lane.

    • Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the "Rxn" lane.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the specific polarity of the compounds. A good starting point is a system that gives the starting material an Rf of ~0.5-0.7.[6]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).[7][8]

  • Interpretation: A successful deprotection is indicated by the complete disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot with a lower Rf value, corresponding to the more polar product.

Workflow for TLC Monitoring of Benzyl Deprotection

cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_plate Prepare TLC Plate spot Spot SM, Co-spot, and Reaction Mixture prep_plate->spot prep_sm Prepare Starting Material Solution prep_sm->spot prep_rxn Take Reaction Aliquot prep_rxn->spot develop Develop Plate in Solvent Chamber spot->develop visualize Visualize under UV and/or Stain develop->visualize disappearance Disappearance of Starting Material Spot visualize->disappearance appearance Appearance of New, Lower Rf Product Spot visualize->appearance conclusion Reaction Complete disappearance->conclusion appearance->conclusion start Acquire 1H NMR Spectrum of Reaction Mixture check_benzyl Observe signals at ~7.3 ppm and ~4.5-5.2 ppm? start->check_benzyl no No check_benzyl->no No yes Yes check_benzyl->yes Yes check_product Observe new signals corresponding to the deprotected product? no->check_product incomplete Reaction Incomplete or Failed yes->incomplete complete Deprotection Successful product_yes Yes check_product->product_yes product_no No check_product->product_no product_yes->complete side_reaction Potential Side Reaction or Unexpected Product product_no->side_reaction

References

A Comparative Guide to N-Benzyl-N-bis(PEG3-acid) and Alternative Linkers in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation and drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and safety. This guide provides an objective comparison of N-Benzyl-N-bis(PEG3-acid), a versatile PEGylated linker, with three widely used alternatives: the classic N-hydroxysuccinimide (NHS) ester/maleimide (B117702) linker SMCC, and two "click chemistry" linkers, DBCO-PEG4-NHS Ester and Azido-PEG3-Carboxylic Acid. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in linker selection for preclinical research.

Introduction to N-Benzyl-N-bis(PEG3-acid)

N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional linker featuring a central benzyl-protected amine and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a carboxylic acid.[1][2][3] The PEG chains enhance solubility and provide a flexible spacer, mitigating steric hindrance.[3] The benzyl (B1604629) protecting group can be removed via hydrogenolysis to reveal a reactive secondary amine, while the terminal carboxylic acids can be activated to react with primary amines.[1][3] This architecture lends itself to the synthesis of complex molecules like PROTACs, where it can be used to connect a target-binding ligand and an E3 ligase-recruiting element.[2]

Comparative Analysis of Linker Technologies

The selection of a linker technology is dictated by the specific application, the nature of the molecules to be conjugated, and the desired properties of the final conjugate. Below is a comparative overview of N-Benzyl-N-bis(PEG3-acid) and its alternatives.

FeatureN-Benzyl-N-bis(PEG3-acid)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DBCO-PEG4-NHS EsterAzido-PEG3-Carboxylic Acid
Reactive Groups Carboxylic Acids, Secondary Amine (after deprotection)NHS Ester, MaleimideNHS Ester, DBCO (Dibenzocyclooctyne)Carboxylic Acid, Azide
Coupling Chemistry Amide bond formation, Benzyl deprotection (hydrogenolysis)Amide bond formation, Thiol-maleimide Michael additionAmide bond formation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amide bond formation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Key Advantages Versatile for multi-step synthesis, PEG spacer enhances solubility.[3]Well-established chemistry, widely used in approved ADCs.[4]Bio-orthogonal (copper-free), high efficiency and specificity.[1][5]High efficiency and specificity, stable triazole linkage.[1][6]
Key Disadvantages Requires a separate deprotection step (hydrogenolysis).Potential for maleimide instability (hydrolysis, retro-Michael addition).[7]DBCO group is hydrophobic.[1]Requires a cytotoxic copper catalyst for CuAAC.[1]
Primary Applications PROTAC synthesis, branched molecule construction.[2][8]Antibody-Drug Conjugates (ADCs), protein-protein crosslinking.[4][9]Site-specific labeling of biomolecules, ADCs.[5]Bioconjugation via "click chemistry", ADC synthesis.[6][10]

Preclinical Performance and Stability

The stability of the linker is a critical parameter influencing the therapeutic index of a conjugate.[11] Non-cleavable linkers like SMCC provide high plasma stability, with drug release occurring after internalization and lysosomal degradation of the antibody.[4] However, maleimide-based linkers can exhibit instability in plasma due to retro-Michael elimination, leading to premature drug release.[7] Click chemistry-based linkers, such as those formed from DBCO and azide, form highly stable triazole rings, offering excellent stability.[5] The stability of conjugates formed using N-Benzyl-N-bis(PEG3-acid) would depend on the stability of the amide bonds formed and any other functionalities incorporated into the final molecule.

The length and composition of the linker, particularly the inclusion of PEG chains, significantly impact the efficacy of PROTACs by influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12] The PEG3 arms of N-Benzyl-N-bis(PEG3-acid) are expected to confer favorable pharmacokinetic properties.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these linkers.

Protocol 1: Deprotection of N-Benzyl-N-bis(PEG3-acid) via Hydrogenolysis

Objective: To remove the benzyl protecting group to expose the secondary amine for subsequent conjugation.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve N-Benzyl-N-bis(PEG3-acid) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Flush the flask with an inert gas.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus. Alternatively, for transfer hydrogenolysis, add a hydrogen donor like ammonium formate (B1220265) (typically 5 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting deprotected product can be used in the next conjugation step.

Protocol 2: Two-Step Conjugation using SMCC

Objective: To conjugate an amine-containing molecule (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).

Step 1: Activation of the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Dissolve SMCC in a water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove excess, unreacted SMCC using a desalting column or dialysis.

Step 2: Conjugation to the Thiol-Containing Molecule

  • Dissolve the thiol-containing molecule in a suitable buffer.

  • Add the thiol-containing molecule to the SMCC-activated molecule.

  • Adjust the pH of the reaction mixture to 6.5-7.5.

  • Incubate for 1-2 hours at room temperature.

  • Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).

Protocol 3: Copper-Free Click Chemistry using DBCO-PEG4-NHS Ester

Objective: To conjugate an amine-containing molecule to an azide-containing molecule.

Step 1: Labeling with DBCO

  • Follow the same procedure as Step 1 for SMCC conjugation, substituting SMCC with DBCO-PEG4-NHS Ester.

Step 2: Click Reaction

  • Dissolve the azide-containing molecule in a suitable buffer.

  • Add the azide-containing molecule to the DBCO-labeled molecule.

  • The reaction proceeds spontaneously without the need for a catalyst. Incubate for 1-4 hours at room temperature. Longer incubation times may improve efficiency.

  • Purify the conjugate as required.

Visualizing Workflows and Pathways

experimental_workflow cluster_n_benzyl N-Benzyl-N-bis(PEG3-acid) Workflow nbn_start N-Benzyl-N-bis(PEG3-acid) nbn_deprotect Hydrogenolysis (Pd/C, H2) nbn_start->nbn_deprotect nbn_activated Deprotected Linker nbn_deprotect->nbn_activated nbn_conjugate1 Amide Coupling (Molecule 1) nbn_activated->nbn_conjugate1 nbn_intermediate Intermediate Conjugate nbn_conjugate1->nbn_intermediate nbn_conjugate2 Amide Coupling (Molecule 2) nbn_intermediate->nbn_conjugate2 nbn_final Final Conjugate nbn_conjugate2->nbn_final

Caption: Workflow for N-Benzyl-N-bis(PEG3-acid) conjugation.

linker_comparison_pathways cluster_smcc SMCC Pathway cluster_dbco DBCO Pathway (Click Chemistry) smcc_mol1 Molecule 1 (Amine) smcc_activated Activated Molecule 1 smcc_mol1->smcc_activated NHS Ester Reaction smcc_linker SMCC Linker smcc_linker->smcc_activated smcc_final Final Conjugate (Thioether bond) smcc_activated->smcc_final Maleimide Reaction smcc_mol2 Molecule 2 (Thiol) smcc_mol2->smcc_final dbco_mol1 Molecule 1 (Amine) dbco_activated DBCO-labeled Molecule 1 dbco_mol1->dbco_activated NHS Ester Reaction dbco_linker DBCO-NHS Linker dbco_linker->dbco_activated dbco_final Final Conjugate (Triazole ring) dbco_activated->dbco_final SPAAC Reaction dbco_mol2 Molecule 2 (Azide) dbco_mol2->dbco_final

Caption: Comparison of SMCC and DBCO conjugation pathways.

protac_mechanism POI Protein of Interest Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

The choice of linker is a pivotal decision in the design of bioconjugates for preclinical research. N-Benzyl-N-bis(PEG3-acid) offers a versatile platform for the synthesis of complex molecules, particularly PROTACs, owing to its dual carboxylic acid functionalities and a protected secondary amine, complemented by the advantageous properties of its PEG spacers. However, its utility must be weighed against the requirement for a deprotection step.

In comparison, SMCC provides a well-trodden path for ADC development with a wealth of historical data, though concerns about maleimide stability persist. The advent of click chemistry has introduced powerful alternatives in DBCO and azide-based linkers, offering high efficiency, specificity, and stability, with the choice between copper-catalyzed and copper-free approaches depending on the specific experimental context.

Ultimately, the optimal linker selection is contingent on a careful evaluation of the specific research goals, the chemical nature of the molecules to be conjugated, and the desired in vitro and in vivo performance characteristics of the final product. This guide provides a foundational framework to aid researchers in navigating these critical decisions.

References

Evaluating N-Benzyl-N-bis(PEG3-acid) for Enhanced Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical linker is a critical determinant of therapeutic success. This guide provides an objective comparison of N-Benzyl-N-bis(PEG3-acid), a branched polyethylene (B3416737) glycol (PEG) linker, with other common alternatives used in the development of targeted protein therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The selection of an appropriate linker can significantly impact the efficacy, stability, and pharmacokinetic properties of the final conjugate.

The Role of N-Benzyl-N-bis(PEG3-acid) in Protein Modification

N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional linker featuring a benzyl-protected central amine and two terminal carboxylic acid groups at the end of short PEG chains. This structure offers several advantages for protein modification:

  • Controlled Conjugation: The two terminal carboxylic acids can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein surface, forming stable amide bonds. The benzyl (B1604629) group serves as a protecting group for the central amine, which can be deprotected at a later stage for subsequent conjugation, allowing for a stepwise and controlled assembly of complex biomolecules.

  • Enhanced Solubility: The hydrophilic nature of the PEG chains increases the water solubility of the resulting protein conjugate, which can be beneficial for formulation and in vivo delivery.[1]

  • Flexible Spacer: The PEG chains provide a flexible spacer arm, which can be crucial for optimizing the distance and orientation between the protein and another molecule, such as a cytotoxic drug in an ADC or an E3 ligase-recruiting ligand in a PROTAC.[2]

Comparison of Linker Technologies

The effectiveness of a linker is often evaluated by its impact on the performance of the final bioconjugate. In the context of PROTACs, key performance indicators include the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). For ADCs, factors like stability, drug-to-antibody ratio (DAR), and pharmacokinetic profile are paramount.

Table 1: Comparison of Common PROTAC Linker Types
Linker TypeExample CompositionTarget ProteinDC50DmaxKey Characteristics & Considerations
Flexible (PEG) PEG chains of varying lengthsTBK13 nM (21-atom linker)96%Enhances solubility and allows for conformational flexibility, which can be crucial for ternary complex formation.[1][3] However, metabolic stability can be a concern.[4]
Flexible (Alkyl) C8 alkyl chainPI3K/mTOR42.23–227.4 nM (PI3K), 45.4 nM (mTOR)71.3-88.6% (PI3K), 74.9% (mTOR)Synthetically accessible and provides flexibility.[5] Can be hydrophobic, potentially limiting solubility.[6]
Rigid (Aryl-based) para-disubstituted aryl unitSMARCA2/4250-300 nM65-70%Provides conformational restriction which can improve selectivity and pharmacokinetic properties.[3] However, a rigid structure may not always allow for productive ternary complex formation.
Rigid (Piperazine-based) Piperazine-containing linkerAndrogen Receptor (AR)< 1 nMNot ReportedCan improve rigidity and increase solubility upon protonation.[3][7] The pKa of the piperazine (B1678402) ring is sensitive to nearby chemical groups.[7]
Click Chemistry Triazole-containing linkerNot SpecifiedNot SpecifiedNot SpecifiedAllows for rapid and efficient synthesis of PROTAC libraries. The resulting triazole moiety is metabolically stable.[4][8]

Note: The performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the ligands used, not just the linker. The data presented here is for illustrative purposes to highlight the general properties of different linker types.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of any bioconjugation strategy. Below are detailed methodologies for key experiments relevant to the assessment of protein conjugates.

Protocol 1: General Procedure for Protein Conjugation with N-Benzyl-N-bis(PEG3-acid)

This protocol describes the activation of the carboxylic acid groups on N-Benzyl-N-bis(PEG3-acid) and subsequent conjugation to a protein.

Materials:

  • N-Benzyl-N-bis(PEG3-acid)

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents per carboxyl group) and NHS (1.5 equivalents per carboxyl group).

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated N-Benzyl-N-bis(PEG3-acid) solution to the protein solution. The molar ratio of linker to protein should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching reagent to stop the reaction and consume any unreacted NHS esters.

  • Purification:

    • Purify the protein conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Characterization:

    • Characterize the conjugate using techniques such as SDS-PAGE to confirm an increase in molecular weight and mass spectrometry to determine the degree of labeling.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the ECL substrate and capture the chemiluminescent signal.

  • Data Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbProtein Poly-ubiquitinated Target Protein Ubiquitination->UbProtein Proteasome 26S Proteasome UbProtein->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with PROTAC (various concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting (Transfer to membrane) sds_page->western_blot probing Antibody Probing (Primary & Secondary) western_blot->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (Quantify degradation) detection->analysis end End: Determine DC50 & Dmax analysis->end

Caption: Experimental workflow for evaluating PROTAC efficacy.

Conclusion

N-Benzyl-N-bis(PEG3-acid) offers a versatile platform for the construction of complex protein bioconjugates. Its branched structure with protected and reactive functionalities allows for controlled, multi-step synthetic strategies. While direct comparative data for this specific linker is limited, the broader understanding of PEG-based linkers suggests that it is likely to confer favorable properties such as enhanced solubility and flexibility.

The choice of a linker is a critical optimization step in the development of targeted protein therapies. Researchers should consider a range of linker types, including flexible PEG and alkyl chains, as well as more rigid structures, to empirically determine the optimal design for their specific target and application. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of different linker strategies.

References

A Comparative Guide to Quality Control Assays for N-Benzyl-N-bis(PEG3-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective implementation of N-Benzyl-N-bis(PEG3-acid) as a bifunctional linker in novel therapeutics, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), is critically dependent on rigorous quality control.[1][2] Ensuring the identity, purity, and stability of the resulting conjugates is paramount for reproducible manufacturing and clinical success. This guide provides a comparative overview of essential analytical techniques for the quality control of N-Benzyl-N-bis(PEG3-acid) conjugates, complete with representative experimental data and detailed protocols.

The unique structure of N-Benzyl-N-bis(PEG3-acid), featuring a central benzyl-protected amine and two PEG3-acid arms, allows for versatile conjugation strategies.[1] The terminal carboxylic acids can be activated to react with primary amines, while the benzyl (B1604629) group can be removed to reveal a secondary amine for further modification.[1] This complexity necessitates a multi-faceted analytical approach to fully characterize the final conjugate.

Comparison of Key Analytical Techniques

The selection of quality control assays should be guided by the specific attributes to be measured. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Size-Exclusion Chromatography (SEC) are cornerstone techniques for the comprehensive characterization of these conjugates.[3][4]

TechniqueInformation ProvidedTypical ResolutionSensitivitySample ConsumptionAdvantagesLimitations
RP-HPLC/UPLC Purity, presence of impurities, retention time.HighModerate (ng range)Low (µg)Robust, quantitative, easily automated.[3]May not resolve structurally similar impurities.
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identification.High (mass accuracy < 5 ppm)High (pg to ng range)Low (µg)Provides definitive identity confirmation.[3]Ionization suppression can affect quantification.[3]
¹H NMR Detailed molecular structure, connectivity, relative quantification of components.Atomic levelLow (mg range)High (mg)Unambiguous structure elucidation.[3][5]Complex spectra for large molecules, lower sensitivity.[3]
SEC-MALS Aggregation state, determination of conjugation, molecular weight distribution.ModerateModerate (µg range)Low (µg)Provides absolute molecular weight without column calibration.[6][7]Not suitable for separating species with similar hydrodynamic radii.[7]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible quality control data. The following protocols are representative for the analysis of N-Benzyl-N-bis(PEG3-acid) conjugates.

Purity and Impurity Profiling by RP-HPLC-UV

This method is fundamental for assessing the purity of the conjugate and identifying any unreacted starting materials or side-products.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV absorbance at 254 nm (for the benzyl group) and 280 nm (if conjugated to a protein).

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase conditions to a concentration of approximately 1 mg/mL.

Identity Confirmation by LC-MS

Mass spectrometry provides unequivocal confirmation of the conjugate's identity by determining its molecular weight with high accuracy.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) coupled to an HPLC or UPLC system.

  • Chromatography: Utilize the same RP-HPLC conditions as described above to separate the conjugate from impurities before MS analysis.

  • MS Parameters:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Mass Range: 100-2000 m/z.

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the conjugate.

Structural Verification by ¹H NMR Spectroscopy

NMR spectroscopy is unparalleled for providing detailed structural information, confirming the covalent linkages and the integrity of the different components of the conjugate.

  • Instrumentation: High-field NMR spectrometer (400 MHz or higher).[5]

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals to integrate and analyze include:

      • Aromatic protons of the benzyl group (~7.3 ppm).

      • Methylene protons of the benzyl group.

      • Characteristic repeating ethylene (B1197577) oxide protons of the PEG chains (~3.6 ppm).

      • Signals from the conjugated molecule(s).

  • Data Processing: Process the data with appropriate software to integrate peak areas and determine the relative ratios of the different structural components.

Analysis of Aggregation by SEC-MALS

This technique is crucial for detecting and quantifying aggregates, which are critical quality attributes for biopharmaceutical products.

  • Instrumentation: SEC system coupled to a multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector.[6][7]

  • Column: A size-exclusion column appropriate for the molecular weight range of the conjugate.

  • Mobile Phase: A buffer that prevents non-specific interactions with the column matrix, such as phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: Isocratic flow, typically 0.5 mL/min.

  • Data Analysis: Use specialized software to analyze the MALS, UV, and RI data to calculate the absolute molecular weight and determine the presence of monomers, dimers, and higher-order aggregates.[6]

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for N-Benzyl-N-bis(PEG3-acid) conjugates.

QC_Workflow cluster_synthesis Conjugate Synthesis cluster_qc Quality Control Assays cluster_release Product Disposition start N-Benzyl-N-bis(PEG3-acid) + Target Molecule(s) synthesis Conjugation Reaction start->synthesis purification Purification (e.g., Chromatography) synthesis->purification hplc Purity & Impurities (RP-HPLC-UV) purification->hplc ms Identity & MW (LC-MS) purification->ms nmr Structure (NMR) purification->nmr sec Aggregation (SEC-MALS) purification->sec spec_check Compare to Specifications hplc->spec_check ms->spec_check nmr->spec_check sec->spec_check pass Release spec_check->pass Pass fail Reject / Further Investigation spec_check->fail Fail

Caption: Overall quality control workflow for N-Benzyl-N-bis(PEG3-acid) conjugates.

References

A Comparative Guide to the Spectroscopic Analysis of N-Benzyl-N-bis(PEG3-acid) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and reproducibility. Bifunctional linkers, such as N-Benzyl-N-bis(PEG3-acid), are crucial components in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[1][2] Spectroscopic analysis provides the essential tools to confirm successful conjugation, determine purity, and quantify the extent of modification.

This guide offers an objective comparison of the spectroscopic analysis of conjugates formed using N-Benzyl-N-bis(PEG3-acid) with those from alternative bifunctional linkers. We present representative experimental data, detailed analytical protocols, and visual workflows to aid in the selection and characterization of appropriate linkers for your research needs.

Comparison of Bifunctional PEG Linkers

The choice of a bifunctional linker is dictated by the desired architecture of the final conjugate and the functional groups available on the molecules to be linked. N-Benzyl-N-bis(PEG3-acid) is a branched linker with two carboxylic acid groups for conjugation to primary amines, such as those on lysine (B10760008) residues of proteins.[3][4] The central benzyl-protected amine can be deprotected for subsequent conjugation, allowing for the creation of more complex structures.[3][4]

Here, we compare N-Benzyl-N-bis(PEG3-acid) with two common alternatives: a linear homobifunctional linker (Bis-PEG3-acid) and a heterobifunctional linker (Maleimide-PEG4-NHS ester).

FeatureN-Benzyl-N-bis(PEG3-acid)Bis-PEG3-acidMaleimide-PEG4-NHS Ester
Structure Branched, Y-shapedLinearLinear
Functional Groups Two Carboxylic AcidsTwo Carboxylic AcidsOne Maleimide (B117702), One NHS Ester
Reactivity Reacts with two amine groupsReacts with two amine groupsReacts with one thiol and one amine group
Conjugation Strategy Two-step conjugation to aminesSingle-step crosslinking of aminesSequential conjugation to thiol and amine
Key Spectroscopic Signature Signals from the benzyl (B1604629) group in ¹H NMRSymmetric PEG signals in ¹H NMRCharacteristic signals for maleimide and succinimide (B58015) rings in ¹H NMR
Primary Application PROTACs, branched conjugatesProtein crosslinking, surface modificationAntibody-drug conjugates, site-specific labeling

Quantitative Data Presentation

Spectroscopic analysis is critical for confirming the successful conjugation of the linker to the target molecule(s). Below, we present representative, hypothetical quantitative data for the spectroscopic analysis of a model conjugation of N-Benzyl-N-bis(PEG3-acid) to two equivalents of benzylamine, a simple model for an amine-containing biomolecule.

Table 1: ¹H NMR Spectroscopic Data

Conjugation of N-Benzyl-N-bis(PEG3-acid) with Benzylamine

ProtonsN-Benzyl-N-bis(PEG3-acid)Conjugate with BenzylamineRationale for Shift
Benzyl (aromatic) ~7.3 ppm (s, 5H)~7.3 ppm (m, 15H)Overlap of signals from three benzyl groups
Benzyl (CH₂) ~3.8 ppm (s, 2H)~3.8 ppm (s, 2H)Unchanged
PEG Backbone (CH₂) ~3.6 ppm (m, 24H)~3.6 ppm (m, 24H)Largely unchanged
CH₂ adjacent to COOH ~2.5 ppm (t, 4H)DisappearsShift upon amide bond formation
CH₂ adjacent to CONH N/A~2.3 ppm (t, 4H)Appearance of new signal upon conjugation
Amine CH₂ (from benzylamine) N/A~4.4 ppm (d, 4H)Signal from conjugated benzylamine
Table 2: Mass Spectrometry Data

LC-MS Analysis of the Conjugation Reaction

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
N-Benzyl-N-bis(PEG3-acid) C₂₅H₄₁NO₁₀515.27516.28
Benzylamine C₇H₉N107.07108.08
Mono-conjugated Product C₃₂H₄₉N₂O₉605.35606.36
Di-conjugated Product C₃₉H₅₇N₃O₈695.42696.43

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation and subsequent analysis.

Protocol 1: Conjugation of N-Benzyl-N-bis(PEG3-acid) to an Amine-Containing Molecule
  • Activation of Carboxylic Acids:

    • Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent) in anhydrous Dimethylformamide (DMF).

    • Add N-Hydroxysuccinimide (NHS) (2.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acids by forming NHS esters.

  • Conjugation Reaction:

    • In a separate flask, dissolve the amine-containing molecule (e.g., a protein or peptide) (2 equivalents) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Add the activated N-Benzyl-N-bis(PEG3-acid) solution to the amine-containing molecule solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.

Protocol 2: Spectroscopic Analysis of the Conjugate
  • ¹H NMR Spectroscopy:

    • Lyophilize the purified conjugate to remove the aqueous buffer.

    • Dissolve the sample in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data and integrate the relevant peaks to confirm the presence of signals from both the linker and the conjugated molecule and to assess the degree of conjugation.

  • LC-MS Analysis:

    • Dilute the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

    • Inject the sample onto a liquid chromatography system coupled to a mass spectrometer (LC-MS).

    • Use a C18 column with a gradient of acetonitrile and water (both with 0.1% formic acid) for separation.

    • Acquire the mass spectrum in positive ion mode and analyze the data to identify the mass of the starting materials, and the mono- and di-conjugated products.

Mandatory Visualization

Diagrams illustrating workflows and relationships are crucial for clear communication in scientific guides.

Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker N-Benzyl-N-bis(PEG3-acid) ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker DMF, RT, 1-2h EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Conjugate Di-conjugated Product ActivatedLinker->Conjugate PBS, pH 7.4, RT, 2-4h Biomolecule Amine-containing Biomolecule (2 eq.) Biomolecule->Conjugate Purification SEC / Dialysis Conjugate->Purification Analysis NMR / LC-MS Purification->Analysis

Caption: Workflow for the conjugation of N-Benzyl-N-bis(PEG3-acid).

Spectroscopic_Analysis_Pathway cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation CrudeProduct Crude Conjugation Product PurifiedProduct Purified Conjugate CrudeProduct->PurifiedProduct Purification NMR ¹H NMR Spectroscopy PurifiedProduct->NMR LCMS LC-MS Analysis PurifiedProduct->LCMS NMR_Data Structural Confirmation & Purity NMR->NMR_Data MS_Data Mass Verification & Conjugation State LCMS->MS_Data

References

A Comparative Guide to N-Benzyl-N-bis(PEG3-acid) Conjugates: In Vitro and In Vivo Performance Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of conjugates utilizing the N-Benzyl-N-bis(PEG3-acid) linker, contextualized with established alternatives and supported by experimental data from analogous systems. While direct, head-to-head comparative studies for this specific linker are not extensively available in peer-reviewed literature, this guide will extrapolate its performance based on its structural features and data from similar PEGylated systems.

N-Benzyl-N-bis(PEG3-acid) is a branched, PEGylated linker featuring a central tertiary amine protected by a benzyl (B1604629) group and two triethylene glycol (PEG3) arms, each terminating in a carboxylic acid.[1] This unique structure offers potential advantages in drug delivery, particularly for antibody-drug conjugates (ADCs), by allowing for the attachment of multiple payload molecules and enhancing the hydrophilicity of the final conjugate.[2][3][4]

Comparison of Linker Architectures and Chemistries

The N-Benzyl-N-bis(PEG3-acid) linker's branched design allows for a higher drug-to-antibody ratio (DAR) without necessarily increasing the number of conjugation sites on the antibody, a strategy that can improve the therapeutic index.[3] This contrasts with linear linkers like the widely used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which typically attach a single drug molecule.

The conjugation chemistry involves the activation of the terminal carboxylic acids (e.g., with EDC/NHS) to react with primary amines, such as the lysine (B10760008) residues on an antibody.[1] The benzyl protecting group on the central nitrogen can be removed via hydrogenolysis, revealing a tertiary amine that could potentially serve as another attachment point or modulate the linker's properties.[1]

In Vitro Performance Comparison

The in vitro performance of an ADC is a key indicator of its potential for success. Key parameters include stability in plasma, cytotoxicity against target cells, and the specificity of its action.

Plasma Stability

A critical attribute of an ADC linker is its stability in circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[5][6] The amide bonds formed by the N-Benzyl-N-bis(PEG3-acid) linker are generally stable. The inclusion of PEG chains is known to create a hydrophilic shield around the payload, which can protect the linker from enzymatic degradation and reduce aggregation.[2][4]

For comparison, while the classic SMCC linker provides good in vivo stability, some maleimide-based linkers can undergo a retro-Michael reaction, leading to drug deconjugation.[][8] Studies have shown that modifying maleimide (B117702) linkers or using alternative conjugation chemistries, such as those with phosphonamidates, can drastically improve serum stability.[9]

Table 1: Illustrative In Vitro Stability of Different Linker Types (Note: Data is representative of linker classes and not a direct comparison involving N-Benzyl-N-bis(PEG3-acid).)

Linker TypeConjugation ChemistryStability CharacteristicReference
Pendant PEG (Hypothetical) Amide bond formationExpected high stability due to stable bond and hydrophilic shielding.[10]
SMCC (Non-cleavable) Maleimide-thiolGenerally stable, but can be susceptible to retro-Michael reaction.[5][8]
PEGylated Maleimide Maleimide-thiolStability can be affected by conjugation site; PEG can suppress drug release.[8]
Dipeptide (e.g., Val-Cit) Protease-cleavableDesigned to be stable in plasma but cleaved by lysosomal enzymes (e.g., Cathepsin B).[5][11]
Cytotoxicity

The primary function of an ADC is to kill target cancer cells. In vitro cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50). While PEGylation is crucial for pharmacokinetics, it can sometimes reduce the cytotoxic potency of the conjugate. This is often a trade-off between in vivo half-life and in vitro activity. For instance, increasing the PEG chain length from 4kDa to 10kDa in an affibody-drug conjugate resulted in a 22-fold reduction in in vitro cytotoxicity, yet the longer-circulating conjugate showed the best in vivo anti-tumor activity.[12]

Table 2: Illustrative In Vitro Cytotoxicity of ADCs with Different Linkers (Note: Data is for illustrative purposes and highly dependent on the antibody, payload, and cell line.)

ADC (Antibody-Linker-Payload)Cell LineIC50 (pM)Key FindingReference
Brentuximab-Cyclodextrin-MMAEKarpas-299~16Hydrophilic macrocycles maintained sub-nanomolar potency similar to Adcetris®.[13]
Trastuzumab-PEG-MMAE (Hypothetical)SK-BR-310-50Short-chain PEG linkers are expected to yield potent ADCs.[14]
Brentuximab Vedotin (Adcetris®)Karpas-29916Established benchmark with Val-Cit cleavable linker.[14]
Trastuzumab-LP3004 (Polysarcosine)BxPC-339,740Side-chain modified ADC showed higher activity than linear ADC.[15]

In Vivo Performance Comparison

In vivo studies are essential to evaluate the pharmacokinetics (PK), biodistribution, and overall therapeutic efficacy of an ADC.

Pharmacokinetics and Biodistribution

A major advantage of PEGylated linkers is the improvement of ADC pharmacokinetics. The hydrophilic PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs circulation half-life.[4][16] This extended exposure can lead to greater accumulation in tumor tissue. However, the impact of PEGylation can be complex; one study surprisingly found that a short PEG8 linker accelerated blood clearance of an antibody compared to its non-PEGylated counterpart, leading to high-contrast tumor imaging.[17]

Studies comparing linear versus pendant PEG architectures have shown that branched or pendant designs, similar to what could be achieved with N-Benzyl-N-bis(PEG3-acid), can lead to ADCs with slower clearance rates and improved PK profiles compared to linear PEG linkers.[10]

Therapeutic Efficacy

The ultimate measure of an ADC's performance is its ability to inhibit tumor growth in vivo. Enhanced PK and stable drug linkage often translate to superior efficacy. In a direct comparison, affibody-MMAE conjugates with 10kDa PEG linkers, despite having lower in vitro potency, demonstrated the most significant tumor growth inhibition in animal models compared to conjugates with no PEG or shorter 4kDa PEG linkers.[12] This highlights that in vitro potency is not always the best predictor of in vivo success.[13] Similarly, PEGylation of a dipeptide linker in an anti-Trop-2 ADC led to enhanced animal tolerability and tumor suppression.[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are summaries of standard protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding : Target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) are seeded into 96-well plates and allowed to adhere overnight.[14]

  • ADC Treatment : Cells are treated with serial dilutions of the ADC, a negative control ADC, and the free drug payload. Untreated cells serve as a viability control.[14]

  • Incubation : Plates are incubated for 72-96 hours to allow for ADC internalization and cell death.[14]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells metabolize MTT into purple formazan (B1609692) crystals.[12][14]

  • Data Analysis : The formazan is solubilized, and the absorbance is read on a plate reader. The IC50 value is calculated by plotting cell viability against the logarithm of the ADC concentration.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation : The ADC is incubated in plasma (e.g., human or mouse) at 37°C. Samples are collected at various time points (e.g., 0, 24, 48, 96 hours).[6][8]

  • Sample Processing : At each time point, an aliquot is taken and processed to separate the ADC from plasma proteins, often by affinity capture using Protein A/G beads.

  • Analysis : The average drug-to-antibody ratio (DAR) of the purified ADC is determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation : A decrease in DAR over time indicates linker instability and premature drug deconjugation.[6]

Protocol 3: In Vivo Tumor Xenograft Efficacy Study
  • Tumor Implantation : Immunocompromised mice are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • Treatment : Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially a non-targeting ADC or free drug, typically via intravenous injection.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size. The tumor growth inhibition (TGI) is calculated for each treatment group to determine efficacy.[15]

Visualizations

Conjugation and Deprotection Workflow

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Antibody cluster_deprotection Step 3: Benzyl Group Deprotection (Optional) Linker N-Benzyl-N-bis(PEG3-acid) EDC_NHS EDC / NHS Linker->EDC_NHS ActivatedLinker Activated NHS-Ester Linker EDC_NHS->ActivatedLinker Antibody Antibody (mAb-NH2) ActivatedLinker->Antibody Amide Bond Formation ADC_Protected Protected ADC Conjugate Antibody->ADC_Protected Hydrogenolysis H2, Pd/C ADC_Protected->Hydrogenolysis ADC_Deprotected Final ADC Conjugate Hydrogenolysis->ADC_Deprotected

Caption: Workflow for ADC synthesis using N-Benzyl-N-bis(PEG3-acid) linker.

ADC Mechanism of Action

G ADC ADC in Circulation Binding Binding to Surface Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Binding Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Payload Release (e.g., via enzyme) Lysosome->Release 4. Cleavage Payload Free Payload Release->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

References

Safety Operating Guide

Navigating the Safe Disposal of N-Benzyl-N-bis(PEG3-acid): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Benzyl-N-bis(PEG3-acid), a PEG-based PROTAC linker. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of N-Benzyl-N-bis(PEG3-acid). According to available safety data sheets (SDS), this compound is classified as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Measures:

  • Engineering Controls: Always handle the compound within a chemical fume hood to avoid inhalation of any potential dust or aerosols.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Hygiene: Wash hands thoroughly after handling the substance. Contaminated clothing should be removed and laundered before reuse.

Quantitative Safety Data Summary

For quick reference, the following table summarizes the key safety classifications for N-Benzyl-N-bis(PEG3-acid).

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of N-Benzyl-N-bis(PEG3-acid) must be managed as special or hazardous waste. Do not dispose of this chemical into standard drains or as regular laboratory trash. The following protocol outlines the recommended procedure for its safe disposal.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification and Segregation:

    • Identify all waste streams containing N-Benzyl-N-bis(PEG3-acid), including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).

    • Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste. A high-density polyethylene (B3416737) (HDPE) container is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "N-Benzyl-N-bis(PEG3-acid)". List all other components of the waste solution.

  • Neutralization of Acidic Waste (if applicable):

    • Due to the carboxylic acid functional groups, solutions of this compound will be acidic. If required by your institution's waste management program, neutralize dilute aqueous solutions.

    • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) solution, to the waste while stirring in a fume hood.

    • Monitor the pH using pH indicator strips. The target pH should be between 6.0 and 8.0, or as specified by your local disposal regulations.

    • Caution: Neutralization can generate gas (CO₂). Add the base slowly and be prepared for potential foaming.

  • Final Disposal:

    • Once the waste is properly containerized and, if necessary, neutralized, store the sealed container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical steps from initial handling to final disposal.

Figure 1. Disposal Workflow for N-Benzyl-N-bis(PEG3-acid) A Start: Identify Waste (N-Benzyl-N-bis(PEG3-acid)) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Handle in Chemical Fume Hood B->C D Segregate Waste into Designated HDPE Container C->D E Is the waste a dilute aqueous solution? D->E F Neutralize with Weak Base (e.g., NaHCO3) to pH 6-8 E->F Yes G Label Container: 'Hazardous Waste' + Chemical Name E->G No F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Waste Disposal H->I J End: Disposal Complete I->J

Caption: Disposal Workflow for N-Benzyl-N-bis(PEG3-acid)

By implementing these procedures, laboratories can ensure the safe and compliant disposal of N-Benzyl-N-bis(PEG3-acid), fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.

References

Essential Safety and Operational Guide for Handling N-Benzyl-N-bis(PEG3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of N-Benzyl-N-bis(PEG3-acid), ensuring a secure laboratory environment and operational efficiency.

This document provides critical safety and logistical information for the handling of N-Benzyl-N-bis(PEG3-acid) (CAS No. 2093154-03-9).[1] Adherence to these guidelines is essential for minimizing risks and ensuring the well-being of all laboratory personnel. The following procedures are based on available safety data for structurally similar compounds and general best practices for chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)
Hazard Classification (Based on a Structurally Similar Compound) Required Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)Wear protective gloves, a lab coat, and safety goggles. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin corrosion/irritation (Category 2)Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[2][3][4]
Serious eye damage/eye irritation (Category 2A)Wear safety goggles or a face shield to protect against splashes.[2][4][5]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[2] If significant dust is generated, a respirator may be necessary.[4]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Protocol

Proper handling and storage are crucial to maintain the integrity of N-Benzyl-N-bis(PEG3-acid) and ensure a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C for long-term storage.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Handling:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid material within a chemical fume hood to minimize inhalation exposure.[2]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Response: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Ventilate the area and clean the spill site thoroughly.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[2]

    • If inhaled: Move the person to fresh air.[2]

    • If in eyes: Rinse cautiously with water for several minutes.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[2] In all cases of exposure, seek medical attention.[6]

Disposal Plan

All waste containing N-Benzyl-N-bis(PEG3-acid) must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[8]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-Benzyl-N-bis(PEG3-acid)".

  • Disposal Route: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling N-Benzyl-N-bis(PEG3-acid) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of N-Benzyl-N-bis(PEG3-acid).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.